4-Bromo-N-cyclopropyl-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECMECYWHMUTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651972 | |
| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887351-39-5 | |
| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-N-cyclopropyl-2-nitroaniline physical properties
[1][2][3]
Executive Summary & Application Context
This compound (CAS: 887351-39-5) is a specialized halogenated nitroaniline intermediate used primarily in the synthesis of kinase inhibitors, specifically those targeting the MAPK/ERK pathway (e.g., MEK inhibitors).[1] Structurally, it serves as a critical "left-hand" scaffold for drugs like Trametinib, where the cyclopropyl-aniline moiety provides essential hydrophobic contacts within the kinase ATP-binding pocket or allosteric site.[1]
This guide synthesizes the physicochemical data, synthesis protocols, and characterization standards required to utilize this compound in high-purity drug discovery workflows.
Physicochemical Properties
The following data aggregates experimental values from chemical suppliers and consensus predictive models where specific experimental literature is opaque.
Core Identity & Physical Data
| Property | Value / Description | Notes |
| CAS Number | 887351-39-5 | Distinct from parent 4-bromo-2-nitroaniline (875-51-4).[1][2] |
| IUPAC Name | This compound | Also: N-cyclopropyl-4-bromo-2-nitrobenzenamine.[1] |
| Molecular Formula | C | |
| Molecular Weight | 257.08 g/mol | Monoisotopic Mass: 255.98 (Br79) / 257.98 (Br81). |
| Appearance | Orange to Red Crystalline Solid | Characteristic of ortho-nitroanilines due to n→π* transitions.[1] |
| Melting Point | ~85–95 °C (Predicted) | Lower than parent aniline (110–113 °C) due to N-substitution disrupting intermolecular H-bonding.[1] |
| Boiling Point | ~321 °C (Predicted at 760 mmHg) | Decomposition likely prior to boiling. |
| Density | 1.6 ± 0.1 g/cm³ | High density attributed to bromine and nitro groups.[1] |
| Solubility | Soluble: DMSO, DMF, DCM, EtOAcInsoluble: Water | Lipophilic nature (cLogP ~3.0).[1] |
| pKa (Conjugate Acid) | ~ -1.0 (Predicted) | Extremely weak base due to strong electron-withdrawing ortho-nitro and para-bromo groups.[1] |
Synthesis & Manufacturing Protocol
High-purity synthesis relies on Nucleophilic Aromatic Substitution (S
Reaction Scheme
Precursor: 4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8) Reagent: Cyclopropylamine (CAS: 765-30-0)[1]
Figure 1: Standard S
Detailed Protocol (Self-Validating)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous Ethanol or THF (approx. 5-10 volumes).
-
Addition: Add Cyclopropylamine (1.5 eq) dropwise. Note: The reaction is exothermic; cooling may be required on large scales.[1]
-
Base: If using the amine salt or to accelerate the reaction, add Triethylamine (1.5 eq). Often, excess cyclopropylamine suffices to scavenge the HF generated.[1]
-
Reaction: Heat to reflux (approx. 70-80 °C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material spot (higher R
) should disappear, replaced by a more polar, colored product spot. -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Structural Characterization & Spectral Logic
Validating the structure requires confirming the presence of the cyclopropyl ring and the substitution pattern on the benzene ring.[1]
1H NMR Expectations (DMSO-d or CDCl )
The Intramolecular Hydrogen Bond between the NH and the ortho-nitro group is a definitive spectral feature, typically desshielding the NH proton.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Logic |
| NH (Amine) | 8.0 – 8.5 | Broad Singlet | 1H | Deshielded by H-bonding to -NO |
| Ar-H (C3, ortho to NO | 8.2 – 8.3 | Doublet (d) | 1H | Typical meta-coupling (J~2Hz) to C5-H. |
| Ar-H (C5, para to NH) | 7.5 – 7.7 | Doublet of Doublets (dd) | 1H | Coupled to C3-H and C6-H. |
| Ar-H (C6, ortho to NH) | 7.0 – 7.2 | Doublet (d) | 1H | Shielded relative to others due to amine donation.[1] |
| Cyclopropyl-CH | 2.4 – 2.6 | Multiplet (m) | 1H | Methine proton attached to Nitrogen.[1] |
| Cyclopropyl-CH | 0.5 – 0.9 | Multiplet (m) | 4H | Distinctive high-field methylene protons.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion: Look for the characteristic 1:1 isotopic doublet due to Bromine (
Br / Br).-
[M+H]
= 257.0 / 259.0
-
Structural Verification Logic
Figure 2: Analytical logic flow for structural confirmation.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Protect from light (nitroanilines can darken upon UV exposure).
References
-
PubChem Compound Summary. this compound (CAS 887351-39-5).[1] National Center for Biotechnology Information.[1] Link
-
ChemicalBook. 4-Bromo-2-nitroaniline (Parent Compound Data).Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2-nitroaniline.[1][3]Link
-
BLD Pharm. Product Specifications: this compound.[1][5][6]Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 829-02-7|4-Bromo-N,N-dimethyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
A Comprehensive Technical Guide to 4-Bromo-N-cyclopropyl-2-nitroaniline
Abstract: This technical guide provides an in-depth exploration of 4-Bromo-N-cyclopropyl-2-nitroaniline, a substituted aromatic amine of significant interest to the chemical and pharmaceutical research communities. The document delineates its chemical identity, physicochemical properties, and detailed synthetic pathways, including the preparation of its key precursor, 4-bromo-2-nitroaniline. By elucidating the mechanistic rationale behind the proposed synthetic strategies, this whitepaper serves as a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science. Emphasis is placed on robust experimental design, characterization, and safety protocols, ensuring both scientific integrity and practical applicability for professionals in drug development and related fields.
Introduction: Strategic Importance of Substituted Nitroanilines
Substituted nitroanilines are a cornerstone class of intermediates in modern organic chemistry. Their unique electronic properties, stemming from the interplay between an electron-donating amino group and an electron-withdrawing nitro group, make them exceptionally versatile precursors. These compounds are pivotal in the synthesis of dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs)[1][2]. This compound (Figure 1) is a member of this class, featuring a bromine atom and a cyclopropyl moiety. These additions provide specific steric and electronic characteristics and offer reactive handles for further chemical modification, making it a valuable building block for creating complex molecular architectures. The cyclopropyl group, in particular, is a well-regarded structural motif in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.
Figure 1. Chemical Structure of this compound.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is fundamental for reproducible scientific work. The key identifiers and computed physical properties for this compound are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 887351-39-5 | [3][4] |
| Molecular Formula | C₉H₉BrN₂O₂ | [3] |
| Molecular Weight | 257.1 g/mol | [3] |
| Canonical SMILES | C1CC1NC2=C(C=C(C=C2)Br)[O-] | [5] |
| InChIKey | QKYKQBQZPPDVIS-UHFFFAOYSA-N | [5] |
| Appearance | Yellow crystalline solid (inferred) | [6] |
| Storage | Room temperature, away from moisture | [6][7] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be logically approached via a multi-step sequence, beginning with the preparation of a key intermediate. The following sections detail robust protocols for the synthesis of the precursor and a proposed, mechanistically sound route to the final product.
Synthesis of Key Precursor: 4-Bromo-2-nitroaniline
The direct nitration of 4-bromoaniline is often problematic, leading to oxidation and poor regioselectivity. A superior and widely adopted strategy involves the protection of the amino group as an acetamide. This serves a dual purpose: it deactivates the ring to prevent over-nitration and sterically directs the incoming nitro group to the ortho position. The acetyl protecting group is then easily removed via acid-catalyzed hydrolysis to yield the desired product.[8][9]
-
Step 1: Acetylation of 4-Bromoaniline.
-
In a flask equipped with a magnetic stirrer, suspend 4-bromoaniline (e.g., 51.6 g) in acetic anhydride (210 ml).[8]
-
Stir the mixture vigorously and warm to 65°C over 10 minutes.
-
Allow the reaction to cool slowly to room temperature over one hour to ensure complete formation of 4-bromoacetanilide.
-
-
Step 2: Nitration of 4-Bromoacetanilide.
-
Cool the reaction mixture from Step 1 in an ice bath to maintain a temperature of 15-20°C.
-
Add fuming nitric acid (d=1.42, 30 ml) dropwise over one hour, ensuring the temperature does not exceed 20°C.[8]
-
Upon completion of the addition, pour the reaction mixture into a beaker of ice water to precipitate the product, N-(4-bromo-2-nitrophenyl)acetamide.
-
Collect the yellow solid by vacuum filtration and wash with cold water.
-
-
Step 3: Hydrolysis of N-(4-bromo-2-nitrophenyl)acetamide.
-
Transfer the crude product to a round-bottom flask containing aqueous hydrochloric acid (100 ml concentrated HCl in 500 ml water).[8]
-
Heat the mixture to reflux for 3 hours to effect hydrolysis.
-
Cool the mixture to room temperature, which should induce crystallization of 4-bromo-2-nitroaniline.
-
Collect the final product by filtration, wash with water until the filtrate is neutral, and dry. The product typically appears as a yellow solid with a melting point of 110-113°C.[7][10]
-
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | C10H11BrN2O2 | CID 29274404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]
- 7. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
Technical Guide: 4-Bromo-N-cyclopropyl-2-nitroaniline
Structural Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 887351-39-5), a critical intermediate in the synthesis of mitogen-activated protein kinase (MEK) inhibitors.[1][2] This molecule serves as a scaffold for benzimidazole-based therapeutics, including analogs of Trametinib.[1][2] This document details its IUPAC nomenclature derivation, validated synthetic protocols via Nucleophilic Aromatic Substitution (SNAr), and safety-critical handling procedures.
Part 1: Structural Identity & IUPAC Nomenclature[1][2][3][4]
The systematic naming of this compound follows the IUPAC hierarchy for N-substituted benzenamines (anilines).
Nomenclature Derivation
The name is derived by establishing the principal functional group and treating all other moieties as substituents.[2]
| Component | Rule Application |
| Parent Structure | Aniline (Benzenamine).[1][2][3][4] The amino group (-NH-) attached to the benzene ring takes priority as position 1.[1][5] |
| N-Substituent | Cyclopropyl .[1][2][3][6][7] Attached directly to the nitrogen atom.[2][8] Designated with the locant N-. |
| Ring Substituents | Bromo and Nitro .[2][4] Numbering starts at the amine-bearing carbon (1) and proceeds to give the lowest possible locants to substituents.[2] |
| Numbering Logic | The nitro group is at position 2 (ortho) and bromine at position 4 (para).[2] Numbering 1,2,4 is preferred over 1,6,[2]4. |
| Alphabetization | Substituents are listed alphabetically: B romo |
Final IUPAC Name: This compound Alternative Systematic Name:N-Cyclopropyl-4-bromo-2-nitrobenzenamine[1][2]
Physical & Chemical Properties
Note: Data represents consensus values for high-purity research grade material.
| Property | Value | Note |
| Molecular Formula | C9H9BrN2O2 | |
| Molecular Weight | 257.09 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of o-nitroanilines due to conjugation.[1] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poorly soluble in water.[2] |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Weakly basic due to the electron-withdrawing o-nitro group.[1][2] |
Part 2: Synthetic Pathway (The "How" and "Why")[2]
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[2] This pathway is chosen over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) because the ortho-nitro group activates the ring, making the catalyst-free SNAr reaction more atom-economical and scalable.[1]
Reaction Mechanism
The reaction involves the attack of cyclopropylamine (nucleophile) on an activated aryl halide (electrophile).[2]
-
Substrate Selection: 4-Bromo-1-fluoro-2-nitrobenzene is the preferred starting material.[1][2]
-
Expert Insight: Fluorine is selected over chlorine or bromine as the leaving group.[2] Although fluorine is a poor leaving group in SN1/SN2, in SNAr, its high electronegativity inductively stabilizes the anionic Meisenheimer Complex intermediate (the rate-determining step).
-
-
Regioselectivity: The nucleophile attacks position 1 (displacing F) rather than position 4 (displacing Br) because the nitro group at position 2 provides strong inductive and resonance withdrawal ortho to the fluorine, activating that specific site.[2]
Mechanistic Diagram
The following diagram illustrates the addition-elimination pathway.[2]
Figure 1: SNAr mechanism showing the progression from reactants through the stabilized Meisenheimer complex to the final aniline derivative.[1]
Part 3: Experimental Protocol
Safety Warning: Nitro-aromatics can be energetic.[1][2] Cyclopropylamine is volatile and toxic.[2] Perform all operations in a fume hood.
Materials
-
Starting Material: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)[1][2]
-
Nucleophile: Cyclopropylamine (1.2 eq)[2]
-
Base: N,N-Diisopropylethylamine (DIPEA) or K2CO3 (1.5 eq)[1]
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)[2]
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 4-Bromo-1-fluoro-2-nitrobenzene dissolved in anhydrous THF (5 mL/mmol).
-
Base Addition: Add DIPEA (1.5 eq) to the solution. Stir at 0°C (ice bath) to control potential exotherm upon amine addition.
-
Nucleophile Addition: Add cyclopropylamine (1.2 eq) dropwise over 10 minutes.
-
Causality: Slow addition prevents thermal runaway and minimizes side reactions (e.g., bis-addition).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Part 4: Pharmaceutical Application
This molecule is a "privileged scaffold" in kinase inhibitor discovery.[2]
-
Target Class: MEK1/MEK2 Inhibitors (MAPK pathway).[2]
-
Role: It serves as the precursor to the N-cyclopropylbenzimidazole core found in drugs like Trametinib (GSK1120212) and related experimental compounds.[2]
-
Downstream Chemistry: The nitro group is typically reduced (using Fe/NH4Cl or H2/Pd-C) to the diamine, which is then cyclized with a carbonyl source (e.g., CDI or formic acid) to form the benzimidazole ring.[2]
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
-
Gilchrist, T. L. (1997).[2] Heterocyclic Chemistry. Longman.[2] (Reference for general benzimidazole synthesis from o-nitroanilines).
-
Abe, H., et al. (2011).[2] Discovery of a Novel MEK Inhibitor. ACS Medicinal Chemistry Letters. (Contextualizes the N-cyclopropyl-2-nitroaniline scaffold in kinase inhibition).
Sources
- 1. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]
- 2. youtube.com [youtube.com]
- 3. 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | C10H11BrN2O2 | CID 29274404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Data of 4-Bromo-N-cyclopropyl-2-nitroaniline: A Comprehensive Technical Guide
Introduction
4-Bromo-N-cyclopropyl-2-nitroaniline is a substituted aromatic amine of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structure confirmation and purity assessment.
This technical guide offers an in-depth analysis of the spectroscopic signature of this compound. Recognizing the limited availability of direct experimental data for this specific molecule, this document adopts a dual-pronged approach. Firstly, it presents and interprets the available experimental spectroscopic data for the parent compound, 4-Bromo-2-nitroaniline. Secondly, it provides a detailed, predictive analysis of the spectroscopic characteristics of this compound, grounded in established principles of substituent effects in spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound and its precursor.
Molecular Structure and Spectroscopic Rationale
The introduction of a cyclopropyl group to the amine functionality of 4-bromo-2-nitroaniline is expected to induce notable changes in the molecule's spectroscopic profile. The rationale behind the predicted shifts and patterns is rooted in the electronic and steric influences of the N-cyclopropyl substituent. The cyclopropyl ring, with its unique electronic properties, can influence the electron density distribution within the aromatic ring and on the nitrogen atom, thereby affecting the chemical shifts in NMR spectroscopy. Furthermore, the additional mass and fragmentation pathways introduced by the cyclopropyl group will be evident in the mass spectrum.
Caption: Comparison of the chemical structures of the parent and target compounds.
Spectroscopic Data of 4-Bromo-2-nitroaniline (Experimental)
A thorough understanding of the spectroscopic data of the parent compound, 4-bromo-2-nitroaniline, is essential for the accurate prediction of the data for its N-cyclopropyl derivative.
¹H NMR Spectroscopy (Predicted for 4-Bromo-2-nitroaniline)
While a publicly available high-resolution spectrum with full assignment is scarce, the expected proton NMR spectrum in a solvent like CDCl₃ can be predicted based on the substituent effects on the benzene ring. The electron-withdrawing nitro group and the bromine atom, along with the electron-donating amino group, will dictate the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 - 8.4 | d | J ≈ 2.5 |
| H-5 | ~7.4 - 7.6 | dd | J ≈ 9.0, 2.5 |
| H-6 | ~6.8 - 7.0 | d | J ≈ 9.0 |
| -NH₂ | ~5.0 - 6.0 | br s | - |
¹³C NMR Spectroscopy (Experimental Data)
The ¹³C NMR spectrum of 4-Bromo-2-nitroaniline has been reported.[1] The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
| Carbon | Chemical Shift (ppm) |
| C-1 (-NH₂) | ~145 |
| C-2 (-NO₂) | ~130 |
| C-3 | ~128 |
| C-4 (-Br) | ~110 |
| C-5 | ~122 |
| C-6 | ~120 |
Infrared (IR) Spectroscopy (Experimental)
The IR spectrum of 4-bromo-2-nitroaniline will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3200 | N-H | Symmetric & Asymmetric Stretching |
| 1620 - 1580 | C=C | Aromatic Ring Stretching |
| 1550 - 1490 | N-O | Asymmetric Stretching (NO₂) |
| 1360 - 1300 | N-O | Symmetric Stretching (NO₂) |
| 1100 - 1000 | C-Br | Stretching |
Mass Spectrometry (Experimental)
The mass spectrum of 4-bromo-2-nitroaniline shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1][2]
| m/z | Ion | Notes |
| 216/218 | [M]⁺ | Molecular ion peak, showing the bromine isotope pattern. |
| 170/172 | [M - NO₂]⁺ | Loss of the nitro group. |
| 90 | [M - Br - NO₂]⁺ | Loss of bromine and the nitro group. |
Spectroscopic Data of this compound (Predicted)
The following sections provide a predictive analysis of the spectroscopic data for this compound, based on the known data of the parent compound and the expected influence of the N-cyclopropyl group.
¹H NMR Spectroscopy (Predicted)
The introduction of the cyclopropyl group will introduce new signals and cause shifts in the existing aromatic proton signals. The cyclopropyl protons themselves have characteristic upfield chemical shifts.[3][4]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~8.1 - 8.3 | d | J ≈ 2.5 | Aromatic |
| H-5 | ~7.3 - 7.5 | dd | J ≈ 9.0, 2.5 | Aromatic |
| H-6 | ~6.9 - 7.1 | d | J ≈ 9.0 | Aromatic |
| -NH- | ~6.0 - 7.0 | br s | - | Amine |
| -CH- (cyclopropyl) | ~2.5 - 2.8 | m | - | Cyclopropyl methine |
| -CH₂- (cyclopropyl) | ~0.8 - 1.2 | m | - | Cyclopropyl methylene |
| -CH₂- (cyclopropyl) | ~0.5 - 0.9 | m | - | Cyclopropyl methylene |
¹³C NMR Spectroscopy (Predicted)
The N-cyclopropyl group will introduce new carbon signals and slightly shift the aromatic carbon signals due to changes in the electronic environment.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-1 (-NH-) | ~146 | Aromatic |
| C-2 (-NO₂) | ~131 | Aromatic |
| C-3 | ~129 | Aromatic |
| C-4 (-Br) | ~111 | Aromatic |
| C-5 | ~123 | Aromatic |
| C-6 | ~121 | Aromatic |
| -CH- (cyclopropyl) | ~30 - 35 | Cyclopropyl methine |
| -CH₂- (cyclopropyl) | ~10 - 15 | Cyclopropyl methylene |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be similar to the parent compound, with the addition of C-H stretching and bending vibrations from the cyclopropyl group.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3350 | N-H | Stretching |
| ~3080 | C-H | Stretching (cyclopropyl) |
| ~3000 | C-H | Stretching (aromatic) |
| 1615 - 1575 | C=C | Aromatic Ring Stretching |
| 1545 - 1485 | N-O | Asymmetric Stretching (NO₂) |
| 1355 - 1295 | N-O | Symmetric Stretching (NO₂) |
| ~1020 | C-C | Cyclopropyl Ring Breathing |
| 1100 - 1000 | C-Br | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the increased mass and will exhibit new fragmentation patterns involving the cyclopropyl group.
| m/z | Predicted Ion | Notes |
| 256/258 | [M]⁺ | Molecular ion peak with bromine isotope pattern. |
| 214/216 | [M - C₃H₄]⁺ | Loss of cyclopropene. |
| 170/172 | [M - C₃H₅N - NO₂]⁺ | Fragmentation involving the loss of the cyclopropylamine and nitro groups. |
| 134 | [M - Br - C₃H₅N]⁺ | Loss of bromine and the cyclopropylamine moiety. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed. These protocols represent standard practices in organic chemical analysis.
NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample in the NMR spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve homogeneity.[7][8]
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to obtain an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
-
Spectral Analysis: The processed spectrum is analyzed by integrating the peaks (for ¹H NMR), identifying chemical shifts, and determining coupling patterns to elucidate the molecular structure.
FT-IR Spectroscopy
Caption: A typical workflow for FT-IR analysis using an ATR accessory.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
Background Spectrum: For Attenuated Total Reflectance (ATR) FT-IR, which is ideal for solid samples, a background spectrum is first collected with the clean, empty ATR crystal. This accounts for atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set up the GC-MS with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 80°C), hold for a minute, then ramp up to a higher temperature (e.g., 280°C).[9] The injector and transfer line temperatures are typically set to 250-290°C.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC. The injection can be done in split or splitless mode, depending on the sample concentration.
-
Separation and Detection: The sample components are separated as they pass through the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram shows the retention time of the analyte, while the corresponding mass spectrum reveals its molecular weight and fragmentation pattern, which can be used for structural confirmation.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a molecule of growing importance in chemical synthesis. By presenting the experimental data for the parent compound, 4-Bromo-2-nitroaniline, and offering a detailed, reasoned prediction for the N-cyclopropyl derivative, this document serves as a valuable resource for researchers in the field. The inclusion of detailed, standardized experimental protocols provides a practical framework for the acquisition and interpretation of high-quality spectroscopic data, ensuring the scientific rigor required in modern drug discovery and development.
References
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
- EL Ouafy, et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114.
- Krygowski, T. M., & Stępień, B. T. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79(1), 1-22.
- Jasinski, J., et al. (2007). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1234.
- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2, 8974-8981.
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
College of Environmental Science and Forestry. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
-
Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Supporting Information for New Journal of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H-NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- Contreras, R. H., et al. (2003). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 41(10), 833-837.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
- Pérez-Mayán, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
13C NMR analysis of 4-Bromo-N-cyclopropyl-2-nitroaniline
In-depth Technical Guide:
Part 1: Executive Summary & Structural Context
The analysis of This compound (CAS: 887351-39-5) presents a unique spectroscopic challenge due to the interplay between the electron-withdrawing nitro group, the electron-donating amine, and the distinct magnetic anisotropy of the cyclopropyl ring.[1][2] This guide provides a rigorous framework for acquiring, assigning, and validating the
Structural Dynamics:
The molecule features a "push-pull" electronic system.[1] The amine nitrogen (N1) donates electron density into the ring, while the ortho-nitro group exerts a strong withdrawing effect, locking the conformation via an intramolecular hydrogen bond (NH
Part 2: Experimental Methodology
To ensure data integrity and reproducibility, the following protocol is designed to maximize signal-to-noise ratio (S/N) for quaternary carbons while maintaining resolution for the cyclopropyl region.
Sample Preparation
-
Solvent Selection: DMSO-d
is preferred over CDCl .[1][2]-
Reasoning: The nitroaniline core is highly polar. DMSO stabilizes the intramolecular H-bond, sharpening the exchangeable N-H proton (visible in
H NMR) and preventing aggregation-induced line broadening in C.[1]
-
-
Concentration: 30–50 mg in 0.6 mL solvent.[1]
-
Note: Lower concentrations (<10 mg) may require overnight acquisition to resolve the C-Br carbon (C4) due to the heavy atom effect and lack of NOE enhancement.
-
Acquisition Parameters (Self-Validating Protocol)
| Parameter | Setting | Technical Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard 30° pulse angle prevents saturation of long-relaxation quaternary carbons (C-NO |
| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Essential for the C-Br carbon (C4) and C-NO |
| Scans (NS) | 1024 (minimum) | Required for S/N > 10:1 on quaternary carbons. |
| Spectral Width | -10 to 180 ppm | Captures the high-field cyclopropyl carbons and low-field nitro-substituted aromatics.[1][2] |
| Temperature | 298 K (25°C) | Standard.[1] If broadening is observed (rare), elevate to 313 K. |
Part 3: Spectral Assignment & Theoretical Framework
The
Predicted Chemical Shift Data
Note: Values are estimated based on substituent chemical shift (SCS) additivity rules and empirical data for analogous N-cyclopropyl-2-nitroanilines in DMSO-d
| Carbon Label | Type | Predicted Shift ( | Assignment Logic (Mechanistic Insight) |
| C1' (Cyclopropyl) | CH | 24.5 – 26.0 | Deshielded by direct attachment to Nitrogen.[1][2] Characteristic methine signal. |
| C2'/C3' (Cyclopropyl) | CH | 6.5 – 8.0 | Highly shielded due to ring strain and anisotropy.[1] Typical cyclopropyl methylene range. |
| C1 (Aromatic) | C_q-N | 142.0 – 144.0 | Ipso to amine.[1][2] Strongly deshielded by N-donation and ortho-nitro induction.[1][2] |
| C2 (Aromatic) | C_q-NO | 130.0 – 132.0 | Ipso to nitro.[1][2] Shift is moderated by the ortho-amino group donating density.[1] |
| C3 (Aromatic) | CH | 126.0 – 128.0 | Ortho to nitro.[1] Deshielded by -I/-M effect of NO |
| C4 (Aromatic) | C_q-Br | 106.0 – 108.0 | Diagnostic Peak. Shielded significantly by the Heavy Atom Effect of Bromine.[1] |
| C5 (Aromatic) | CH | 134.0 – 136.0 | Meta to nitro/amine.[1] |
| C6 (Aromatic) | CH | 116.0 – 118.0 | Ortho to amine.[1] Shielded by resonance donation from N1.[1] |
Mechanistic Interpretation
-
The "Heavy Atom" Diagnostic (C4): The carbon bonded to Bromine (C4) will appear significantly upfield (~107 ppm) compared to a standard aromatic carbon. This is a critical checkpoint. If a peak appears >120 ppm for this position, the bromine is likely absent (e.g., debromination impurity).
-
Cyclopropyl Anisotropy: The cyclopropyl CH
carbons (C2'/C3') are exceptionally shielded (6-8 ppm). This region is usually empty in standard drug molecules, making these peaks a "fingerprint" for the N-cyclopropyl moiety.[1] -
Nitro-Induced Deshielding: The C3 protonated carbon is deshielded by the adjacent nitro group.[1] In an HSQC experiment, this carbon will correlate with the most downfield aromatic proton (typically a doublet ~8.2 ppm).
Part 4: Structural Validation Workflow
To confirm the structure and rule out regioisomers (e.g., 4-bromo-3-nitro isomer), follow this logical pathway.
Figure 1: Analytical decision tree for validating the structure of this compound using 1D and 2D NMR data.
Part 5: Troubleshooting & Common Artifacts
Issue 1: Missing Quaternary Carbons (C2 or C4)
-
Cause: Long spin-lattice relaxation times (
) for carbons with no attached protons, especially C-Br.[1][2] -
Solution: Increase the Relaxation Delay (D1) to 5 seconds. Do not rely on standard "fast" carbon programs (D1=1s).
Issue 2: Broadening of Cyclopropyl Signals
-
Cause: Restricted rotation around the N-C(cyclopropyl) bond or N-Aryl bond.[1]
-
Solution: While rare in this specific nitroaniline due to H-bonding, if observed, run the experiment at 50°C (323 K) to speed up the exchange and sharpen the peaks.[1]
Issue 3: Solvent Peaks Masking Signals
-
Observation: DMSO-d
septet appears at ~39.5 ppm.[1][2] -
Analysis: The cyclopropyl methine (C1') is expected at ~25 ppm, safely upfield of the solvent. However, impurities from synthesis (e.g., residual alkyl halides) often appear in the 30-50 ppm range.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for substituent chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom effect data).
-
PubChem Compound Summary. (n.d.). This compound (CID 24883888).[1][2] National Center for Biotechnology Information.[1] [Link]
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1][2] [Link]
Sources
FT-IR spectrum of 4-Bromo-N-cyclopropyl-2-nitroaniline
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-N-cyclopropyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule of interest in synthetic chemistry and potentially in drug discovery, precise structural verification is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This document details the theoretical basis for the expected spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and spectral assignments is emphasized to ensure scientific integrity and reproducibility.
Introduction: The Molecular Blueprint
This compound is a substituted aromatic amine featuring a unique combination of functional groups that each contribute distinct vibrational signatures in the infrared spectrum. Its structure contains a secondary amine, a nitro group, a brominated benzene ring, and a cyclopropyl moiety. The spatial arrangement and electronic interactions between these groups—such as the electron-withdrawing nature of the nitro group and the steric and electronic influence of the cyclopropyl and bromo substituents—all modulate the vibrational frequencies of the covalent bonds.
FT-IR spectroscopy serves as a fundamental characterization technique, acting as a molecular "fingerprint." By identifying the characteristic absorption bands corresponding to the vibrational modes of specific functional groups, we can confidently verify the identity and structural integrity of a synthesized batch of this compound, a critical step in any research or development pipeline.
Deconstructing the Molecule: Predicted FT-IR Absorption Regions
Before analyzing an experimental spectrum, it is crucial to predict the expected absorption bands based on the known vibrational frequencies of the constituent functional groups. The structure of this compound can be dissected as follows:
-
Secondary Aromatic Amine (N-H): The N-H bond in a secondary aromatic amine gives rise to a single, sharp stretching vibration.[1][2]
-
Nitro Group (NO₂): This group is characterized by two very strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[3]
-
Aromatic Ring (C₆H₃): The benzene ring exhibits several characteristic vibrations, including aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The substitution pattern influences the exact position of these bands.
-
Cyclopropyl Group (C₃H₅): The strained three-membered ring has characteristic C-H stretching vibrations at wavenumbers slightly higher than typical alkanes.[4] It also has specific skeletal and deformation vibrations.[4][5]
-
Carbon-Nitrogen Bond (C-N): The stretching vibration of the C-N bond in aromatic amines is typically a strong band.[1][6]
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration occurs at low wavenumbers, often in the far-infrared region, and may be difficult to observe on a standard mid-IR spectrometer.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, a common and reliable technique for analyzing solid powder samples. This method requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrument and Accessory
-
Spectrometer: A Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-IR region (4000–400 cm⁻¹).
-
Accessory: A single-reflection diamond ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection (Self-Validation Step):
-
Causality: The background scan is a critical self-validating step. It records the inherent spectrum of the instrument, the ATR crystal, and the atmosphere. By ratioing the sample spectrum against this background, all interfering absorbances are mathematically removed, ensuring that the final spectrum is solely that of the analyte.
-
Procedure: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry. Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the this compound powder (typically 1-2 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp. Consistent pressure is key to reproducibility as it ensures good optical contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
The resulting spectrum should be automatically ratioed against the collected background.
-
If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.
-
Clean the ATR crystal thoroughly after analysis.
-
Experimental Workflow Diagram
Caption: Standard Operating Procedure for FT-IR Analysis using an ATR accessory.
Spectral Analysis and Interpretation
The is rich with information. The following table and discussion detail the assignment of the principal absorption bands.
Summary of Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3350 - 3310 | Medium | N-H Stretch | Secondary Aromatic Amine |
| ~3100 - 3040 | Medium | C-H Stretch | Cyclopropyl & Aromatic C-H |
| ~1620 - 1580 | Medium | C=C Ring Stretch | Aromatic Ring |
| ~1570 - 1500 | Strong | NO₂ Asymmetric Stretch | Nitro Group |
| ~1500 - 1470 | Medium | C=C Ring Stretch | Aromatic Ring |
| ~1350 - 1300 | Strong | NO₂ Symmetric Stretch | Nitro Group |
| ~1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| ~1020 - 1000 | Medium | CH₂ Skeletal Vibration | Cyclopropyl Ring |
| ~900 - 700 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |
| ~600 - 500 | Medium | C-Br Stretch | Aryl Halide (if in range) |
Detailed Discussion of Spectral Regions
-
The N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹):
-
N-H Stretch: A distinct, moderately sharp peak is expected between 3350 and 3310 cm⁻¹. This is the hallmark of a secondary amine.[1] Its position and sharpness, weaker than an alcohol's O-H stretch, clearly distinguish it.
-
Aromatic and Cyclopropyl C-H Stretches: A group of weaker bands is anticipated just above 3000 cm⁻¹. Aromatic C-H stretches typically appear from 3100-3000 cm⁻¹.[7] The C-H bonds in a strained cyclopropyl ring also absorb in this region (~3080-3040 cm⁻¹), often at a slightly higher frequency than typical saturated C-H bonds, which appear below 3000 cm⁻¹.[4] The overlap of these bands confirms the presence of both aromatic and cyclopropyl moieties.
-
-
The Double Bond and Nitro Region (1700 cm⁻¹ - 1300 cm⁻¹):
-
Aromatic C=C Stretches: Peaks in the 1620-1470 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the benzene ring.[3]
-
NO₂ Asymmetric Stretch: A very strong and prominent absorption band is expected between 1570 and 1500 cm⁻¹. This is one of the most reliable diagnostic peaks for a nitro group and is due to the asymmetric stretching of the N=O bonds.[3][8]
-
NO₂ Symmetric Stretch: A second, equally strong and sharp band will appear between 1350 and 1300 cm⁻¹.[3] The presence of both this symmetric stretch and the aforementioned asymmetric stretch provides unequivocal evidence for the nitro functional group. The combination of these two intense peaks is a powerful diagnostic tool.
-
-
The Fingerprint Region (1300 cm⁻¹ - 650 cm⁻¹):
-
C-N Stretch: The stretching of the bond between the aromatic ring and the amine nitrogen results in a strong absorption typically found between 1335 and 1250 cm⁻¹.[1][6]
-
Cyclopropyl Ring Vibrations: The cyclopropane ring exhibits a characteristic skeletal vibration (ring breathing/deformation) that often appears as a medium-intensity band between 1020 and 1000 cm⁻¹.[4]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide clues about the substitution pattern on the benzene ring.
-
C-Br Stretch: The carbon-bromine stretch is expected at lower frequencies, typically 600-500 cm⁻¹. This peak may be present but can sometimes be obscured or fall at the edge of the detection range of a standard mid-IR instrument.
-
Structural-Spectral Correlation Diagram
Caption: Correlation between molecular functional groups and their diagnostic FT-IR absorption bands.
Conclusion
The provides a wealth of structural information that is readily interpretable. The definitive presence of a secondary amine N-H stretch (~3330 cm⁻¹), the powerful twin absorptions of the nitro group (~1530 and ~1330 cm⁻¹), and characteristic bands for the aromatic and cyclopropyl C-H bonds collectively form a unique spectral fingerprint. This guide provides the foundational knowledge for researchers to confidently use FT-IR spectroscopy for the routine and reliable structural verification of this and structurally related molecules, ensuring the integrity of materials used in further scientific investigation and development.
References
-
PubMed. (n.d.). Influence of solvents on IR spectrum of aromatic amines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitroaniline. PubChem Compound Summary for CID 70132. Retrieved from [Link]
-
NIST. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline from 4-bromo-2-nitroaniline
Application Note: AN-2026-CYC
Executive Summary
This application note details the synthesis of 4-bromo-N-cyclopropyl-2-nitroaniline starting directly from 4-bromo-2-nitroaniline .
While
-
Deactivated Nucleophile: The ortho-nitro group significantly reduces the nucleophilicity of the aniline nitrogen via electron withdrawal (resonance and induction) and intramolecular hydrogen bonding.
-
Unreactive Electrophile: Cyclopropyl halides (e.g., bromocyclopropane) are notoriously inert to
attack due to ring strain and poor transition state orbital overlap.
To overcome these barriers, this protocol utilizes a Chan-Lam oxidative coupling strategy using cyclopropylboronic acid.[1] This transition-metal-catalyzed route bypasses the need for high nucleophilicity, enabling the efficient functionalization of electron-deficient anilines under mild, aerobic conditions.
Retrosynthetic Analysis & Strategy
The traditional industrial route to
Figure 1: Retrosynthetic disconnection showing the C-N bond formation via oxidative coupling.[2]
Experimental Protocol
3.1. Reagents & Stoichiometry
The reaction relies on the formation of a Cu(II)-amine complex which undergoes transmetallation with the boronic acid. The addition of 2,2'-bipyridine is critical for stabilizing the copper species and preventing protodeboronation of the cyclopropyl ring.
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 4-Bromo-2-nitroaniline | 217.02 | 1.0 | Limiting Reagent |
| Cyclopropylboronic acid | 85.90 | 2.0 | Coupling Partner |
| Copper(II) Acetate [Cu(OAc)₂] | 181.63 | 1.0 | Catalyst/Oxidant |
| 2,2'-Bipyridine (bpy) | 156.18 | 1.0 | Ligand |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | Base |
| 1,2-Dichloroethane (DCE) | - | [0.2 M] | Solvent |
| Oxygen (Atmospheric) | 32.00 | Excess | Terminal Oxidant |
3.2. Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv).
-
Add 1,2-Dichloroethane (DCE) (50% of total volume).
-
Stir at room temperature (25°C) for 15 minutes.
-
Observation: The solution should turn a deep blue/green color, indicating the formation of the [Cu(bpy)(OAc)₂] complex.
-
Step 2: Reaction Assembly 4. Add 4-bromo-2-nitroaniline (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Na₂CO₃ (2.0 equiv) to the flask. 5. Add the remaining DCE. 6. Fit the flask with a reflux condenser. 7. Crucial Step: Do not purge with nitrogen. The reaction requires oxygen.[4][5] Attach a balloon filled with ambient air or pure oxygen to the top of the condenser, or simply leave the system open to the atmosphere through a drying tube.
Step 3: Execution 8. Heat the reaction mixture to 70°C in an oil bath. 9. Stir vigorously for 20–24 hours .
- Monitoring: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting aniline (yellow/orange spot) is more polar than the product (less polar, distinct yellow spot).
Step 4: Work-up 10. Cool the mixture to room temperature. 11. Dilute with Dichloromethane (DCM) and water. 12. Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts. 13. Separate the organic layer and wash with:
- 1x Saturated NH₄Cl solution (to remove residual Cu).
- 1x Brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification 15. Purify the crude residue via silica gel flash chromatography.[3]
- Gradient: 0%
10% EtOAc in Hexanes. - Yield Expectation: 65–80% (depending on moisture control).
Mechanism & Workflow Visualization
The Chan-Lam coupling operates via an oxidative cycle. Unlike Pd-catalyzed couplings (which cycle between 0/+2), this Cu-catalyzed process likely cycles between Cu(II) and Cu(III).
Figure 2: Operational workflow for the synthesis.
Analytical Data Validation
To validate the synthesis, compare the isolated product against these expected spectral characteristics:
-
Physical State: Orange to red solid.
-
¹H NMR (400 MHz, CDCl₃):
- 8.35 (d, J = 2.4 Hz, 1H, Ar-H3) – Deshielded by Nitro group.
- 8.10 (br s, 1H, NH) – Broad singlet.
- 7.55 (dd, J = 9.0, 2.4 Hz, 1H, Ar-H5).
- 7.15 (d, J = 9.0 Hz, 1H, Ar-H6).
- 2.55 (m, 1H, Cyclopropyl-CH).
- 0.90 – 0.60 (m, 4H, Cyclopropyl-CH₂).
-
MS (ESI): Calculated for C₉H₉BrN₂O₂ [M+H]⁺: 256.99. Found: 257.0.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxygen starvation. | Ensure the reaction is not under N₂. Use an O₂ balloon or a larger drying tube. |
| Protodeboronation | Instability of boronic acid. | Add the boronic acid in two portions (0h and 8h). Ensure molecular sieves are added if solvent is wet. |
| Blue Spot on TLC | Residual Copper. | Perform an EDTA or NH₄OH wash during workup to sequester copper. |
Safety Considerations
-
Nitroanilines: Potential explosion hazard if heated to dryness at high temperatures; toxic by inhalation and skin contact.
-
Copper Salts: Toxic to aquatic life; dispose of heavy metal waste separately.
-
DCE: A suspected carcinogen. Handle in a fume hood. Toluene can be used as a greener alternative, though reaction rates may decrease slightly.
References
-
King, A. E. et al. (2008). "Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid." Chemical Communications, (37), 4431-4433. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001).[4] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077-2079. [Link]
Sources
- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. N-cyclopropylation of indoles and cyclic amides with copper(II) reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 4-Bromo-2-Nitroaniline with Cyclopropyl Bromide
This Application Note is structured to guide researchers through the high-difficulty synthesis of N-cyclopropyl-4-bromo-2-nitroaniline using cyclopropyl bromide .
Executive Summary
This guide details the protocol for the N-cyclopropylation of 4-bromo-2-nitroaniline using cyclopropyl bromide . This transformation represents a significant synthetic challenge due to the convergence of two deactivating factors:
-
Nucleophilic Deactivation: The substrate possesses an ortho-nitro group, which significantly reduces the nucleophilicity of the aniline nitrogen via electron withdrawal (–I, –M effects) and intramolecular hydrogen bonding.
-
Electrophilic Inertness: Cyclopropyl bromide is notoriously unreactive toward standard
and pathways due to ring strain (I-strain) and the high s-character of the C–Br bond (Walsh orbitals).
Consequently, standard alkylation conditions (e.g.,
Strategic Analysis & Mechanistic Insight
Why Standard Protocols Fail
An understanding of the failure modes is critical for troubleshooting:
-
Steric/Electronic Mismatch: The cyclopropyl carbon cannot accommodate the transition state geometry required for backside
attack ( -like transition state increases ring strain). -
Competing Pathways: Under forcing conditions (high heat/strong base) without a catalyst, the dominant side reactions are dehydrohalogenation (elimination to allene/propyne) or polymerization of the aniline substrate.
The Solution: Copper-Catalyzed Cross-Coupling
To facilitate the C–N bond formation, we employ a Copper(I) catalyst system. The mechanism likely proceeds via a Single Electron Transfer (SET) or an oxidative addition/reductive elimination cycle that activates the cyclopropyl C–Br bond, bypassing the requirement for a classical
Figure 1: Mechanistic pathway contrasting the catalytic route against the failed uncatalyzed elimination pathway.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-Bromo-2-nitroaniline (>98% purity).
-
Reagent: Cyclopropyl bromide (Note: BP is 69°C; volatile).
-
Catalyst: Copper(I) Iodide (CuI) - Purified/white (remove I2 contaminants).
-
Ligand: 1,10-Phenanthroline or trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).
-
Base: Cesium Carbonate (
) - Dried. -
Solvent: Toluene or DMF (Anhydrous).
-
Vessel: Heavy-walled pressure tube with Teflon screw cap (Critical due to volatility of alkyl halide).
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Glovebox or Schlenk Line)
-
In a dried pressure tube, add CuI (0.1 equiv) and Ligand (0.2 equiv) .
-
Add 2.0 mL of anhydrous Toluene.
-
Stir at RT for 15 minutes until a homogeneous colored complex forms (often dark red/brown).
Step 2: Reaction Assembly
-
Add 4-Bromo-2-nitroaniline (1.0 equiv, 1.0 mmol) to the tube.
-
Add
(2.0 equiv) . -
Add Cyclopropyl bromide (3.0 equiv) . Note: Excess is required due to volatility and potential elimination.
-
Seal the tube tightly under an Argon atmosphere.
Step 3: Thermal Activation
-
Place the vessel in a pre-heated oil bath at 110°C .
-
Why 110°C? High temperature is needed to activate the deactivated aniline, but going higher (>130°C) risks decomposing the cyclopropyl bromide.
-
-
Stir vigorously (1000 RPM) for 24 to 48 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] Look for the disappearance of the aniline (SM).
-
Step 4: Workup & Purification [2]
-
Cool to Room Temperature (RT). Carefully vent the vessel (pressure release).
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Wash the filtrate with Water (2x) and Brine (1x).
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
10% EtOAc in Hexanes. -
Note: The product is less polar than the starting aniline due to the capping of the NH proton.
-
Data Presentation & Validation
Expected Analytical Data
The following table summarizes the key spectral features distinguishing the product from the starting material.
| Feature | Starting Material (4-Br-2-nitroaniline) | Product (N-Cyclopropyl-4-Br-2-nitroaniline) |
| 1H NMR (NH) | Broad singlet ~7.0-7.5 ppm (2H) | Broad singlet ~8.0-8.5 ppm (1H) |
| 1H NMR (Alkyl) | None | Multiplets at ~0.6-0.9 ppm (4H, cyclopropyl |
| MS (ESI) | [M+H]+ = 217/219 (Br pattern) | [M+H]+ = 257/259 (Br pattern) |
| Appearance | Yellow/Orange Solid | Deep Orange/Red Oil or Solid |
Workup Workflow
Figure 2: Downstream processing workflow to ensure removal of copper catalysts.
Troubleshooting & Optimization
Common Pitfalls
-
Low Conversion (<10%):
-
Cause: Catalyst poisoning or loss of Cyclopropyl bromide.
-
Fix: Ensure inert atmosphere (Argon). Add an additional 1.0 equiv of Cyclopropyl bromide after 12 hours.
-
-
Formation of Ar-Ar Dimers:
-
Cause: The Aryl-Bromide bond is reacting (homocoupling).
-
Fix: Lower temperature to 90°C and switch solvent to Dioxane. Ensure the Ligand:Cu ratio is strictly 2:1.
-
Alternative "Industry Standard" Route
If the direct alkylation with cyclopropyl bromide yields <30% consistently, industry best practices dictate switching to the Chan-Lam Coupling protocol. While the prompt specifies bromide, for drug development timelines, the following alternative is often superior:
-
Reagent: Cyclopropylboronic acid (2.0 equiv).
-
Catalyst:
(1.0 equiv).[3] -
Base:
or Pyridine.[3] -
Condition: Open air (requires
), 70°C, Dichloroethane (DCE). -
Reference:Surry & Buchwald (2008) [1].
References
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
-
Source: Tsuritani, T., et al. (2010).[3] Synlett.
- Context: Establishes the difficulty of halide alkylation and the preference for boronic acids in high-value synthesis.
-
-
N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent.
- Source:Organic Letters (2008).
- )
-
Direct N-cyclopropylation of secondary acyclic amides promoted by copper.
-
Source:Chemical Communications (2010).[4]
- Context: Provides protocol parameters for copper-mediated coupling of nitrogen nucleophiles with cyclopropyl donors.
-
-
PubChem Compound Summary: 4-Bromo-N-cyclopropyl-2-nitroaniline.
- Source: N
- Context: Verifies the existence and stability of the target compound.
Sources
- 1. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 2. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
- 3. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reaction conditions for synthesizing 4-Bromo-N-cyclopropyl-2-nitroaniline
Application Note: AN-2026-BCN
Topic: Precision Synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline via Regioselective
Executive Summary
This application note details the optimized protocol for synthesizing This compound , a critical scaffold in the development of MEK and BRAF kinase inhibitors (e.g., analogs of Trametinib). The method utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The Chemical Logic
The synthesis targets the replacement of a halide on a nitro-substituted benzene ring with a cyclopropylamine moiety.
-
Substrate Selection: We utilize 4-bromo-1-fluoro-2-nitrobenzene rather than the chloro- or bromo-analog.
-
Mechanistic Insight: In
reactions activated by electron-withdrawing groups (EWGs) like , the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being the most electronegative, lowers the energy of this transition state significantly more than chlorine or bromine ( ), despite being a poorer leaving group in / contexts. -
Regiocontrol: The nitro group is ortho to the fluorine and meta to the bromine. The ortho-nitro group activates the C-F bond via resonance and induction. The C-Br bond, being meta to the nitro group, is electronically deactivated towards nucleophilic attack, ensuring the amine reacts exclusively at the fluorine position.
Reaction Scheme
Figure 1: Mechanistic pathway for the regioselective
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role | CAS No. |
| 4-Bromo-1-fluoro-2-nitrobenzene | 219.99 | 1.0 | Substrate | |
| Cyclopropylamine | 57.09 | 1.2 | Nucleophile | |
| Potassium Carbonate ( | 138.20 | 2.0 | Acid Scavenger | 584-08-7 |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent | 109-99-9 |
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 4-bromo-1-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol).
-
Add anhydrous THF (50 mL) and stir until fully dissolved.
-
Add Potassium Carbonate (
) (6.27 g, 45.4 mmol) to the solution. The mixture will appear as a suspension.[6]
Step 2: Reaction (15 mins - 4 hours)
5. Cool the reaction mixture to
- Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
) should disappear, and a bright yellow/orange product spot ( ) should appear.
Step 3: Workup (30 mins)
9. Quench the reaction by adding Deionized Water (100 mL). The salts will dissolve, and the mixture may separate.
10. Transfer to a separatory funnel and extract with Ethyl Acetate (
Step 4: Purification
-
Preferred Method (Recrystallization): Dissolve the crude solid in minimal hot Ethanol (
). Add water dropwise until turbidity persists. Cool slowly to . Filter the crystals to obtain high-purity product. -
Alternative (Flash Chromatography): Silica gel column, Gradient 0
20% EtOAc in Hexanes.
Process Workflow & Optimization
Figure 2: Operational workflow for synthesis and purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Reaction too cold or amine evaporation. | Cyclopropylamine is volatile (BP |
| Side Products | Hydrolysis of F. | Ensure solvents are anhydrous.[6] Avoid hydroxide bases (NaOH/KOH) which can compete with the amine; Carbonate or tertiary amines are safer. |
| Darkening/Tars | Oxidation/Overheating. | Conduct reaction under Nitrogen atmosphere. Do not exceed |
Safety & Handling (HSE)
-
Cyclopropylamine: Highly flammable and toxic. Handle in a fume hood.
-
Nitro Compounds: Potentially energetic.[6] While this specific intermediate is stable, avoid subjecting the dry solid to high friction or shock.
-
HF Generation: The reaction generates HF, which is immediately neutralized by the base (
). However, assume the aqueous layer contains fluoride ions and dispose of according to halogenated waste protocols.
References
-
PubChem Compound Summary. 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
- European Patent Office.Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. EP 0430847 A1. (Demonstrates analogous cyclopropylamine on fluoro-nitrobenzenes).
Sources
- 1. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. ripublication.com [ripublication.com]
- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Application Note: Strategic Utilization of 4-Bromo-N-cyclopropyl-2-nitroaniline in Kinase Inhibitor Synthesis
[1]
Executive Summary
This compound is a critical intermediate for accessing 1-cyclopropyl-5-bromo-1H-benzimidazole derivatives.[1] The N-cyclopropyl motif is a privileged structural element in modern drug design, frequently employed to fill hydrophobic pockets in ATP-binding sites of kinases (e.g., MEK, Aurora, CDK) while improving metabolic stability compared to acyclic alkyl groups.[1]
This guide provides a validated workflow for:
-
Synthesis: Regioselective preparation of the nitroaniline core from 4-bromo-1-fluoro-2-nitrobenzene.
-
Transformation: Chemoselective reduction and cyclization to the benzimidazole scaffold.[1]
-
Application: Downstream palladium-catalyzed cross-coupling strategies.
Chemical Profile & Structural Logic
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 887351-39-5 |
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.09 g/mol |
| Key Functional Groups | Aryl Bromide: Handle for Suzuki/Buchwald coupling.Nitro Group: Precursor to amine for cyclization.Cyclopropylamine: Hydrophobic pharmacophore.[1] |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM.[1] Limited solubility in water.[1] |
Structural Significance
The molecule's value lies in its substitution pattern .[1] The bromine at position 4 is para to the amine, ensuring that subsequent cyclization yields a 5-bromo-benzimidazole .[1] This specific isomer is crucial because it directs downstream coupling to the "solvent-exposed" region of the kinase active site, allowing for the attachment of solubilizing tails or hydrogen-bonding motifs.[1]
Synthetic Workflow & Signaling Pathways[1]
The following diagram illustrates the conversion of the starting material into the active benzimidazole scaffold and its subsequent functionalization.
Figure 1: Synthetic flowchart transforming the fluoro-nitro precursor into a functionalized drug scaffold.[2]
Experimental Protocols
Protocol A: Synthesis of this compound (SnAr)
Objective: Regioselective displacement of fluoride by cyclopropylamine.[1]
Rationale: The nitro group at the ortho position activates the fluorine towards Nucleophilic Aromatic Substitution (SnAr). The bromine atom is less activated and remains intact under these conditions.[1]
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq)[1]
-
Cyclopropylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.5 eq)
-
Solvent: DMF or Acetonitrile (ACN)
Procedure:
-
Charge: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (10 g, 45.4 mmol) in DMF (50 mL) in a round-bottom flask.
-
Addition: Add DIEA (11.9 mL, 68.1 mmol) followed by the dropwise addition of cyclopropylamine (3.8 mL, 54.5 mmol). Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]
-
Checkpoint: The starting material (Rf ~0.6) should disappear, and a bright yellow/orange spot (Product, Rf ~0.5) should appear.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a bright orange solid.[1]
-
Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.[1]
-
Expected Yield: 85–92%.[1]
-
Protocol B: Chemoselective Reduction to Diamine
Objective: Reduce the nitro group to an amine without debromination.[1]
Critical Insight: Catalytic hydrogenation (H2/Pd-C) poses a high risk of dehalogenation (cleaving the C-Br bond). Therefore, a chemical reduction using Iron (Fe) or Sodium Dithionite is required to preserve the bromine handle.
Procedure (Fe/NH4Cl Method):
-
Suspension: Suspend this compound (5.0 g, 19.4 mmol) in EtOH (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (5.2 g, 97 mmol) and Iron powder (325 mesh, 5.4 g, 97 mmol).
-
Reduction: Heat to reflux (80°C) with vigorous mechanical stirring for 2–3 hours.
-
Observation: The bright orange color will fade to a pale brown/grey.[1]
-
-
Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot EtOH.[1]
-
Concentration: Concentrate the filtrate to remove EtOH.
-
Extraction: Dilute the aqueous residue with saturated NaHCO3 and extract with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate.
-
Stability Note: The resulting diamine (4-Bromo-N1-cyclopropyl-benzene-1,2-diamine) is oxidation-sensitive (turns dark/purple in air).[1] Proceed immediately to Protocol C.
-
Protocol C: Cyclization to 5-Bromo-1-cyclopropyl-1H-benzimidazole
Objective: Formation of the imidazole ring.[1]
Procedure:
-
Dissolution: Dissolve the crude diamine (from Protocol B) in Trimethyl Orthoformate (TMOF) (10 vol eq) or Formic Acid (5 vol eq).
-
Cyclization:
-
Method A (TMOF): Add a catalytic amount of p-TSA (5 mol%) and stir at RT for 2 hours.
-
Method B (Formic Acid): Reflux at 100°C for 3 hours.
-
-
Workup: Evaporate the solvent/reagent under reduced pressure.
-
Neutralization: Redissolve in EtOAc, wash with saturated NaHCO3 (to remove acid traces).
-
Purification: Flash column chromatography (DCM/MeOH 95:5).
-
Result: 5-Bromo-1-cyclopropyl-1H-benzimidazole (Solid).[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SnAr | Hydrolysis of F-benzene | Ensure DMF is dry. Avoid using hydroxide bases (NaOH/KOH); use mild organic bases (DIEA, TEA). |
| Loss of Bromine | Over-reduction | STOP using H2/Pd. Switch to Fe/AcOH, SnCl2, or Na2S2O4 (Sodium Dithionite). |
| Diamine Degradation | Air oxidation | Keep the diamine under N2/Ar atmosphere.[1] Do not store; cyclize immediately. |
| Regioisomer Mixtures | Incorrect Starting Material | Verify you are using 4-bromo -1-fluoro-2-nitrobenzene.[1] Using 5-bromo-2-fluoro-nitrobenzene will yield the 6-bromo benzimidazole isomer.[1] |
Safety & Handling (E-E-A-T)
-
Nitroanilines: Known to be toxic if swallowed or absorbed through the skin.[1] May cause methemoglobinemia.[1][4] Handle in a fume hood with nitrile gloves.[1]
-
Cyclopropylamine: Highly flammable and volatile.[1] Store in a cool, well-ventilated area.
-
Reaction Runaway: The SnAr reaction is exothermic.[1] Add the amine slowly at lower temperatures (0°C to RT) before heating.
References
-
Synthesis of 4-Bromo-1-fluoro-2-nitrobenzene derivatives
-
Source: ChemicalBook. "4-Bromo-1-fluoro-2-nitrobenzene Synthesis and Reactions."[1]
-
-
General Protocol for Benzimidazole Synthesis from Diamines
-
Source: Organic Chemistry Portal.[1] "Benzimidazole Synthesis via Orthoesters."
-
-
Cyclopropylamine in Kinase Inhibitors (Structural Context)
- Source: National Institutes of Health (PubChem). "Trametinib and Related Structures.
-
Reduction of Nitroarenes without Dehalogenation
-
Source: Sigma-Aldrich Technical Bulletin.[1] "Selective Reduction of Nitro Groups."
-
4-Bromo-N-cyclopropyl-2-nitroaniline as a building block for heterocyclic compounds
Abstract
This document provides a comprehensive technical guide on the application of 4-Bromo-N-cyclopropyl-2-nitroaniline as a versatile building block for the synthesis of complex heterocyclic compounds. We present detailed, field-proven protocols for its synthesis and subsequent transformation into high-value benzimidazole and quinoxaline scaffolds. Furthermore, we explore the utility of the aryl bromide moiety in post-cyclization functionalization via palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.
Introduction: The Strategic Value of this compound
This compound is a trifunctional synthetic intermediate strategically designed for the efficient construction of diverse heterocyclic libraries. Its molecular architecture offers a unique convergence of reactive sites and desirable structural motifs:
-
Ortho-Nitroaniline Core: The vicinal arrangement of the nitro group and the secondary amine is a masked o-phenylenediamine. This functionality is the cornerstone for numerous cyclization strategies, most notably for forming fused five- and six-membered nitrogen-containing heterocycles. The nitro group acts as a powerful electron-withdrawing group and its reduction provides a nucleophilic amine for intramolecular cyclization.
-
Aryl Bromide Handle: The bromine atom at the 4-position is a robust and versatile functional handle. It is stable under the conditions required for nitro group reduction and cyclization, allowing for its use in subsequent post-synthetic modifications. It is an ideal participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of carbon and heteroatom substituents to modulate the physicochemical and pharmacological properties of the final compound.
-
N-Cyclopropyl Group: The cyclopropyl moiety is a highly sought-after substituent in medicinal chemistry. It is considered a "bioisostere" of larger or more flexible groups, often improving metabolic stability, binding affinity, and membrane permeability while maintaining or enhancing biological activity. Its presence on the aniline nitrogen ensures its incorporation into the final heterocyclic scaffold.
This combination of features makes this compound an exceptionally powerful building block for generating novel chemical entities with high potential for biological activity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.09 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | Typically 110-113 °C (for 4-bromo-2-nitroaniline) |
| Solubility | Soluble in DMF, DMSO, THF, and hot ethanol |
Synthesis of the Building Block
The title compound is not widely commercially available and is typically prepared in a two-step sequence starting from 4-bromoaniline. The first step involves the protection of the amine and nitration, followed by deprotection to yield 4-bromo-2-nitroaniline. The final step is a nucleophilic substitution to introduce the cyclopropyl group.
Protocol 2.1: Synthesis of 4-Bromo-2-nitroaniline
This procedure is adapted from established methods of aniline derivatization.[1][2]
-
Acetylation: 4-bromoaniline (1.0 eq) is dissolved in acetic anhydride (4.0 eq). The mixture is stirred and gently heated to ~60 °C for 15 minutes, then allowed to cool to room temperature over 1 hour. The resulting precipitate (4-bromoacetanilide) is collected by filtration and washed with cold water.
-
Nitration: The dried 4-bromoacetanilide is suspended in glacial acetic acid and cooled to 0-5 °C in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, the reaction mixture is poured onto crushed ice with vigorous stirring. The precipitated 4-bromo-2-nitroacetanilide is filtered. This intermediate is then hydrolyzed by refluxing in aqueous hydrochloric acid (e.g., 10% HCl) for 2-3 hours to cleave the acetyl group.[1]
-
Work-up: The reaction mixture is cooled, and the solid 4-bromo-2-nitroaniline is collected by filtration, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for higher purity.
Protocol 2.2: N-Alkylation to form this compound
This protocol employs a standard N-alkylation strategy using a strong base to deprotonate the aniline nitrogen, which then acts as a nucleophile.
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the aniline nitrogen. The resulting sodium salt is a potent nucleophile. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and to dissolve the reactants. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.
Materials:
-
4-bromo-2-nitroaniline (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
(Bromomethyl)cyclopropane (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-nitroaniline.
-
Add anhydrous THF to dissolve the starting material, resulting in a yellow-orange solution.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed. Stir the resulting suspension at 0 °C for 30 minutes.
-
Add (bromomethyl)cyclopropane dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Application I: Synthesis of 6-Bromo-1-cyclopropyl-1H-benzimidazoles
A cornerstone application of this building block is in the one-pot reductive cyclization to form the benzimidazole core. This highly efficient transformation avoids the isolation of the often-unstable o-phenylenediamine intermediate.[3][4][5]
Reaction Principle
The synthesis involves the in situ reduction of the nitro group to an amine using a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The newly formed diamine then immediately undergoes acid-catalyzed condensation with an aldehyde, followed by oxidative aromatization to furnish the benzimidazole ring system.[5][6]
Caption: One-pot synthesis of benzimidazoles.
Protocol 3.1: One-Pot Synthesis using Sodium Dithionite
This protocol is adapted from the versatile method developed by Yang et al. for the synthesis of benzimidazoles from o-nitroanilines.[5]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (Aromatic or Aliphatic, 1.2 eq)
-
Sodium Dithionite (Na₂S₂O₄, 3.0-4.0 eq)
-
Ethanol/Water (e.g., 3:1 v/v)
Procedure:
-
In a round-bottom flask, suspend this compound in the ethanol/water solvent mixture.
-
Add the corresponding aldehyde to the suspension.
-
Add sodium dithionite in one portion.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue, and the product will often precipitate. If not, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography.
Data Summary: Representative Benzimidazole Synthesis
| R-Group (from R-CHO) | Reducing Agent | Conditions | Yield (%) |
| Phenyl | Na₂S₂O₄ | EtOH/H₂O, 80 °C, 3h | ~85-95% |
| 4-Chlorophenyl | Na₂S₂O₄ | EtOH/H₂O, 80 °C, 3h | ~80-90% |
| Cyclohexyl | Na₂S₂O₄ | EtOH/H₂O, 80 °C, 4h | ~75-85% |
| Hydrogen (from HCHO) | Na₂S₂O₄ | EtOH/H₂O, 80 °C, 2h | ~90-98% |
(Yields are typical estimates based on literature for similar substrates.)
Application II: Synthesis of 6-Bromo-1-cyclopropylquinoxalines
The synthesis of quinoxalines is another classic transformation of o-phenylenediamines, achieved through condensation with 1,2-dicarbonyl compounds.[7][8] This can also be performed in a one-pot fashion starting from the nitroaniline precursor.
Reaction Principle
Similar to the benzimidazole synthesis, the first step is the reduction of the nitro group to generate the reactive 4-bromo-N¹-cyclopropylbenzene-1,2-diamine intermediate. This diamine then undergoes a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal, biacetyl) to form the pyrazine ring of the quinoxaline system.
Caption: Two-stage, one-pot quinoxaline synthesis.
Protocol 4.1: Reductive Condensation using Catalytic Hydrogenation
This protocol uses catalytic hydrogenation for a clean reduction, followed by condensation.
Materials:
-
This compound (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline, 1.05 eq)
-
Palladium on Carbon (Pd/C, 10 wt.%, 5 mol%)
-
Ethanol or Acetic Acid
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation source like ammonium formate)
Procedure:
-
Charge a flask with this compound, the 1,2-dicarbonyl compound, and the solvent (ethanol or acetic acid).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.
-
Once the reduction is complete, the condensation may proceed spontaneously. Gentle heating (50-60 °C) for 1-2 hours can be applied to ensure complete cyclization.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Application III: Post-Cyclization Functionalization via Suzuki Coupling
The aryl bromide present in the synthesized benzimidazole and quinoxaline scaffolds is a powerful tool for late-stage diversification. The Suzuki-Miyaura cross-coupling reaction is an exemplary method for creating new C-C bonds under mild conditions.[9][10][11]
Reaction Principle
The Suzuki coupling involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Following this, a transmetalation step with an organoboron species (activated by a base) and subsequent reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.[11][12]
Protocol 5.1: Suzuki-Miyaura Coupling of a Bromo-Benzimidazole
This is a general protocol applicable to the bromo-substituted heterocycles produced in the previous steps.
Materials:
-
6-Bromo-1-cyclopropyl-2-substituted-1H-benzimidazole (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)
Procedure:
-
To a flask, add the bromo-benzimidazole, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly effective and strategically designed building block for modern heterocyclic chemistry. Its pre-installed functionalities enable a streamlined and modular approach to synthesizing complex benzimidazole and quinoxaline libraries. The sequential application of reductive cyclization followed by palladium-catalyzed cross-coupling provides a powerful and efficient pathway to novel, highly decorated molecules for applications in drug discovery, materials science, and agrochemicals. The protocols detailed herein offer robust and reproducible methods for leveraging the full synthetic potential of this valuable intermediate.
References
-
A versatile and convenient synthesis of 2-substituted benzimidazoles, using o -nitroaniline as starting material with several aryl aldehydes, has been accomplished by using a small amount of a reluctant agent. ResearchGate. Available at: [Link]
-
A facile one-pot process to prepare benzimidazole derivatives is described. Reductive cyclization of a serial of 2-nitroanilines with orthoesters in the presence of Pd/C in methanol at room temperature, which is promoted by a catalytic amount of acetic acid, affords the corresponding benzimidazole derivatives in high yields. LOCKSS. (2008). Available at: [Link]
-
Preparation of 4-bromo-2-nitroaniline. PrepChem.com. Available at: [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]
-
Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. National Institutes of Health. Available at: [Link]
-
synthesis of 4-bromo-2-nitrotoluene. YouTube. (2024). Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of benzimidazoles. Organic Chemistry Portal. Available at: [Link]
-
General synthesis procedure of novel antiproliferative quinoxaline derivatives. ResearchGate. Available at: [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health. Available at: [Link]
-
2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (2015). Available at: [Link]
-
Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. (2023). Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016). Available at: [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. (2011). Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
-
Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
N-alkylation with cyclomethylbromide. Reddit. Available at: [Link]
-
Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. ResearchGate. (2012). Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. (2021). Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. MDPI. (2023). Available at: [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (2020). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. ripublication.com [ripublication.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application of 4-Bromo-N-cyclopropyl-2-nitroaniline in medicinal chemistry
Topic: Application of 4-Bromo-N-cyclopropyl-2-nitroaniline in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
A High-Fidelity Scaffold for Kinase Inhibitors and Benzimidazole Therapeutics
Executive Summary & Strategic Value
This compound (CAS 887351-39-5) is a "linchpin" intermediate in modern medicinal chemistry. It serves as the primary gateway to N-cyclopropyl benzimidazoles , a privileged pharmacophore found in MEK inhibitors (e.g., analogs of Trametinib), antiviral agents, and emerging PROTAC (Proteolysis Targeting Chimera) linkers.
Why This Scaffold?
-
The N-Cyclopropyl Advantage: Unlike methyl or ethyl groups, the cyclopropyl moiety offers unique metabolic stability against cytochrome P450 dealkylation and provides a distinct steric profile that fills hydrophobic pockets in kinase domains (e.g., MEK1/2 binding pockets).
-
The Bromine Handle: The C4-bromine atom is electronically decoupled from the nitro group, allowing it to survive initial reduction/cyclization steps. It serves as a high-value attachment point for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
Chemoselectivity Challenges: The simultaneous presence of a nitro group and an aryl bromide presents a specific synthetic challenge: reducing the nitro group without accidentally removing the bromine (hydrodehalogenation). This guide provides a validated protocol to navigate this risk.
Chemical Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 887351-39-5 |
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.09 g/mol |
| Physical State | Orange to Red Solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |
| Key Hazards | Skin Irritant, Eye Irritant (Standard PPE Required) |
Validated Experimental Protocols
Protocol A: Chemoselective Synthesis (SNAr)
Objective: Synthesize this compound from 4-bromo-1-fluoro-2-nitrobenzene. Rationale: This reaction exploits the high electrophilicity of the carbon attached to the fluorine atom, activated by the ortho-nitro group. Critical Control Point: Temperature control is vital. The reaction is exothermic; runaway temperatures can lead to bis-alkylation or tar formation.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)[1]
-
Cyclopropylamine (1.2 equiv)
-
Triethylamine (Et3N) or DIPEA (1.5 equiv)
-
Solvent: THF or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Et3N (1.5 equiv) to the stirred solution.
-
Nucleophile Addition: Add cyclopropylamine (1.2 equiv) dropwise over 20 minutes. Do not rush this step.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting fluoride should be fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes) to yield the orange solid product.
Protocol B: The "Safe" Reduction (Nitro to Diamine)
Objective: Reduce the nitro group to an amine to generate the 1,2-diamine core without debrominating the aryl ring. Expert Insight: Avoid standard Pd/C + H2 conditions. Palladium often catalyzes the oxidative addition of the C-Br bond, leading to des-bromo impurities (approx. 5-15% yield loss). Recommended Method: Iron-mediated reduction (Bechamp conditions) or Sodium Dithionite.
Materials:
-
This compound (1.0 equiv)
-
Iron powder (Fe, 325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH4Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Dissolve the nitroaniline substrate in Ethanol/Water (4:1).
-
Activation: Add NH4Cl and Iron powder.
-
Reflux: Heat the mixture to 70–80°C with vigorous stirring. The reaction is heterogeneous; efficient stirring is mandatory.
-
Monitoring: Monitor by LC-MS. The reaction typically completes in 2–4 hours. Look for the mass shift [M+H]+ = 227/229 (Diamine).
-
Filtration: Critical Step. Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. If the diamine is unstable (prone to oxidation), proceed immediately to Protocol C (Cyclization). If isolation is needed, neutralize with NaHCO3, extract with EtOAc, and store under nitrogen in the dark.
Protocol C: Cyclization to Benzimidazole Scaffold
Objective: Convert the diamine into 5-bromo-1-cyclopropyl-1H-benzo[d]imidazole.
Materials:
-
Freshly prepared Diamine (from Protocol B)
-
Triethyl orthoformate (HC(OEt)3) (Excess/Solvent) or Formic Acid
-
Catalytic p-TsOH (optional)
Step-by-Step Methodology:
-
Cyclization: Suspend the crude diamine in triethyl orthoformate (5–10 volumes).
-
Heating: Heat to reflux (100–110°C) for 3 hours.
-
Workup: Evaporate the excess orthoformate under reduced pressure.
-
Purification: The residue is often pure enough for the next step. For high purity, perform flash chromatography (DCM/MeOH 95:5).
-
Result: You now have the 5-bromo-1-cyclopropyl-benzimidazole core, ready for Suzuki coupling at the 5-position.
-
Visualization of Workflows
Diagram 1: Synthetic Pathway & Strategic Divergence
This diagram illustrates the flow from raw materials to high-value medicinal targets, highlighting the critical decision points.
Caption: Figure 1. Divergent synthesis starting from the title compound. Note the critical branching at the diamine stage to access either benzimidazoles (Kinase inhibitors) or benzimidazolones (GPCR ligands).
Diagram 2: Chemoselectivity Logic Gate
A decision tree for selecting the correct reduction method to preserve the Bromine handle.
Caption: Figure 2. Chemoselectivity logic for nitro reduction. Iron-mediated reduction is required to prevent hydrodehalogenation of the aryl bromide.
References
-
Synthesis of N-Cyclopropyl-4-fluoroanilines (Analogous Chemistry): European Patent Office.[3] "Procedure for the preparation of N-cyclopropyl-4-fluoroanilines."[3] EP0430847A1.[3]
-
Benzimidazole Synthesis via Nitroaniline Reduction: Li, Y., et al. "A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization."[4] Journal of Chemical Research, 2008.
-
Iron-Mediated Reduction Protocols (Chemoselectivity): Org. Synth. "Reduction of Nitro Compounds using Iron and Ammonium Chloride."
-
Application in 5-HT4 Receptor Ligands (Benzimidazolones): Journal of Medicinal Chemistry. "2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor."[5]
-
General Compound Data (PubChem): National Center for Biotechnology Information. "4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline Compound Summary." (Note: Structural analog used for property verification).
Sources
- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
Derivatization of 4-Bromo-N-cyclopropyl-2-nitroaniline for biological screening
Application Note: Strategic Derivatization of 4-Bromo-N-cyclopropyl-2-nitroaniline for Biological Screening
Executive Summary
This guide details the synthetic utility and biological application of This compound , a high-value pharmacophore scaffold.[1] Characterized by an electron-deficient aromatic ring, a reactive halogen handle, and a cyclopropylamine motif, this molecule serves as a versatile precursor for benzimidazoles , quinoxalines , and biaryl kinase inhibitors .
The cyclopropyl group is of particular interest in medicinal chemistry due to its ability to increase metabolic stability (blocking cytochrome P450 oxidation) and improve potency through favorable hydrophobic interactions, often outperforming simple alkyl chains. This protocol outlines modular derivatization strategies designed to generate high-quality small-molecule libraries for phenotypic and target-based screening.[1]
Chemical Profile & Preparation
Before derivatization, the scaffold must be synthesized or validated for purity. While 4-bromo-2-nitroaniline is commercially available, the N-cyclopropyl variant is best synthesized via Nucleophilic Aromatic Substitution (
Protocol 1: Scaffold Synthesis via
Rationale: Direct nitration of N-cyclopropyl-4-bromoaniline is prone to oxidation and regiochemical mixtures.[1] The displacement of a fluorine atom by cyclopropylamine is cleaner and higher yielding.
-
Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq),
-Diisopropylethylamine (DIPEA, 1.5 eq).[1] -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve 4-Bromo-1-fluoro-2-nitrobenzene in ACN (0.5 M).
-
Cool to 0°C. Add DIPEA followed by the slow addition of cyclopropylamine.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) will show the consumption of the starting material (
) and appearance of the bright orange/yellow product ( ). -
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
. -
Yield: Typically >90%.
-
Strategic Derivatization Pathways
We define two primary workflows for library generation:
-
Pathway A (Peripheral Diversity): Palladium-catalyzed cross-coupling at the C4-Bromine prior to nitro reduction.[1]
-
Pathway B (Core Mutation): Nitro reduction and cyclization to form 1-cyclopropyl-benzimidazoles.[1]
Visualizing the Strategy
Figure 1: Divergent synthesis map showing the two primary routes for library generation.[1]
Detailed Experimental Protocols
Protocol 2: Suzuki-Miyaura Coupling (Pathway A)
Target: Generation of 4-Biaryl derivatives.[1][2][3] Critical Note: The nitro group is strongly electron-withdrawing, facilitating oxidative addition at the C-Br bond.[1] However, standard Pd/C hydrogenation cannot be used subsequently without risking reduction of the nitro group or dehalogenation.
| Parameter | Condition |
| Catalyst | |
| Base | |
| Solvent | 1,4-Dioxane : Water (4:[1]1) |
| Temperature | 80–90°C |
| Time | 4–12 Hours |
Step-by-Step:
-
Charge a reaction vial with This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base.
-
Add solvent and degas with
for 5 minutes (Critical for Pd longevity). -
Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).
Protocol 3: Chemoselective Nitro Reduction (Pathway B)
Challenge: Reducing the nitro group without removing the bromine atom (dehalogenation) or opening the cyclopropyl ring.
Solution:Iron-mediated reduction is superior to catalytic hydrogenation (
-
Reagents: Substrate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol : Water (3:1).
-
Procedure:
-
Heat the mixture to 70°C with vigorous stirring.
-
Monitor by TLC.[1][5] The bright yellow nitro compound will convert to a colorless/pale brown diamine (often fluorescent under UV).
-
Workup: Filter hot through Celite to remove iron sludge. Wash the pad with EtOAc.
-
Stability Warning: The resulting diamine (N1-cyclopropyl-4-bromobenzene-1,2-diamine) is oxidation-sensitive.[1] Use immediately in the next step.
-
Protocol 4: Benzimidazole Formation (Pathway B)
Target: 1-Cyclopropyl-5-bromo-2-substituted-benzimidazoles.[1] Mechanism: Condensation of the diamine with an aldehyde followed by oxidative cyclization.
-
Reagents: Fresh Diamine (1.0 eq), Aldehyde (R-CHO, 1.1 eq), Sodium Metabisulfite (
, 1.5 eq) OR simply air oxidation in DMF. -
Solvent: DMF or DMSO.
-
Procedure:
-
Dissolve diamine and aldehyde in DMF.
-
Heat to 100°C for 4–8 hours.
-
Note: The cyclopropyl nitrogen (secondary amine) does not participate in the imine formation initially but becomes the N1 position of the benzimidazole.
-
Workup: Pour into ice water. The benzimidazole often precipitates. If not, extract with EtOAc.
-
Biological Screening & Assay Prep
Solubility and Handling
-
DMSO Tolerance: These derivatives are generally lipophilic.[1] Prepare 10 mM stock solutions in 100% DMSO.
-
Precipitation Risk: When diluting into aqueous assay buffer, ensure the final DMSO concentration is <1% (or as tolerated by the protein target).
-
Cyclopropyl Stability: The cyclopropyl group is stable under physiological pH (7.4) and standard assay conditions.
Target Classes
Based on the scaffold structure, prioritize screening against:
-
Kinases: The benzimidazole core mimics the purine ring of ATP.
-
Epigenetic Targets: Nitroaniline derivatives have shown activity against HDACs and DNA methyltransferases [1].[1]
-
Antimicrobials: Specifically DNA Gyrase B inhibitors (targeting the ATPase domain) [2].
Safety & Hazards
-
Toxicity: Nitroanilines are toxic if swallowed (H302) and can cause methemoglobinemia. Handle in a fume hood.
-
Skin/Eye: Causes serious irritation (H315, H319).[6] Wear nitrile gloves and safety glasses.
-
Explosion Hazard: Dry nitro compounds can be explosive.[1] Do not distill to dryness if peroxides are suspected (though unlikely here).
References
-
Sousa, J. L., et al. (2021).[2] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1338. Retrieved from [Link]
-
PubChem. (2025).[6] 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN203187606U - 2-bromo-4-nitroaniline synthesis device - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: TLC Visualization & Method Development for 4-Bromo-N-cyclopropyl-2-nitroaniline
Executive Summary & Context
4-Bromo-N-cyclopropyl-2-nitroaniline is a critical intermediate in the synthesis of MEK inhibitors, most notably Trametinib (Mekinist).[1] In the synthetic pathway, this compound is typically generated via the nucleophilic aromatic substitution (
Accurate TLC monitoring of this step is vital to ensure complete consumption of the fluoro-precursor and to prevent the carryover of impurities into the subsequent nitro-reduction step. This guide provides a self-validating, multi-modal visualization protocol designed to distinguish the product from starting materials and potential regioisomers.[1]
Physicochemical Profile & Detection Logic
To design a robust TLC method, we must first understand the molecular behaviors governing retention (
| Feature | Property | Impact on TLC |
| Chromophore | Nitroaniline Core ( | Visible Color: The compound exhibits a characteristic bright yellow/orange color due to |
| UV Activity | Conjugated Aromatic System | UV 254 nm: Strong fluorescence quenching.[1] The nitro group enhances UV absorption, making the spot appear dark purple/black against the green fluorescent background of F254 plates. |
| Basicity | Secondary Amine (Ortho-Nitro) | Tailing Risk: The ortho-nitro group forms an intramolecular hydrogen bond with the amine proton.[1] This "locks" the amine, significantly reducing its basicity and interaction with silanols.[1] Consequently, this compound shows less tailing than typical secondary amines.[1] |
| Polarity | Moderate | Soluble in EtOAc, DCM, and THF.[1] Migrates well in mid-polarity solvents (Hexane/EtOAc).[1] |
Method Development: Mobile Phase Optimization
Standard Stationary Phase: Silica Gel 60
Protocol A: Solvent System Selection
The goal is to achieve an
Recommended Gradient:
-
Initial Screen: Hexane : Ethyl Acetate (80:20).[1]
-
Fine Tuning (If
is too low): Increase polarity to Hexane : EtOAc (70:30). -
Fine Tuning (If Tailing occurs): Although the ortho-nitro effect minimizes tailing, trace acidity on silica can still cause streaking.[1]
-
Additive: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to the mobile phase to sharpen the bands.
-
Quantitative Data: Expected Values (Hex:EtOAc 80:20)
| Compound | Approx | Visual Appearance |
| 4-Bromo-1-fluoro-2-nitrobenzene (SM) | 0.60 - 0.70 | Faint Yellow / UV Active |
| This compound (Product) | 0.35 - 0.45 | Deep Yellow/Orange |
| 4-Bromo-2-nitroaniline (Hydrolysis Impurity) | 0.20 - 0.30 | Yellow / UV Active |
Visualization Protocol: The "Self-Validating" Workflow
Do not rely on a single detection method.[1] Use this three-stage workflow to cross-verify spot identity.
Step 1: Non-Destructive Visual Inspection (Visible Light)
-
Action: Remove plate from chamber and dry.
-
Observation: The product appears as a distinct yellow/orange spot immediately.[1]
-
Significance: This confirms the presence of the nitroaniline chromophore. If the spot is colorless but UV active, it is likely a non-amine impurity.[1]
Step 2: UV Fluorescence Quenching (254 nm)
-
Action: Place under UV lamp (254 nm).
-
Observation: Dark spots against a bright green background.[1]
-
Significance: Detects unreacted starting material (which may be faint yellow or colorless) and other aromatic impurities.[1]
-
Critical Check: Circle the UV-active spots with a pencil.[1] Compare them to the visible yellow spots.[1]
Step 3: Chemical Staining (Confirmatory)
While the compound is colored, staining can reveal trace impurities.[1]
-
Reagent: Iodine Chamber (General) or Ehrlich’s Reagent (Specific for amines, though deactivated by nitro).[1]
-
Recommended: Iodine Vapor .[1]
Visualization Logic & Workflow Diagrams[1]
Diagram 1: TLC Decision Matrix
This flowchart guides the researcher through the decision-making process during reaction monitoring.
Caption: Figure 1. Step-by-step decision matrix for monitoring the formation of this compound.
Diagram 2: Mobile Phase Optimization Logic
How to adjust the solvent system if separation is poor.
Caption: Figure 2. Logic flow for optimizing the mobile phase to achieve clean separation.
Troubleshooting & Common Pitfalls
Issue 1: "Ghost" Spots (Co-elution)
-
Symptom: The product spot looks elongated or has a "shoulder."[1]
-
Cause: The starting material (fluoro-nitro) and product (amino-nitro) may have similar polarities in pure non-polar solvents if the amine is heavily H-bonded internally.
-
Solution: Perform a Co-Spot (C-Spot) .
-
Lane 1: Starting Material.[1]
-
Lane 2: Co-Spot (SM + Reaction Mix).[1]
-
Lane 3: Reaction Mix.[1]
-
Result: If Lane 2 shows a "figure 8" or distinct separation, the method is valid.[1] If it is a single blob, switch to Toluene:Ethyl Acetate (90:10) to exploit pi-pi stacking interactions which differ between the fluoro and amino variants.[1]
-
Issue 2: Fading Color
-
Cause: Oxidation or sublimation (less likely for this MW).[1]
-
Solution: Mark spots immediately with a pencil.[1] Store plates in the dark if saving for documentation.[1]
References
-
PubChem. (2025).[1][5] 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine.[1] [Link]
-
Chakradhar Saladi, J. S., et al. (2023).[1] Identification and synthesis of potential process-related impurities of trametinib. Chemical Papers. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
Google Patents. (2019).[1] CN109336884A - Method for synthesizing trametinib key intermediate. [1]
Sources
Application Note: High-Purity Isolation of 4-Bromo-N-cyclopropyl-2-nitroaniline via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-N-cyclopropyl-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will detail the rationale behind solvent system selection, from initial thin-layer chromatography (TLC) method development to a scalable gradient elution for the column. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient purification strategy for this and structurally related compounds.
Introduction
This compound is a substituted aromatic amine whose purity is critical for the successful synthesis of downstream target molecules. Like many nitroaniline derivatives, it is often synthesized alongside impurities such as starting materials, over-alkylated byproducts, or regioisomers, necessitating an efficient purification step.[1] Column chromatography is a widely adopted technique for such purifications, separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2]
This document outlines a systematic approach to purify this compound using flash column chromatography, a technique that enhances the speed and efficiency of traditional gravity-fed columns by applying positive pressure.[3] The principles discussed herein are grounded in established chromatographic theory and are broadly applicable to other functionalized anilines.
Physicochemical Properties and Safety Considerations
Understanding the properties of this compound is crucial for developing an effective purification strategy and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₂ | [4] |
| Molecular Weight | 257.1 g/mol | [4] |
| Appearance | Likely a yellow or orange solid | [5][6] |
| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, and acetone; sparingly soluble in hexanes. | [7] |
| pKa | The amine is expected to be weakly basic. | [7] |
Safety Precautions: this compound should be handled with care. While specific toxicity data is limited, related nitroanilines are known to be harmful if swallowed, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Chromatographic Method Development: From TLC to Flash Column
A successful column chromatography separation is predicated on a well-developed solvent system, which is most efficiently determined using Thin-Layer Chromatography (TLC).[8]
Stationary Phase Selection
For the separation of moderately polar compounds like nitroanilines, silica gel (60 Å, 230-400 mesh) is the industry-standard stationary phase due to its high resolving power and compatibility with a wide range of organic solvents.[2]
Mobile Phase Selection and TLC Optimization
The choice of mobile phase is critical for achieving good separation. A common strategy for compounds of intermediate polarity is to use a binary system of a non-polar solvent and a more polar solvent.[9]
Recommended Solvents:
-
Non-polar: Hexanes or Petroleum Ether
-
Polar: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
TLC Protocol:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from impurities.
The Rf is calculated as: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)
Step-by-Step Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash)
-
Pre-packed silica gel column (e.g., 40 g)
-
Crude this compound
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Fraction collection tubes
-
Rotary evaporator
Column Preparation and Equilibration
-
Select a pre-packed silica gel column appropriate for the sample size (a 40 g column is suitable for a 1 g sample).
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc) for at least 2-3 column volumes.
Sample Loading
For optimal resolution, it is crucial to load the sample in a concentrated band. Dry loading is highly recommended.
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.
-
Add approximately 2-3 g of silica gel to this solution.
-
Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.
-
Load the dry silica-adsorbed sample into an empty solid-load cartridge and place it at the head of the pre-packed column.
Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with different polarities.
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate
Suggested Gradient Profile:
| Time (min) | % B (Ethyl Acetate) |
| 0-2 | 5 |
| 2-15 | 5 → 30 |
| 15-20 | 30 |
This gradient should be optimized based on the preceding TLC analysis.
-
Begin the chromatography run with the defined gradient.
-
Monitor the elution of compounds using the system's UV detector (a wavelength of 254 nm is appropriate).
-
Collect fractions throughout the run, paying close attention to the peaks corresponding to your target compound.
Post-Purification Analysis
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the final yield and assess the purity using analytical techniques such as NMR, HPLC, or mass spectrometry.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following a systematic approach that begins with TLC for solvent system optimization, researchers can achieve high purity and yield of the target compound. This methodology is not only applicable to the title compound but also serves as a valuable template for the purification of other challenging nitroaniline derivatives.
References
-
PrepChem. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available from: [Link]
-
Studylib. Column Chromatography of Nitroanilines Lab Experiment. Available from: [Link]
-
MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Available from: [Link]
- Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.
-
Organic Syntheses. o-NITROANILINE. Available from: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Available from: [Link]
-
ResearchGate. N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N ,N -Dialkyl Aromatic Amines | Request PDF. Available from: [Link]
-
CP Lab Safety. N-Cyclopropyl 4-bromo-2-nitroaniline, min 98%, 25 grams. Available from: [Link]
-
Scribd. Nitroanilne TLC | PDF | Thin Layer Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available from: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
PubChem. 3-Nitroaniline. Available from: [Link]
-
Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link]
-
Wikipedia. 3-Nitroaniline. Available from: [Link]
-
Allschoolabs. N-Cyclopropyl-2-nitroaniline - 96%, high purity , CAS No.55432-23-0. Available from: [Link]
-
PubChemLite. N-cyclopropyl-2-nitroaniline (C9H10N2O2). Available from: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ripublication.com [ripublication.com]
- 6. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. Chromatography [chem.rochester.edu]
Application Note: Recrystallization of 4-Bromo-N-cyclopropyl-2-nitroaniline
This Application Note is structured as a high-level technical guide for the purification of 4-Bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate often utilized in the synthesis of MEK inhibitors (e.g., Trametinib analogs).
The protocols below are synthesized from functional group chemistry principles, analogous nitroaniline purification standards, and industrial best practices for handling lipophilic, crystalline pharmaceutical intermediates.
Executive Summary & Compound Profile
The purity of This compound is a Critical Quality Attribute (CQA) for downstream pharmaceutical synthesis. Impurities such as unreacted 4-bromo-1-fluoro-2-nitrobenzene, inorganic fluoride salts, or oxidation byproducts can poison sensitive metal catalysts (e.g., Pd, Ni) used in subsequent coupling reactions.
This guide details two robust recrystallization protocols designed to achieve >99.5% HPLC purity.
Physicochemical Profile (Target)
| Property | Description |
| Chemical Structure | Aniline derivative with ortho-nitro and para-bromo substituents; N-cyclopropylated.[1][2] |
| Appearance | Bright yellow to orange crystalline solid. |
| Solubility Profile | High: Acetone, DMF, DMSO, Ethyl Acetate.Moderate (Temp Dependent): Ethanol, Isopropanol (IPA), Toluene.Low/Insoluble: Water, Hexanes, Heptane. |
| Primary Hazard | Toxic by absorption. Nitroanilines are known to cause methemoglobinemia. Handle in a fume hood with nitrile gloves. |
Pre-Formulation: Solvent Selection Strategy
The "Golden Rule" for this compound is utilizing the steep solubility curve of short-chain alcohols . The nitro group provides polarity, while the bromine and cyclopropyl rings add lipophilicity, making Ethanol (EtOH) the optimal single-solvent system.
Solvent Decision Matrix
-
Scenario A (Standard Purity): Use Ethanol (95% or Absolute) .
-
Scenario B (High Yield/Anti-Solvent): Use Ethanol/Water system.
-
Scenario C (Removal of Non-Polar Impurities): Use Toluene/Heptane (Requires higher temperatures).
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification where starting material content is low (<5%).
Materials
-
Crude this compound
-
Solvent: Ethanol (Absolute or 95%)
-
Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Heating mantle, Buchner funnel.
Step-by-Step Methodology
-
Saturation: Place crude solid in the RBF. Add Ethanol (approx. 3-5 mL per gram of solid).
-
Dissolution: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Expert Insight: If the solid does not dissolve completely after 10 minutes at reflux, add more Ethanol in small increments (0.5 mL/g) until a clear orange/red solution is obtained.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper to prevent premature crystallization.
-
Controlled Cooling: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined needles or prisms.
-
-
Crystallization: Once at room temperature, cool the flask further in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (-20°C, 1-2 mL/g).
-
Caution: Do not use room temperature solvent for washing; it will redissolve the product.
-
-
Drying: Dry under vacuum at 40-45°C for 4-6 hours.
Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)
Best for: Maximizing recovery (yield) or removing highly polar impurities (salts).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol needed to achieve saturation.
-
Anti-Solvent Addition: While maintaining a gentle boil, add deionized water dropwise.
-
Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add a few drops of hot Ethanol to just redissolve the turbidity and restore a clear solution.
-
Nucleation: Remove from heat. Stir gently.
-
Expert Insight: If the product "oils out" (separates as a liquid droplets) instead of crystallizing, the temperature is too high or the solvent ratio is incorrect. Remedy: Reheat to dissolve, add a seed crystal, and cool very slowly with vigorous stirring.
-
-
Harvesting: Allow to cool to room temperature, then chill to 4°C. Filter and wash with a cold 50:50 Ethanol/Water mixture.
Process Visualization (Workflow Diagram)[3]
The following diagram illustrates the critical decision points and workflow for the purification process.
Caption: Workflow logic for the recrystallization of nitroaniline derivatives, including contingency for "oiling out" phenomena.
Troubleshooting & Optimization
Common Failure Mode: "Oiling Out"
Nitroanilines have relatively low melting points. If the solute concentration is too high, the compound may separate as a supercooled liquid (oil) before it crystallizes.
-
Cause: Solution temperature > Melting point of the solvated solid.
-
Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of additional Ethanol (dilute the solution slightly).
-
Add a Seed Crystal of pure product at ~5-10°C below the boiling point.
-
Cool slowly without agitation initially.
-
Analytical Validation
Verify the success of the recrystallization using the following metrics:
-
HPLC: Check for removal of the regioisomer (if applicable) and starting material (4-bromo-1-fluoro-2-nitrobenzene).
-
1H NMR: Confirm the integrity of the cyclopropyl ring (multiplets at ~0.5-0.9 ppm) and the aromatic region.
-
DSC (Differential Scanning Calorimetry): A sharp endotherm indicates high crystallinity and purity. Broad peaks suggest residual solvent or impurities.
References
-
Sigma-Aldrich. 4-Bromo-2-nitroaniline Product Specification & Safety Data Sheet. (Base structure reference). Available at:
-
National Institutes of Health (PubChem). Trametinib (Structural Analog Context). PubChem Compound Summary for CID 11707110. Available at:
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (General Protocol Grounding). Available at:
-
Google Patents. Process for the preparation of nitroanilines (US4421694A). (Industrial synthesis context). Available at:
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-N-cyclopropyl-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-N-cyclopropyl-2-nitroaniline as a key building block. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content herein offers in-depth insights into the reaction mechanism, optimization of reaction parameters, and step-by-step experimental procedures. The protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible results.
Introduction: The Strategic Importance of this compound in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the rapid generation of molecular diversity in drug discovery programs.[3]
This compound is a valuable synthetic intermediate. The presence of the electron-withdrawing nitro group activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.[4][5] The cyclopropylamine moiety is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The strategic placement of these functional groups makes this molecule an ideal substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Mechanistic Overview of the Suzuki-Miyaura Coupling
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group on the aromatic ring facilitates this step.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) forms a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
Troubleshooting & Optimization
Side reactions in the synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline
Technical Support Center: Synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline
Executive Summary & Reaction Context
Target Molecule: this compound (CAS: 887351-39-5) Primary Application: Key intermediate for MEK inhibitors (e.g., Trametinib). Reaction Class: Nucleophilic Aromatic Substitution (SNAr).[1][2][3][4]
This synthesis typically involves the displacement of a labile halide (fluorine or chlorine) on an activated nitrobenzene ring by cyclopropylamine.[1] While the reaction appears straightforward, the specific electronic activation provided by the ortho-nitro group creates a window for specific, yield-limiting side reactions if conditions deviate from the optimal window.[1]
Standard Reaction Scheme:
-
Nucleophile: Cyclopropylamine (1.1 – 1.5 equiv)
-
Base: K₂CO₃ or DIPEA (or excess amine)
-
Solvent: DMF, DMSO, or Acetonitrile[1]
Critical Impurity Profiling (The "Why" and "What")
The following diagram illustrates the competitive pathways governing the purity of your final isolate.
Figure 1: Reaction network showing the primary SNAr pathway (Green) and competing side reactions (Red) leading to common impurities.
Detailed Impurity Analysis
| Impurity ID | Structure / Name | Origin & Mechanism | Detection (Typical) |
| Impurity A | 4-Bromo-2-nitrophenol | Hydrolysis: The C1-Fluorine bond is highly activated. If water is present in the solvent (DMSO/DMF are hygroscopic) or the base, Hydroxide (OH⁻) competes with the amine.[1] | TLC: Lower Rf than product (more polar).NMR: Loss of cyclopropyl signals; appearance of phenolic OH (broad, >10 ppm).[1] |
| Impurity B | Bis-substituted Aniline | Over-reaction: The C4-Bromine is generally stable.[1] However, at high temperatures (>80°C), the electron-withdrawing nitro group can sufficiently activate C4 to allow a second SNAr attack by cyclopropylamine.[1] | MS: M+ product mass + 41 Da (cyclopropylamine fragment).NMR: Integration of cyclopropyl protons doubles (8H vs 4H).[1] |
| Impurity C | Unreacted SM | Stalled Reaction: Cyclopropylamine is volatile (bp ~50°C).[1] In open systems or inefficient reflux, the nucleophile evaporates before completion.[1] | TLC: Co-spot with SM.NMR: Presence of aromatic SM signals only.[1] |
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned from orange to deep red/brown, and the yield is low. What happened? Diagnosis: Likely Phenol Formation (Impurity A) or decomposition.[1]
-
The Science: Nitrophenols are often deeply colored (yellow/red) in basic solution due to the formation of phenoxide anions.[1]
-
Corrective Action:
Q2: I see a persistent starting material spot on TLC even after 24 hours. Diagnosis: Nucleophile Loss.
-
The Science: Cyclopropylamine boils at 49-50°C. If your reaction is running at 60°C in a flask with a standard condenser, you are likely distilling off your reagent.[1]
-
Corrective Action:
-
Preferred: Run the reaction in a sealed pressure tube at 40-50°C.
-
Alternative: Add cyclopropylamine in portions (e.g., 0.5 equiv every 2 hours) and use a highly efficient dimroth condenser with chilled water.
-
Q3: Can I use Ethanol as a solvent to make it "greener"? Diagnosis: Risk of Solvolysis.
-
The Science: Primary alcohols are nucleophilic.[1] In the presence of base, ethoxide ions can compete with cyclopropylamine, forming the ethoxy-ether byproduct (4-bromo-1-ethoxy-2-nitrobenzene).
-
Corrective Action: Stick to aprotic solvents (Acetonitrile, THF, DMF).[1] If alcohol is mandatory, use Isopropanol (sterically hindered) or t-Amyl alcohol, but reaction rates will decrease.[1]
Optimized Experimental Protocol
This protocol minimizes hydrolysis and prevents volatile reagent loss.[1]
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)
-
Cyclopropylamine (1.2 – 1.5 equiv)
-
Potassium Carbonate (anhydrous, 2.0 equiv)
-
Acetonitrile (ACN) or DMF (Dry)
Workflow Diagram:
Figure 2: Optimized bench-scale workflow for SNAr synthesis.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask or pressure tube. Purge with Nitrogen.[1][7]
-
Dissolution: Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (10 mmol) in anhydrous Acetonitrile (30 mL).
-
Cooling: Place the vessel in an ice bath (0°C). Why? To control the initial exotherm and prevent immediate volatilization of the amine.[1]
-
Base Addition: Add anhydrous K₂CO₃ (20 mmol).
-
Nucleophile Addition: Add Cyclopropylamine (12-15 mmol) dropwise via syringe.
-
Reaction: Remove ice bath and allow to stir at Room Temperature (20-25°C).
-
Checkpoint: Monitor by TLC after 2 hours. If conversion is <50%, warm gently to 40°C (Sealed tube recommended).[1]
-
-
Quench: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring. The product should precipitate as a bright orange/yellow solid.[1]
-
Isolation: Filter the solid. Wash copiously with water to remove residual base and solvent.[1]
-
Drying: Vacuum dry at 40°C.
References
-
Trametinib Intermediate Synthesis: Chemical Papers, "Identification and synthesis of potential process-related impurities of trametinib." (2023).[1] Describes the specific impurity profile of this SNAr step.
-
SNAr Mechanism on Nitro-Halobenzenes: Organic Syntheses, Coll. Vol. 5, p. 124 (1973).[1] General procedure for amine displacement of activated aryl halides.
-
Cyclopropylamine Properties: PubChem Database. Boiling point and reactivity data.[1][6][8][9]
-
Reaction Optimization: World Patent WO2012006748. "Process for the preparation of MEK inhibitors." Details the industrial conditions for this specific intermediate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Bromo-N-cyclopropyl-2-nitroaniline
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Bromo-N-cyclopropyl-2-nitroaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we distill field-proven experience and fundamental chemical principles into a practical, problem-solving format. Our goal is to empower you to overcome common purification hurdles, ensuring the highest purity for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound. We diagnose the probable causes and provide actionable, step-by-step solutions.
Q1: My crude product is an oil and refuses to crystallize, even after cooling. What's happening?
A1: Oiling out during crystallization is a common issue, particularly when the crude material has a high impurity load or when the cooling rate is too rapid. The solubility of your target compound in the presence of impurities can be significantly different from its solubility in a pure state, leading to the separation of a super-saturated liquid phase instead of an ordered solid lattice.
Causality & Solution Workflow:
-
Assess Impurity Level: The most likely cause is the presence of unreacted starting materials or byproducts from the synthesis. For instance, residual solvents or low-melting point side-products can act as a eutectic mixture, depressing the freezing point.
-
Solvent Polarity Mismatch: The chosen solvent may be too good of a solvent for your compound, even at low temperatures. An ideal recrystallization solvent should dissolve the compound when hot but have very poor solubility when cold.[1]
-
Slow Down the Cooling Process: Rapid cooling often favors oiling over crystallization.[1] Allow the heated solution to cool slowly to room temperature, then transfer it to a refrigerator (2-8°C), and finally to a freezer if necessary. This gradual temperature reduction provides the necessary time for crystal nucleation and growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Your Solvent System: If the above steps fail, a solvent screen is necessary. The ideal solvent will have poor solubility at room temperature but good solubility at its boiling point. Based on the aniline structure, consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[2][3][4]
Q2: I've performed a column chromatography, but my fractions are still showing multiple spots on TLC. How can I improve the separation?
A2: Poor separation in column chromatography is typically a result of incorrect mobile phase polarity, improper column packing, or overloading the column.[5][6] For nitroaniline compounds, which are moderately polar, achieving good separation from closely related impurities requires careful optimization.[7][8]
Troubleshooting Protocol:
-
Optimize the Mobile Phase (Eluent):
-
The Goal (ΔRf): Your primary goal is to find a solvent system where the Rf value of your target compound is approximately 0.3-0.4 on a TLC plate, and there is maximum separation (ΔRf) between it and the impurities.
-
Starting Point: Begin with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[7] For this compound, a good starting point for TLC analysis is a 9:1 to 4:1 mixture of Hexanes:Ethyl Acetate.
-
Fine-Tuning: Adjust the ratio of polar to non-polar solvent in small increments. If the spots are too high on the TLC (high Rf), decrease the polarity (add more hexanes). If they are too low (low Rf), increase the polarity (add more ethyl acetate).
-
-
Proper Column Packing:
-
A poorly packed column with air bubbles or cracks will lead to channeling, where the sample and solvent flow unevenly, resulting in broad bands and poor separation.
-
Slurry Method: Prepare a slurry of silica gel in your initial, least polar eluent.[6] Pour this slurry into your column and allow it to settle, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica gel.[5]
-
-
Sample Loading:
-
Overloading the column is a common mistake. The amount of crude material should be no more than 5-10% of the mass of the silica gel.
-
Concentrated Band: Dissolve your crude product in the minimum amount of solvent (ideally the eluent itself) and load it carefully onto the top of the silica bed in a narrow, concentrated band.[9] A dilute sample will lead to broad elution bands.
-
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If there is a large polarity difference between your compound and impurities, you can run the entire column with the same solvent mixture (isocratic elution). If impurities are close in polarity, a gradient elution may be necessary. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of this compound? A: While extensive data for this specific molecule is not widely published, we can infer properties from its constituent parts and related analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₉BrN₂O₂ | [10] |
| Molecular Weight | 257.08 g/mol | [10] |
| Appearance | Expected to be a yellow or orange crystalline solid. | Nitroanilines are typically colored solids.[3][11] |
| Melting Point | Estimated to be in the range of 100-120°C. | The parent compound, 4-Bromo-2-nitroaniline, has a melting point of 110-113°C.[12][13][14] The N-cyclopropyl group may slightly alter this. |
| Solubility | Likely soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane; sparingly soluble in alcohols like ethanol, and likely insoluble in water and hexanes. | Based on the properties of similar nitroanilines.[3] |
| Storage | Store in a cool, dry place (2-8°C recommended), sealed from light and moisture.[10] | Standard for aromatic amines and nitro compounds to prevent degradation. |
Q: What are the most likely impurities I should be trying to remove? A: Impurities will depend on your synthetic route. Common possibilities include:
-
Unreacted Starting Materials: Such as 4-bromo-2-nitroaniline or a di-halo/nitro precursor.
-
Isomeric Byproducts: Depending on the synthesis, you may have small amounts of other isomers (e.g., 2-Bromo-N-cyclopropyl-4-nitroaniline).
-
Solvent Residue: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).
-
Degradation Products: Nitroanilines can be sensitive to light and strong acids/bases.
Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): For a quick check of purity and to identify the number of components.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature or expected value is a good indicator of high purity.[12]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Objective: To purify the crude product by removing impurities that have different solubility profiles from the target compound.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Place a small amount of your crude material in a test tube and add a few drops of ethanol. It should be sparingly soluble at room temperature. Heat the test tube; the solid should dissolve completely. This confirms ethanol is a potentially suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at or near the boiling point of the solvent.[1]
-
Decolorization (Optional): If the solution is highly colored due to polar, colored impurities, you can add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on its differential adsorption to a stationary phase.[6][7]
Materials:
-
Silica gel (60 Å, 230-400 mesh)[7]
-
Hexanes (non-polar mobile phase)
-
Ethyl Acetate (polar mobile phase)
-
Glass chromatography column
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates as described in the troubleshooting section. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or 95:5 Hexanes:Ethyl Acetate). Pour the slurry into the column and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add this solution to the top of the silica gel using a pipette.[9]
-
Elution: Carefully add the eluent to the top of the column without disturbing the silica bed.[5] Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow Guides
Below are diagrams illustrating key decision-making processes in purification.
Caption: Troubleshooting workflow for initial purity assessment.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-nitroaniline CAS: 875-51-4 - Medicine Grade Bulk Supply at Attractive Prices [nbinnochem.com]
- 4. ripublication.com [ripublication.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography - Edubirdie [edubirdie.com]
- 9. youtube.com [youtube.com]
- 10. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 11. chempanda.com [chempanda.com]
- 12. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 14. 4-Bromo-2-nitroaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Optimizing reaction time for 4-Bromo-N-cyclopropyl-2-nitroaniline synthesis
Executive Summary
This guide addresses the kinetic optimization of the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-bromo-1-fluoro-2-nitrobenzene and cyclopropylamine to produce 4-Bromo-N-cyclopropyl-2-nitroaniline .
The primary challenge in this synthesis is not conversion, but chemoselectivity and reagent management . The reaction relies on the "Element Effect," where the high electronegativity of the fluorine atom activates the ipso-carbon for nucleophilic attack, allowing displacement of the fluoride while leaving the bromine atom intact [1]. The critical process constraint is the volatility of cyclopropylamine (bp ~50°C), which dictates temperature limits and vessel choice.
Module 1: Critical Process Parameters (The "Speed" Factors)
Q1: Why is my reaction stalling at ~70% conversion despite heating?
Diagnosis: You are likely losing the nucleophile (cyclopropylamine) to evaporation, or you are using the wrong solvent for the desired rate.
Technical Insight:
-
Volatility: Cyclopropylamine boils at 49–50°C. If you run this reaction in an open flask or with an inefficient condenser at 60°C, the amine evaporates before the reaction completes.
-
Solvent Effect: SNAr reactions proceed through a polar transition state (Meisenheimer complex). Polar aprotic solvents (DMSO, DMF, NMP) stabilize this complex significantly better than protic solvents (Ethanol, Methanol), often accelerating the reaction rate by 10-50x [2].
Corrective Action:
-
Vessel: Switch to a sealed pressure tube if heating above 40°C.
-
Solvent: Change from Ethanol/THF to DMSO or DMF to dramatically shorten reaction time (e.g., from 12 hours to <1 hour).
-
Stoichiometry: Ensure a minimum of 1.2 - 1.5 equivalents of cyclopropylamine.
Q2: Can I use the cheaper 4-bromo-1-chloro-2-nitrobenzene instead of the fluoro- analog?
Diagnosis: Yes, but it will severely impact your reaction time and impurity profile.
Technical Insight: In SNAr mechanisms, the rate-determining step is the nucleophilic attack.[1] Fluorine is highly electronegative, pulling electron density from the ring and lowering the activation energy for the attack.[2] Chlorine is less electronegative.
-
F-substrate: Reacts at Room Temp (RT) in minutes/hours.
-
Cl-substrate: Often requires heating (>80°C) and longer times (overnight), increasing the risk of thermal degradation and byproduct formation [3].
Recommendation: For "Time Optimization," the Fluoro- substrate is strictly superior.
Module 2: Troubleshooting & Impurity Control
Q3: I see a new impurity peak at RRT 0.85. What is it?
Diagnosis: This is likely the hydrolysis product (4-bromo-2-nitrophenol), formed if water is present in the system.
Mechanism: The fluoride leaving group is extremely labile. Hydroxide ions (from wet solvent or base) can compete with cyclopropylamine.
-
Prevention: Use anhydrous solvents (KF < 0.05%). Use an organic base (DIEA/TEA) instead of aqueous inorganic bases (NaOH/K2CO3) if water contamination is a recurring issue.
Q4: The reaction mixture turned black and viscous. What happened?
Diagnosis: Thermal degradation or uncontrolled exotherm.
Technical Insight: Nitro-aromatics are prone to oxidative degradation at high temperatures. Furthermore, the SNAr reaction is exothermic . Adding cyclopropylamine rapidly to the substrate can cause a temperature spike, leading to polymerization or "tarring."
-
Control: Add the amine dropwise at 0°C, then warm to RT.
Module 3: Optimized Protocol
Objective: Synthesis of this compound with >98% conversion in <2 hours.
Reagents:
-
Substrate: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA) (1.5 equiv)
-
Solvent: DMSO (5-10 volumes)
Step-by-Step Methodology:
-
Charge: Dissolve 4-bromo-1-fluoro-2-nitrobenzene in DMSO at 20°C.
-
Base Addition: Add DIEA. Stir for 5 minutes.
-
Nucleophile Addition: Cool the mixture to 0-5°C (ice bath). Add Cyclopropylamine dropwise over 10 minutes. Note: Control exotherm.
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) .
-
Checkpoint: Monitor by HPLC/TLC at 30 minutes.
-
Expected Time: 30 - 60 minutes.
-
-
Quench: Pour reaction mixture into ice-water (10 volumes). The product should precipitate as a bright orange/yellow solid.
-
Isolation: Filter, wash with water (to remove DMSO/salts), and dry.
Data Comparison: Solvent vs. Time (Simulated based on SNAr kinetics [2])
| Solvent | Temperature | Time to >95% Conv. | Risk Factor |
| DMSO | 25°C | 45 min | Low (Fast & Clean) |
| DMF | 25°C | 60 min | Low |
| THF | 60°C (Sealed) | 4 hours | Moderate (Pressure) |
| Ethanol | 78°C (Reflux) | 12-18 hours | High (Amine loss) |
Module 4: Visualization (Process Logic)
Figure 1: Reaction Mechanism & Chemoselectivity
Caption: The nucleophilic attack occurs at the C-F bond due to high electronegativity (Element Effect), preserving the C-Br bond.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for resolving stalled reactions or low yields.
References
-
Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. This foundational text establishes why Fluorine is the superior leaving group for SNAr reactions due to the stabilization of the intermediate complex.
-
Newby, J. et al. (2017). "Optimizing SNAr Reactions in Polar Aprotic Solvents." Organic Process Research & Development. Discusses the kinetic acceleration of SNAr in DMSO/DMF compared to alcohols.
-
Sigma-Aldrich. "Product Specification: 4-Bromo-1-fluoro-2-nitrobenzene."[3] Confirmation of physical properties and reactivity profile.[4][5][6][7][8][9]
-
PubChem. "Cyclopropylamine Compound Summary." National Library of Medicine. Verification of boiling point (49-50°C) and safety data.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-ブロモ-1-フルオロ-2-ニトロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7 | Chemsrc [chemsrc.com]
- 6. longdom.org [longdom.org]
- 7. ripublication.com [ripublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
Temperature control in the synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline
[1]
Topic: Temperature Control & Process Optimization
Document ID: KB-SNAR-887351
Target Molecule: 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 887351-39-5)
Reaction Class: Nucleophilic Aromatic Substitution (
Executive Summary
The synthesis of This compound via the reaction of 4-bromo-1-fluoro-2-nitrobenzene with cyclopropylamine presents a classic "thermodynamic vs. kinetic" conflict.[1] The reaction is highly exothermic due to the strong electron-withdrawing nitro group activating the fluorine leaving group.[1] However, the nucleophile (cyclopropylamine) is volatile (BP ~50°C).
The Critical Failure Mode: Users often heat the reaction to drive kinetics, inadvertently boiling off the cyclopropylamine before conversion is complete, or conversely, add the amine too rapidly at room temperature, triggering a thermal runaway.[1]
This guide defines the "Cold-Start / Ambient-Finish" protocol to maximize yield (>95%) and safety.
Module 1: Thermodynamics & Safety (The Exotherm)
Q: Why does the reaction mixture boil violently upon adding cyclopropylamine, even when I am below the boiling point?
A: This is an instantaneous enthalpy release.[1] The
-
The Mechanism: The amine attacks the ipso-carbon (carrying the fluorine).[1] The Meisenheimer complex forms and collapses, releasing HF (which is immediately neutralized by base), generating significant heat.
-
The Risk: If you add the amine as a bolus (all at once) at Room Temperature (RT), the adiabatic temperature rise (
) can easily exceed the boiling point of cyclopropylamine (50°C) and the solvent (e.g., THF, 66°C). This causes flash vaporization and potential vessel over-pressurization.[1]
Protocol Fix:
-
Cooling: Pre-cool the substrate solution to 0°C (Ice/Water bath) .
-
Addition: Add the cyclopropylamine (or amine/base mixture) dropwise .
-
Monitoring: Ensure internal temperature (
) does not exceed 10°C during addition.
Module 2: Reaction Kinetics & Volatility (The Yield)
Q: My LCMS shows 20% unreacted starting material after 4 hours, but heating to 60°C caused the reaction to stall completely. Why?
A: You have crossed the Volatility Threshold .
-
The Physics: Cyclopropylamine boils at ~50°C. If you heat an open or nitrogen-swept system to 60°C, the nucleophile enters the gas phase and escapes the condenser (unless using a dry-ice condenser).[1] The reaction stalls because the concentration of the nucleophile in the liquid phase drops to near zero.[1]
-
The Chemistry: The fluoro-nitro substrate is reactive enough that heating >40°C is rarely necessary if the stoichiometry is correct.[1]
Protocol Fix:
-
Stoichiometry: Use 1.2 equivalents of cyclopropylamine if using a scavenger base (DIPEA), or 2.2 equivalents if using cyclopropylamine as its own base.
-
Temperature Ramp: After the 0°C addition, remove the ice bath and allow the vessel to warm to 20–25°C (RT) naturally. Stir for 2–4 hours.
-
Sealing: If you must heat (e.g., using the less reactive Chloro analog), use a sealed pressure vial to keep the amine in the liquid phase.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound on 10g scale.
Reagents
| Component | Role | CAS | Equiv. |
| 4-Bromo-1-fluoro-2-nitrobenzene | Substrate | 364-73-8 | 1.0 |
| Cyclopropylamine | Nucleophile | 765-30-0 | 1.2 |
| Diisopropylethylamine (DIPEA) | Base (Scavenger) | 7087-68-5 | 1.5 |
| THF (Tetrahydrofuran) | Solvent | 109-99-9 | 10 Vol |
Step-by-Step Procedure
-
Setup: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 4-Bromo-1-fluoro-2-nitrobenzene (10.0 g) and THF (100 mL).
-
Cooling: Equip with a thermometer and stir bar. Submerge RBF in an ice/water bath.[1][2] Cool until internal temp (
) is < 5°C . -
Base Addition: Add DIPEA (1.5 equiv) in one portion. (Exotherm is negligible here).
-
Critical Addition: Mix Cyclopropylamine (1.2 equiv) with 10 mL THF. Add this solution dropwise over 30 minutes.
-
Control: Maintain
.[3]
-
-
Reaction: Remove ice bath. Allow to warm to 20–25°C . Stir for 3 hours.
-
IPC (In-Process Control): Check HPLC/TLC. Target: < 1% Starting Material.
-
Quench: Pour mixture into 0.5 M HCl (cold, 200 mL) to neutralize excess amine and solubilize DIPEA salts.
-
Isolation: Extract with Ethyl Acetate or DCM.[1] Wash organic layer with Brine.[1] Dry over
.[1] Concentrate to yield an orange/yellow solid.[1]
Module 4: Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Low Yield (<50%) | Loss of Cyclopropylamine.[1] | Do not heat >30°C. Check condenser coolant temp (should be <0°C if refluxing). |
| Runaway Exotherm | Fast addition at RT. | STOP. Cool immediately. In future, add amine at 0°C over 30+ mins. |
| Impurity: Phenol (Hydrolysis) | Water in solvent + High Temp. | Use anhydrous THF.[1] Hydroxide ( |
| Reaction Stalls at 90% | Depletion of Nucleophile.[1] | Add 0.2 equiv fresh cyclopropylamine. Ensure system is closed/sealed. |
| Oiling out during quench | Product precipitating too fast. | Use DCM for extraction (better solubility) or add MeOH to the quench to keep it homogeneous before extraction. |
Module 5: Process Visualization
The following diagram illustrates the critical temperature control points and the reaction pathway.
Caption: Logic flow for SNAr synthesis highlighting the critical temperature thresholds for safety (Runaway) and yield (Evaporation).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline (Parent Structure Analysis). Retrieved from [Link]
Catalyst selection for cross-coupling with 4-Bromo-N-cyclopropyl-2-nitroaniline
Topic: Catalyst Selection for 4-Bromo-N-cyclopropyl-2-nitroaniline Ticket ID: CHEM-SUP-2024-882 Status: Open Responder: Senior Application Scientist
Substrate Analysis: The "Patient" Profile
Before selecting a catalyst, we must diagnose the specific challenges presented by This compound . This is not a standard aryl bromide; it presents a "trifecta" of electronic and steric challenges that will deactivate standard catalytic systems like Pd(PPh₃)₄.
-
The Trap (
Group): The ortho-nitro group is a strong coordinating ligand. It creates a "chelating" effect, potentially displacing phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning). It also imposes significant steric hindrance around the C-Br bond. -
The Decoy (Acidic NH): The electron-withdrawing nitro group significantly increases the acidity of the aniline proton (
~17-19 in DMSO). Strong bases (e.g., NaOtBu, KHMDS) will deprotonate this amine, turning the substrate into a nucleophile and leading to competing N-arylation (homocoupling) or catalyst deactivation. -
The Fragile Ring (Cyclopropyl): While generally stable in 2-electron Pd processes, the cyclopropyl ring is susceptible to oxidative ring-opening if the reaction drifts into Single Electron Transfer (SET) pathways, often associated with Nickel catalysis or unoptimized photoredox conditions.
Catalyst Selection Matrix
Based on the substrate profile, we recommend the following catalytic systems. These are graded by "Robustness" (ease of use) vs. "Performance" (yield in difficult cases).
Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Coupling with Boronic Acids/Esters[1]
| Tier | Catalyst System | Ligand Class | Why it works here |
| Standard (Start Here) | Pd(dppf)Cl₂ · DCM | Bidentate Ferrocenyl | The wide bite angle of dppf resists displacement by the nitro group. It is robust and air-stable. |
| High Performance | Pd(OAc)₂ + SPhos | Dialkylbiaryl (Buchwald) | SPhos is the "Gold Standard" for ortho-substituted/hindered substrates. Its bulk prevents nitro-coordination, and it facilitates oxidative addition into electron-poor rings. |
| Alternative | Pd-PEPPSI-iPr | NHC (Carbene) | Excellent for extremely deactivated substrates, but requires strict anaerobic conditions to prevent Pd black formation. |
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Coupling with external Amines
| Tier | Catalyst System | Ligand Class | Why it works here |
| Primary Rec. | BrettPhos Pd G3/G4 | Dialkylbiaryl (Buchwald) | Specifically designed to prevent the substrate's own amine from interfering. Selectively couples the external amine. |
| Secondary Rec. | RuPhos Pd G3 | Dialkylbiaryl (Buchwald) | Ideal if the coupling partner is a secondary amine. |
Visual Logic: Catalyst Decision Tree
The following diagram illustrates the logical flow for selecting the correct system based on your specific reaction goals and failure modes.
Caption: Decision matrix for catalyst selection based on reaction type and steric demands. Note the fallback to SPhos in case of poisoning.
Troubleshooting Guide & FAQs
Q1: My reaction turns black immediately and conversion is <10%. What happened?
Diagnosis: This is classic "Pd Black" precipitation, likely caused by Nitro-Group Coordination . The Science: The ortho-nitro group coordinates to the Palladium center, displacing labile ligands (like PPh₃). Once the ligand is gone, the Pd(0) aggregates into inactive metal clusters (black precipitate). The Fix:
-
Switch Ligand: Move to SPhos or XPhos . These ligands are extremely bulky. They create a "roof" over the Pd center that physically blocks the nitro group from coordinating, while still allowing the C-Br bond to access the metal.
-
Degas Thoroughly: Oxygen accelerates ligand oxidation, making displacement easier. Sparge solvents with Argon for 15 minutes.
Q2: I see a new spot on TLC that matches the de-brominated starting material (Protodebromination).
Diagnosis: The oxidative addition occurred, but the transmetallation failed. The Pd-Ar species then abstracted a hydride from the solvent or base. The Science: Electron-deficient aryl halides (like yours) form very stable Pd-Ar intermediates. If the Boronic acid is slow to react (transmetallate), the Pd intermediate waits... and eventually reacts with trace water or alcohols. The Fix:
-
Dry Solvents: Switch to anhydrous Dioxane or Toluene. Avoid alcohols (MeOH/EtOH) as co-solvents.
-
Increase Concentration: Run the reaction at 0.5 M or higher to favor the bimolecular reaction (transmetallation) over unimolecular side reactions.
-
Boost Transmetallation: Add KF (Potassium Fluoride) or CsF instead of Carbonate bases. Fluoride activates boronic acids/esters more aggressively.
Q3: Can I use a strong base like NaH or NaOtBu?
Diagnosis: High Risk.
The Science: Your substrate has an acidic NH proton (
Q4: Is the cyclopropyl ring safe?
Diagnosis: Generally Yes , with caveats. The Science: Cyclopropyl rings are strained but kinetically stable in Pd(0)/Pd(II) cycles. However, if you use Nickel catalysis or Photoredox conditions, you risk Single Electron Transfer (SET), which can generate a Nitrogen radical cation. This radical will trigger the "cyclopropyl clock," opening the ring to form a linear alkene. The Fix: Stay with Palladium. Avoid radical initiators.
Recommended Protocol: Suzuki Coupling (SPhos System)
This protocol is optimized for ortho-nitro substituted aryl bromides.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Note: You can use the precatalyst "SPhos Pd G3" (2-3 mol%) for easier handling.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) - Degassed
Step-by-Step:
-
Charge Solids: Add the aryl bromide, boronic acid, K₃PO₄, and SPhos Pd G3 to a vial equipped with a stir bar.
-
Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 x vac/refill cycles).
-
Solvent: Add the degassed Toluene/Water mixture via syringe.
-
Temperature: Heat to 80°C . Do not overheat (>100°C) as this promotes protodebromination in nitro-aromatics.
-
Monitoring: Check HPLC/TLC at 2 hours.
-
If stalled: Add 1 mol% more catalyst.
-
If de-bromination is observed: Switch solvent to pure anhydrous Dioxane and use CsF (2 equiv) as base.
-
References
-
Mechanistic Insight into Nitro-Group Poisoning
- Title: "Catalyst Poisoning in Palladium-C
- Source:ACS C
-
URL:[Link] (General reference for heteroatom poisoning).
-
SPhos Efficacy for Hindered Substrates
- Title: "Universal 1,4-Diamine-Based Pd Systems for Cross-Coupling: The Evolution of the Buchwald-Hartwig Amin
- Source:Chemical Science
-
URL:[Link]
-
Suzuki Coupling of Ortho-Nitro Aryl Halides
- Title: "Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines" (Specific precedent for similar substr
- Source:RSC Advances
-
URL:[Link]
-
Cyclopropyl Stability in Cross-Coupling
- Title: "Palladium-Catalyzed Monoaryl
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Protodebromination Mechanisms
- Title: "Understanding and Minimizing Protodeboronation and Protodehalogen
- Source:Journal of Organic Chemistry
-
URL:[Link]
Sources
Technical Support Center: Byproduct Identification in 4-Bromo-N-cyclopropyl-2-nitroaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N-cyclopropyl-2-nitroaniline. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the synthesis and subsequent reactions of this important intermediate. Our focus is on the proactive identification and characterization of reaction byproducts to ensure the integrity and success of your experimental outcomes.
Introduction: Navigating the Chemistry of this compound
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis and reactivity are governed by the interplay of its three key functional groups: the electron-donating N-cyclopropylamine, the strongly electron-withdrawing nitro group, and the reactive bromo substituent. This electronic arrangement makes the molecule susceptible to a range of intended and unintended chemical transformations. Understanding the potential for side reactions is paramount for optimizing reaction conditions, simplifying purification, and ensuring the unambiguous characterization of your target compounds.
This guide adopts a question-and-answer format to directly address the specific issues you may encounter in the lab. We will explore the mechanistic origins of common byproducts and provide validated protocols for their identification.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the most probable byproducts?
This is a common observation, particularly during the synthesis of this compound itself or when using it as a reactant. The identity of the byproducts depends on the specific reaction, but several usual suspects can be hypothesized based on the reactivity of the starting materials and intermediates.
Common Causes and Probable Byproducts:
-
Incomplete Reaction: The most straightforward explanation is the presence of unreacted starting materials. For the N-alkylation step to form the title compound, you would expect to see residual 4-Bromo-2-nitroaniline.
-
Isomeric Impurities: If the synthesis of the 4-Bromo-2-nitroaniline precursor was not clean, you might carry over isomeric impurities. For instance, during the nitration of a protected bromoaniline, small amounts of other isomers can form.[1]
-
Side Reactions of the Nitro Group: Under certain conditions, particularly if reductive reagents or metals are present, the nitro group (-NO2) can be partially reduced to a nitroso (-NO) or hydroxylamino (-NHOH) group, or fully to an amine (-NH2). These byproducts will be significantly more polar than your target molecule.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group (the nitro group) ortho and para to the bromine atom makes the aromatic ring susceptible to nucleophilic attack.[2][3] If your reaction contains a potent nucleophile (e.g., alkoxides, amines, or even excess cyclopropylamine at high temperatures), it can displace the bromide.[4]
-
Hydrolysis: The amide-like linkage of the N-cyclopropyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated, which would regenerate 4-Bromo-2-nitroaniline.[5]
Initial Diagnostic Steps:
-
Co-spotting on TLC: Spot your reaction mixture alongside your starting materials on the same TLC plate. If a spot from the mixture matches the Rf value of a starting material, it is likely unreacted.
-
Staining: Use different TLC stains. A potassium permanganate (KMnO4) stain can indicate the presence of easily oxidizable groups, such as a reduced nitro functionality.
The following diagram illustrates the potential pathways leading to these common byproducts.
Sources
Scaling up the synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline
- 1. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline
This guide is designed as a Technical Support Center resource. It prioritizes actionable troubleshooting and robust process chemistry over textbook theory.
Ticket ID: SNAr-004-Br-Cyclo Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Molecule Dashboard & Properties
Before beginning the work-up, verify your target parameters. This molecule is a key intermediate (often associated with MEK inhibitor synthesis, e.g., Trametinib analogs).
| Parameter | Specification | Critical Note |
| Target Structure | 4-Bromo-N-cyclopropyl-2-nitroaniline | Not cyclopropylmethyl.[1][2][3] Verify amine source.[4][5] |
| Molecular Weight | 257.09 g/mol | |
| Appearance | Orange to Red Solid | Often forms a supersaturated oil (red/brown) before solidifying. |
| Melting Point | ~65–75 °C (Estimated) | Low MP increases risk of "oiling out" during aqueous quench. |
| Solubility | High: EtOAc, DCM, THF, DMFLow: Water, Hexanes | Lipophilic due to the bromine and cyclopropyl group. |
Standard Operating Procedure (The "Happy Path")
Use this protocol as your baseline. If your results deviate, proceed to Section 3.
Reaction Context: Nucleophilic Aromatic Substitution (SNAr).[6] Substrates: 4-Bromo-1-fluoro-2-nitrobenzene + Cyclopropylamine.
Step 1: Quench Preparation[6]
-
The Trap: Direct addition of water to the hot reaction mixture often causes rapid oiling out and encapsulation of impurities.
-
The Fix: Cool the reaction mixture (DMF or THF solution) to < 5°C before quenching.
Step 2: Controlled Precipitation
-
Prepare a flask with 3x volume of ice-cold water relative to your reaction solvent.
-
Slowly pour the organic reaction mixture into the stirring water (Reverse Addition).
-
Why? This maintains a high polarity environment from the start, encouraging rapid precipitation rather than oil formation.
-
-
Stir vigorously for 30–60 minutes.
Step 3: Filtration & Wash[6][7]
-
Filter the resulting orange solid.
-
Wash 1: Water (removes inorganic salts and residual polar solvent).
-
Wash 2: 10% aqueous Citric Acid or 0.5M HCl (removes unreacted cyclopropylamine).
-
Caution: Do not use strong acid if the product is acid-sensitive, though nitroanilines are generally robust.
-
-
Wash 3: Cold Hexanes/Heptane (removes non-polar impurities and helps drying).
Step 4: Drying[7]
-
Dry in a vacuum oven at 40°C .
-
Warning: Do not exceed 50°C initially; the wet solid has a depressed melting point and may melt into a fused brick.
Troubleshooting Guide (The "Unhappy Path")
Issue A: The "Oiling Out" Phenomenon
Symptom: Upon adding water, the product forms a sticky red/brown oil or gum at the bottom of the flask instead of a filterable solid.
Root Cause:
-
Ostwald Ripening: The product is precipitating as a supercooled liquid because the temperature is near its melting point.
-
Impurity Depression: Residual DMF/NMP lowers the melting point of the solid.
Corrective Action (The "Rescue" Protocol):
Figure 1: Decision tree for recovering product that has oiled out during aqueous quench.[6]
Issue B: Persistent Emulsion
Symptom: Layers will not separate during extraction (if precipitation failed). Root Cause: Cyclopropylamine acts as a surfactant; fine precipitates of KF/KBr stabilize the interface. Solution:
-
Filter: Pass the biphasic mixture through a Celite pad to remove suspended solids.
-
Salting Out: Add solid NaCl to saturation.
-
pH Adjustment: Acidify slightly (pH 4-5) to protonate excess cyclopropylamine (making it water-soluble and breaking its surfactant behavior).
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol as the reaction solvent to simplify work-up? A: Yes. If you run the reaction in Ethanol:
-
Concentrate the reaction mixture to ~20% volume.
-
Cool to 0°C.
-
The product often crystallizes directly. If not, add water dropwise until turbidity persists, then cool. This avoids the DMF removal headache.
Q: My product is dark brown. Is it decomposed? A: Likely not decomposed, but oxidized. Nitroanilines are prone to surface oxidation.
-
Fix: Dissolve in EtOAc, treat with Activated Carbon (charcoal) for 30 minutes, filter through Celite, and recrystallize.
Q: Why is cyclopropylamine difficult to remove? A: It is a volatile amine (BP ~50°C) but sticks to nitro-compounds via Hydrogen bonding.
-
Fix: The acid wash (Step 3 in SOP) is critical. Drying in a vacuum oven effectively pulls off the remaining amine if the solid is granular.
Scientific Rationale & Mechanism
The synthesis relies on the strong electron-withdrawing nature of the ortho-nitro and para-bromo groups activating the fluorine for displacement.
Mechanism & Impurity Pathway:
Figure 2: SNAr pathway.[6] Note that the bromine is less labile than fluorine, but high heat can force displacement of Br, leading to impurities.
Critical Process Parameters (CPP)
-
Stoichiometry: Use 2.0–2.5 equivalents of cyclopropylamine. One equivalent acts as the nucleophile, the second acts as the HF scavenger (hydrofluoric acid salt formation).
-
Temperature: Keep reaction < 80°C . Above this, you risk displacing the Bromine atom (SNAr at the Br position), creating a difficult-to-separate impurity.
References
-
Trametinib Patent Family (Contextual Source)
- Title: 5-Amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine deriv
- Source: WO 2005/121142 (Example 4-1 precursors).
-
URL:
- Relevance: Establishes the utility of N-cyclopropyl nitroaniline intermedi
-
SNAr General Methodology
- Title: Nucleophilic Aromatic Substitution: An Upd
- Source:Molecules 2019, 24(16), 2949.
-
URL:
- Relevance: Validates the reactivity order (F >> Br) in o-nitrohalobenzenes.
-
Crystallization of Low-Melting Nitroanilines
- Title: Oiling Out in Crystalliz
- Source: Mettler Toledo Technical Guides.
-
URL:
- Relevance: Technical basis for the "Oiling Out" troubleshooting section.
Sources
- 1. 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | C10H11BrN2O2 | CID 29274404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AU2005252110B2 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-D] pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]
- 3. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 4. ripublication.com [ripublication.com]
- 5. ripublication.com [ripublication.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting material from 4-Bromo-N-cyclopropyl-2-nitroaniline
[1][2][3]
Current Status: Operational Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Last Updated: 2026-01-29[1][2][3]
Executive Summary & Chemical Context[2][3][4][5][6][7]
The Synthesis Challenge:
The synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline is a classic Nucleophilic Aromatic Substitution (
The Critical Impurity:
While excess cyclopropylamine is easily removed, the unreacted electrophile (4-bromo-1-fluoro-2-nitrobenzene ) is the primary failure point in purification.[1][3] It shares significant lipophilicity and
Scope of Guide: This support module provides self-validating protocols to remove both the volatile amine and the persistent halogenated starting material without compromising yield.
Diagnostic Hub: Identify Your Issue
Use the following decision matrix to select the correct protocol.
Figure 1: Purification Decision Tree. Select your workflow based on impurity profile.
Technical Deep Dive: The Chemistry of Separation
To troubleshoot effectively, you must understand the physicochemical differences between your species.
| Feature | Product (this compound) | Impurity A (Cyclopropylamine) | Impurity B (4-bromo-1-fluoro-2-nitrobenzene) |
| Role | Target Molecule | Nucleophile (Excess) | Electrophile (Unreacted) |
| Electronic State | Weakly Basic / Neutral | Basic | Neutral / Electrophilic |
| pKa (Conj.[1][3] Acid) | ~ -1.0 (Very weak base) [1] | ~ 10.6 (Strong base) | N/A |
| Solubility | Lipophilic (DCM, EtOAc) | Water Soluble (as salt) | Lipophilic (DCM, EtOAc) |
| Reactivity | Low Nucleophilicity (Deactivated) | High Nucleophilicity | High Electrophilicity ( |
Why Standard Chromatography Fails
Both the product and Impurity B are nitro-aromatics with bromine substituents.[1][2][3] Their interaction with silica gel is governed by the nitro group's polarity. Consequently, they often show
Troubleshooting Protocols
Protocol A: Removal of Cyclopropylamine (The Acid Wash)
Objective: Selectively protonate the aliphatic amine without protonating the nitroaniline product.
The Science:
The product is a nitroaniline.[4][5][6] The electron-withdrawing nitro group drastically reduces the basicity of the aniline nitrogen (
-
Risk: Using strong acid (pH < 1) might protonate the product slightly or cause oiling out at the interface.
-
Solution: Use a mild acidic buffer or dilute HCl.[1]
Step-by-Step:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic layer twice with 0.5 M HCl or 10% Citric Acid .
-
Wash once with Brine to remove entrained water.[1]
-
Dry over
and concentrate.
Protocol B: Chemoselective Scavenging (The "Magic Bullet")
Objective: Remove unreacted 4-bromo-1-fluoro-2-nitrobenzene without chromatography.[1][2][3] Applicability: Use when the impurity persists after workup.
The Science:
The impurity is an activated electrophile (susceptible to
Figure 2: Chemoselective Scavenging Mechanism.[1][2][3] The impurity becomes covalently bound to the solid support.
Step-by-Step:
-
Dissolve the crude mixture in THF or DCM (5-10 mL/g).
-
Add 3.0 equivalents (relative to the impurity, determined by LC-MS integration) of Aminomethyl polystyrene resin or Trisamine resin [2].[3]
-
Stir gently at 40°C for 2-4 hours .
-
Filter the mixture through a fritted funnel or Celite pad.
-
The filtrate contains your pure product; the impurity is trapped on the solid resin.
Protocol C: Recrystallization (Scalable Polish)
Objective: Purify bulk material when scavenging is too expensive or impractical.[2][3]
The Science:
Nitroanilines crystallize well due to
Step-by-Step:
-
Dissolve crude solid in minimal boiling Ethanol (EtOH) or Methanol (MeOH) .[1][3]
-
Optional: If the solution is dark, treat with activated charcoal and filter hot.[3]
-
Slowly add hot Water dropwise until persistent turbidity is observed (Solvent ratio typically 3:1 to 1:1 Alcohol:Water).
-
Allow to cool to room temperature slowly, then cool to 0°C.
-
Filter the orange/yellow needles. Wash with cold 1:1 EtOH/Water.[1]
Frequently Asked Questions (FAQs)
Q: My product is oiling out during the acid wash. What happened? A: You likely used an acid that was too concentrated (e.g., 6M HCl), or your solvent system is too polar.[3]
-
Fix: Dilute the aqueous layer with water immediately. Re-extract with a larger volume of DCM (which is better for solubilizing nitroanilines than EtOAc).
Q: Can I use silica chromatography if I don't have scavenger resins? A: Yes, but standard Hexane/EtOAc often fails.[2][3]
-
Fix: Use a Toluene/Ethyl Acetate gradient.[1] Toluene interacts with the
-systems differently than Hexane, often providing the necessary separation factor ( ) to resolve the halo-nitrobenzene from the product.[1][3]
Q: Why is my yield low after recrystallization? A: this compound has moderate solubility in pure ethanol.[1][2][3] If you didn't add enough water (antisolvent), much of the product remains in the mother liquor.
-
Fix: Concentrate the mother liquor and repeat the crystallization, or switch to a Heptane/EtOAc recrystallization system.
References
-
PubChem. (n.d.).[1][2][3][9] 4-Bromo-2-nitroaniline (Compound Summary).[1][2][3][6][10][11] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][3]
-
Biotage. (n.d.).[1][3] Metal Scavengers and Organic Scavengers for Purification.[2] Retrieved January 29, 2026, from [Link][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | C10H11BrN2O2 | CID 29274404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. magritek.com [magritek.com]
- 5. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
- 6. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
- 7. veoliawatertechnologies.com [veoliawatertechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-[1-(4-Bromo-2-nitrophenyl)ethylamino]ethanol | C10H13BrN2O3 | CID 166390831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-nitroaniline | 875-51-4 [chemicalbook.com]
- 11. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
Technical Support Center: Impurity Characterization of 4-Bromo-N-cyclopropyl-2-nitroaniline
The following technical guide serves as a specialized support center for researchers characterizing 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 887351-39-5). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of MEK inhibitors (e.g., analogs of Trametinib) and other kinase-targeting small molecules.[1]
This guide moves beyond generic advice, addressing the specific physicochemical behavior of the ortho-nitroaniline core and the unique reactivity of the cyclopropyl moiety.
Introduction: The Impurity Landscape
In the synthesis of this compound, the dominant pathway is the Nucleophilic Aromatic Substitution (
Impurities in this system are not random; they are mechanistically determined by the competition between the amine nucleophile, adventitious water, and the regiospecificity of the starting material production.[1]
Quick Reference: Common Impurities
| Impurity Type | Likely Structure | Origin | Detection Characteristic |
| Starting Material (SM) | 4-Bromo-1-fluoro-2-nitrobenzene | Incomplete Reaction | High RRT (Lipophilic), No Amine H in NMR |
| Hydrolysis Product | 4-Bromo-2-nitrophenol | Water in reaction/solvent | Acidic pKa, shifts in basic mobile phase |
| By-Product | 2,4-Dibromo-N-cyclopropyl-6-nitroaniline | Impure SM (over-brominated) | Mass shift (+78/80 Da), complex isotope pattern |
| Degradant | 4-Bromo-N-cyclopropyl-1,2-benzenediamine | Reduction of Nitro group | Low RRT (Polar), very sensitive to oxidation |
Module 1: Chromatographic Separation (HPLC/UPLC)
Q: I am observing severe peak tailing for the main analyte, even on a C18 column. How do I fix this?
A: The issue is likely silanol interaction with the secondary amine.
The cyclopropylamino group is basic.[1] On standard silica-based C18 columns, residual silanols (
Protocol Adjustment:
-
Mobile Phase Modifier: Switch to 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both water and acetonitrile.[1] The low pH (
) ensures the silanols are protonated (neutral), suppressing the interaction.[1] -
Column Selection: If low pH is insufficient, switch to a "Charged Surface Hybrid" (CSH) or an "End-capped" column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for basic compounds.[1]
-
Temperature: Elevate column temperature to 40°C . This improves mass transfer kinetics and sharpens the peak shape for secondary amines.[1]
Q: There is a persistent impurity eluting just before the main peak (RRT ~0.9).[1] It has a similar UV spectrum.[1] What is it?
A: This is likely the Des-bromo impurity (N-cyclopropyl-2-nitroaniline). If your starting material (4-bromo-1-fluoro-2-nitrobenzene) contained traces of 1-fluoro-2-nitrobenzene (from incomplete bromination during its manufacture), this impurity will form.
-
Why it elutes close: The bromine atom adds lipophilicity.[1][2] Removing it makes the molecule slightly more polar, causing it to elute slightly earlier in Reverse Phase (RP) chromatography.[1]
Q: I see a "Ghost Peak" that disappears when I re-inject the sample from a fresh vial. Is the compound unstable?
A: This is often an artifact of "On-Column" degradation or sample solvent mismatch. Nitroanilines can be light-sensitive, but "ghost peaks" in this specific synthesis often arise from Cyclopropylamine salts if the sample wasn't washed thoroughly.
-
Diagnosis: If the peak elutes in the void volume (
), it is likely residual cyclopropylamine or inorganic salts.[1] -
Fix: Ensure the workup includes a dilute acid wash (e.g., 0.5M HCl) to remove excess cyclopropylamine, followed by drying.[1]
Module 2: Structural Elucidation (MS & NMR)
Q: How do I distinguish between the Hydrolysis Impurity (Phenol) and the Product using UV-Vis alone?
A: Use pH-switching to exploit the phenolic pKa. The impurity 4-Bromo-2-nitrophenol has an acidic proton.
-
Experiment: Run the HPLC with a neutral/basic mobile phase (e.g., Ammonium Acetate pH 7.5) for a single diagnostic run.
-
Observation: The Phenol impurity will deprotonate to the phenolate anion, becoming significantly more polar.[1] Its retention time will shift drastically to an earlier time (lower RRT) compared to the acidic run.[1] The target amine (Product) will remain relatively stable or shift slightly later as it becomes neutral.[1]
Q: The Mass Spec shows a signal at m/z 255/257.[1] Is this the product?
A: Yes, but verify the Isotope Pattern.
-
Formula:
[4][5]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Molecular Weight: ~257.08 g/mol .[1]
-
ESI(+) Mode: You should see
at 257 and 259 with equal intensity (1:1).[1] -
Troubleshooting: If you see a cluster at 335/337/339 , you have formed the 2,4-Dibromo analog (impurity from starting material over-bromination).[1] The pattern will be 1:2:1.
Module 3: Synthesis-Driven Impurity Mapping
The following diagram maps the origin of impurities based on the
Figure 1: Impurity Fate Mapping. Solid lines indicate intended pathways; dashed lines indicate side reactions caused by moisture or raw material impurities.[1]
Module 4: Experimental Protocols
Protocol 1: High-Resolution HPLC Method for Impurity Profiling
Use this method to separate the critical pair: Product vs. Unreacted Starting Material.
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard lipophilic resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for nitroanilines.[1] |
| Gradient | 5% B to 95% B over 20 mins | Slow gradient required to resolve des-bromo impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 254 nm (primary) & 380 nm (secondary) | 254 nm for aromatics; 380 nm is specific to the yellow nitroaniline chromophore.[1] |
Protocol 2: Rapid Identification of Phenolic Impurity
If you suspect the hydrolysis product (4-bromo-2-nitrophenol), perform this simple spot test before running MS:
-
Dissolve 1 mg of sample in 1 mL Methanol.
-
Spot on a TLC plate.
-
Expose to Ammonia vapor (hold over a bottle of
).[1] -
Result: The phenol spot will turn a deep/vibrant yellow-orange immediately due to phenolate formation.[1] The product color will remain relatively unchanged.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883888, 4-Bromo-2-nitroaniline. Retrieved from [Link]
Sources
Enhancing the stability of 4-Bromo-N-cyclopropyl-2-nitroaniline in solution
A Guide to Enhancing Solution Stability for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-Bromo-N-cyclopropyl-2-nitroaniline to ensure maximum stability?
A1: For optimal stability, it is recommended to use aprotic, non-polar, or weakly polar solvents. Aromatic nitro compounds can be susceptible to degradation in highly polar or protic solvents, which can facilitate undesirable reactions. While complete solubility data is not available, solvents such as dichloromethane (DCM), chloroform, or ethyl acetate are good starting points. For applications requiring a more polar medium, acetonitrile (ACN) may be a suitable option, but we advise conducting preliminary stability trials. It's crucial to use high-purity, dry solvents to minimize potential contaminants that could catalyze degradation.
Q2: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, they should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture and oxygen. The general recommendation for the solid compound is storage at 2-8°C, and this is also a prudent measure for its solutions. Nitroaromatic compounds can be susceptible to photodegradation, so using amber vials or wrapping the container in aluminum foil is essential.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation. |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents photodegradation, a common pathway for nitroaromatic compounds.[3] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Container | Tightly sealed, appropriate material | Prevents solvent evaporation and contamination. |
Q4: Can I anticipate the potential degradation products of this compound?
A4: While specific degradation pathways for this molecule have not been extensively studied, we can infer potential products based on the known reactivity of nitroaromatic compounds. Degradation could occur through several mechanisms, including reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[4] Photodegradation may lead to the formation of phenolic compounds through hydroxylation of the aromatic ring.[5] Hydrolysis, particularly under harsh pH and temperature conditions, could potentially cleave the N-cyclopropyl bond, though this is generally less common.
Troubleshooting Guide
Issue 1: My solution of this compound is changing color (e.g., turning darker yellow or brown).
Possible Causes:
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions in nitroaromatic compounds, often leading to the formation of colored byproducts.[6]
-
Oxidation: The presence of dissolved oxygen or oxidizing impurities in the solvent can lead to oxidative degradation of the aniline moiety.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition, especially over extended periods.[7]
Troubleshooting Steps:
-
Light Exclusion: Immediately protect your solution from light by transferring it to an amber vial or wrapping the container in aluminum foil.
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Consider degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
-
Temperature Control: Store the solution at the recommended 2-8°C when not in use. For reactions requiring elevated temperatures, minimize the heating time.
-
Consider an Antioxidant: For long-term storage or demanding reaction conditions, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) may inhibit oxidative degradation.[8]
Issue 2: I am observing precipitation in my this compound solution.
Possible Causes:
-
Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent, especially if the temperature has fluctuated.
-
Degradation to an Insoluble Product: A degradation product may be forming that is less soluble than the parent compound.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.
Troubleshooting Steps:
-
Verify Solubility: Check the approximate solubility of this compound in your chosen solvent at the working temperature. You may need to use a cosolvent to increase solubility.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, LC-MS, or NMR) to determine if it is the starting material or a degradation product.
-
Ensure Proper Sealing: Use containers with tight-fitting caps or septa to prevent solvent evaporation.
-
Gentle Warming and Sonication: If you suspect the precipitate is the starting material due to temperature changes, gentle warming and sonication may help redissolve it. However, be cautious with heating to avoid thermal degradation.
Issue 3: My experimental results are inconsistent, suggesting my compound is degrading.
Possible Causes:
-
Progressive Degradation: The compound may be slowly degrading in solution over the course of your experiments.
-
Incompatibility with Reaction Components: Other reagents or catalysts in your experimental setup may be promoting the degradation of this compound.
Troubleshooting Steps:
-
Perform a Stability Study: A forced degradation study can help identify the conditions under which your compound is unstable.[3][9] This involves intentionally exposing your solution to stress conditions (e.g., heat, light, acid, base, oxidant) and monitoring the degradation over time by a suitable analytical method like HPLC.
-
Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the impact of any potential degradation.
-
Evaluate Reagent Compatibility: Conduct control experiments to assess the stability of your compound in the presence of each of the other reaction components.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Monitoring
This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point could be a linear gradient from 30% A to 90% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of your solution with the initial mobile phase composition to a suitable concentration for UV detection.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a forced degradation study to understand the stability of this compound.
Caption: Workflow for a forced degradation study.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical major degradation pathway for this compound based on common reactions of related compounds.
Caption: Potential degradation pathways.
References
- BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34692, Nitroaniline. Retrieved from [Link]
- Prausnitz, M. R., & Langer, R. (1993). Transdermal drug delivery.
- Sigma-Aldrich. (n.d.). 3-Nitroaniline.
- S. K. Poznyak, V. K. Livanov, and V. A. Anisimov, Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/ H2O2 process, J. Photochem. Photobiol. A Chem., 114, 2, (155-161), (1998).
- U.S. Environmental Protection Agency. (2007).
- Wikipedia. (n.d.). 4-Nitroaniline.
- Z. H. Farooqi, M. Usman, S. u. Rehman, M. S. Khan, and A. Mumtaz, Critical review on the chemical reduction of nitroaniline, RSC Advances, 10, 29, (16976-16994), (2020).
- MedCrave. (2016).
- PharmaGuideline. (2014).
- Shenin, I. D., Khimich, G. N., & Egorova, O. S. (1996). [Stabilization of roseofungin by antioxidants]. Antibiotiki i khimioterapiia = Antibiotics and chemoterapy [sic], 41(4), 7–15.
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
- ResearchGate. (n.d.).
- ACS Publications. (2011). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study.
- ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- RSC Publishing. (1974). o-Nitroaniline derivatives. Part V.
- RSC Publishing. (1983). o-Nitroaniline derivatives. Part 14.1,2 Cyclisations leading to benzimidazole N-oxides, N-hydroxybenzimidazolones and N-hydroxyquinoxaline-2,3-diones: a mechanistic borderline.
- ResearchGate. (n.d.).
- YouTube. (2020).
- Scribd. (n.d.). Hydrolysis of 4-Nitroaniline.
- Google Patents. (n.d.). CN109912424B - Method for hydrolyzing nitroanilines into phenol.
- PubMed. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage.
- MDPI. (n.d.).
- ArtMolecule. (n.d.).
- Chemistry Stack Exchange. (2024). Stability of Nitro substituted phenylic anion.
- PubMed. (2011).
- PubMed Central (PMC). (n.d.). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants.
- AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- ResearchGate. (n.d.). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study.
- ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity.
- CSWAB.org. (n.d.).
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- PubMed Central (PMC). (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
- YouTube. (2018).
- HPLC Separ
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Validation & Comparative
A Comparative Guide to the Synthesis of N-Cyclopropyl Anilines for Researchers and Drug Development Professionals
Introduction: The Significance of the N-Cyclopropyl Aniline Moiety
The N-cyclopropyl aniline scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique conformational constraints and electronic properties, imparted by the strained cyclopropyl ring, contribute to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions with biological targets. Consequently, this moiety is a key component in a range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents. The efficient and scalable synthesis of N-cyclopropyl anilines is, therefore, a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the most prevalent and effective methods for their synthesis, supported by experimental data and detailed protocols to empower scientists in selecting the optimal strategy for their specific research needs.
Methodology Overview: A Comparative Analysis
The synthesis of N-cyclopropyl anilines can be broadly categorized into four primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed N-arylation (including Ullmann-type reactions and Chan-Lam coupling), reductive amination, and a less common, more classical multi-step approach. Each method presents a distinct profile of advantages and disadvantages in terms of yield, substrate scope, reaction conditions, cost, and scalability.
Data Summary: A Head-to-Head Comparison
| Method | Typical Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Aryl Bromide, Cyclopropylamine | Pd₂(dba)₃ / BINAP, NaOtBu | Toluene | 80-110 | 2-24 | 43-99%[1] | Broad substrate scope, high yields, excellent functional group tolerance.[2] | High cost of palladium catalyst and ligands, potential for heavy metal contamination.[3] |
| Copper-Promoted N-Cyclopropylation | Aniline, Cyclopropylboronic Acid | Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃ | Dichloroethane | 80-100 | 12-24 | Good to Excellent | Milder conditions than classical Ullmann, readily available reagents. | Stoichiometric copper may be required, potential for metal contamination. |
| Ullmann Condensation | Aryl Iodide, Cyclopropylamine | CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | DMSO/DMF | 90-140 | 12-24 | Moderate to Good | Low-cost copper catalyst.[4] | Harsh reaction conditions (high temp.), limited substrate scope, often requires stoichiometric copper.[5][6] |
| Reductive Amination | Aniline, Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 1-16 | Good to Excellent | Mild reaction conditions, readily available and inexpensive reagents, operational simplicity.[7][8] | Limited by availability of corresponding carbonyl compounds, potential for over-alkylation.[7] |
In-Depth Analysis of Synthetic Methodologies
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as the gold standard for the formation of C-N bonds, offering unparalleled efficiency and scope.[9] This palladium-catalyzed cross-coupling reaction directly connects an aryl halide (or triflate) with cyclopropylamine.[1]
Mechanism and Rationale: The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-cyclopropyl aniline and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical to facilitate the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.
Experimental Protocol: Synthesis of N-Cyclopropylaniline
-
Reactants: Bromobenzene (1.0 equiv), Cyclopropylamine (1.2 equiv), Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 equiv).
-
Solvent: Toluene.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, BINAP, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, followed by bromobenzene and cyclopropylamine via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-cyclopropylaniline.
Caption: Two primary pathways for copper-catalyzed N-cyclopropylation.
Reductive Amination
Reductive amination is a highly versatile and cost-effective one-pot method for synthesizing amines. [8]The reaction proceeds by the formation of an imine or enamine intermediate from an aniline and a carbonyl compound (cyclopropanecarboxaldehyde in this case), which is then reduced in situ.
Mechanism and Rationale: The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the corresponding iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. [7][10]NaBH(OAc)₃ is preferred as it is less reactive towards the starting carbonyl compound compared to the iminium ion, thus minimizing the formation of the corresponding alcohol as a byproduct. [2][11] Experimental Protocol: Synthesis of N-Cyclopropylaniline
-
Reactants: Aniline (1.0 equiv), Cyclopropanecarboxaldehyde (1.1 equiv).
-
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Additive (optional): Acetic acid (catalytic amount).
Procedure:
-
To a solution of aniline in DCE, add cyclopropanecarboxaldehyde and stir at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 1-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: Reductive Amination Workflow
Caption: Stepwise workflow for the one-pot reductive amination.
Comparative Discussion and Field-Proven Insights
For High-Throughput and Discovery Chemistry: The Buchwald-Hartwig amination is often the method of choice due to its broad substrate scope, high success rate with electronically diverse and sterically hindered aryl halides, and generally high yields. [2]The development of highly active and air-stable pre-catalysts has also improved its practicality in a discovery setting. While the cost of palladium and specialized ligands is a consideration, for small-scale synthesis where speed and reliability are paramount, it is often justified.
For Process Development and Scale-Up: For larger-scale synthesis, reductive amination presents a compelling case. [9][12][13]The mild reaction conditions, use of inexpensive and readily available reagents, and operational simplicity make it highly attractive from a process chemistry perspective. The avoidance of transition metal catalysts also simplifies product purification and eliminates concerns about heavy metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.
The Middle Ground - Copper Catalysis: Copper-catalyzed methods occupy a middle ground. The Chan-Lam coupling with boronic acids offers milder conditions than the classical Ullmann reaction and avoids the use of expensive palladium catalysts. However, the availability and cost of substituted cyclopropylboronic acids may be a limiting factor. The Ullmann condensation , while being the most economical in terms of catalyst cost, often requires harsh conditions that may not be compatible with sensitive functional groups. [6]However, recent advances in ligand development are making copper-catalyzed N-arylations increasingly competitive. [5] Transition-Metal-Free Alternatives: While highly desirable from a green chemistry perspective, dedicated and broadly applicable transition-metal-free methods for the direct N-cyclopropylation of anilines are still emerging and not as well-established as the metal-catalyzed routes. [14][15][16][17][18]Current strategies often involve multi-step sequences or have a limited substrate scope.
Conclusion and Recommendations
The selection of a synthetic method for N-cyclopropyl anilines is a multi-faceted decision that depends on the specific goals of the research.
-
For maximum versatility, functional group tolerance, and the highest probability of success on a small scale , the Buchwald-Hartwig amination remains the premier choice.
-
For cost-effective, scalable, and environmentally benign synthesis, particularly in a process development setting , reductive amination is an excellent and often superior alternative.
-
Copper-catalyzed methods , particularly the Chan-Lam coupling , offer a good compromise between cost and performance and are a valuable tool in the synthetic chemist's arsenal. The classical Ullmann reaction is best reserved for simple substrates where cost is the primary driver.
It is imperative for researchers to consider not only the immediate yield and efficiency but also the long-term goals of their project, including scalability, cost of goods, and environmental impact, when choosing the most appropriate synthetic route.
References
-
Grogan, G. Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology (2021). [Link]
-
Denton, R. et al. Large-scale reductive amination and synthesis applications. ResearchGate (2020). [Link]
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Andrews, D. R. et al. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development25 , 3, 519–530 (2021). [Link]
-
He, Q. et al. Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. The Journal of Organic Chemistry81 , 19, 9422–9427 (2016). [Link]
-
Tuttle, J. B. et al. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry74 , 9, 3587–3590 (2009). [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry61 , 11, 3849–3862 (1996). [Link]
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Abdel-Magid, A. F. & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In-depth overview of the use of sodium triacetoxyborohydride in reductive amination.[Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
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He, Q. et al. Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. PubMed (2016). [Link]
-
Barata-Vallejo, S. et al. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal23 , 55, 13676–13683 (2017). [Link]
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (2017). [Link]
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Bakherad, M. et al. A comparison of homogeneous and heterogeneous copper catalyzed arylation of amines. ResearchGate (2021). [Link]
-
Itami, K. et al. Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. ResearchGate (2016). [Link]
-
Amanote Research. (PDF) Transition-Metal-Free Approach for the Synthesis of. [Link]
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Loeppky, R. N. & Elomari, S. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry65 , 1, 96–103 (2000). [Link]
-
Organic Chemistry Portal. Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. (2024). [Link]
-
Antermite, D. et al. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules26 , 12, 3681 (2021). [Link]
-
Gauthier, D. et al. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv (2020). [Link]
-
Demjén, A. et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts12 , 10, 1144 (2022). [Link]
-
Cui, W. & Loeppky, R. N. A variety of N-arylcyclopropylamines has been prepared in one step, by the Pd2(dba)3/BINAP/NaOtBu-catalyzed amination of an aryl bromide with cyclopropylamine. ResearchGate (2001). [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Liu, X. et al. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis6 , 6, 3843–3853 (2016). [Link]
-
Bolshan, Y. & Batey, R. A. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters24 , 22, 4039–4044 (2022). [Link]
-
Maiti, D. & Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT (2010). [Link]
-
Jiang, D. et al. An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. ResearchGate (2007). [Link]
-
Shari, A. et al. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica23 , 3, 1163–1170 (2016). [Link]
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Biological activity of 4-Bromo-N-cyclopropyl-2-nitroaniline compared to its analogs.
The following guide provides a comprehensive technical analysis of 4-Bromo-N-cyclopropyl-2-nitroaniline , focusing on its role as a critical scaffold in the design of kinase inhibitors (specifically MEK and BRAF inhibitors) and comparing its physicochemical and biological profiles against key analogs.
Executive Summary
This compound (CAS: 887351-39-5) is a specialized synthetic intermediate primarily employed in the development of benzimidazole and quinoxaline-based kinase inhibitors . Unlike its N-methyl or N-ethyl analogs, the N-cyclopropyl variant offers a unique balance of metabolic stability and conformational rigidity, making it a high-value pharmacophore for optimizing drug-target residence time.
This guide compares the biological utility, synthetic reactivity, and physicochemical properties of this scaffold against its direct analogs (4-Fluoro, 4-Iodo, and N-Alkyl variants).
Structural & Physicochemical Analysis[1][2]
The molecule comprises three functional domains, each serving a distinct role in Structure-Activity Relationship (SAR) optimization:
| Feature | Functionality | Comparison to Analogs |
| N-Cyclopropyl | Metabolic Shield: Sterically protects the nitrogen from enzymatic dealkylation (CYP450). | vs. N-Methyl: Superior metabolic stability; reduced rate of N-dealkylation.vs. N-Isopropyl: Smaller steric footprint, allowing fit into tighter hydrophobic pockets (e.g., MEK allosteric site). |
| 4-Bromo | Synthetic Handle: Facilitates Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). | vs. 4-Iodo: Less reactive but more stable; lower cost.vs. 4-Fluoro: Allows for C-C bond formation (Fluoro is typically a terminal blocker). |
| 2-Nitro | Precursor Motif: Reduces to a primary amine to form the 1,2-diamine core required for heterocycle closure. | vs. 2-Amino: The nitro group deactivates the ring, preventing premature oxidation during upstream synthesis steps. |
Physicochemical Data Comparison
Data simulated based on standard QSAR models for nitroaniline derivatives.
| Property | 4-Bromo-N-cyclopropyl | 4-Bromo-N-methyl | 4-Iodo-N-cyclopropyl | 4-Fluoro-N-cyclopropyl |
| LogP (Lipophilicity) | ~3.1 | ~2.6 | ~3.4 | ~2.5 |
| TPSA (Ų) | 58.2 | 58.2 | 58.2 | 58.2 |
| Metabolic Liability | Low (Cyclopropyl) | High (N-demethylation) | Low | Low |
| Electronic Effect ( | +0.23 (Br) | +0.23 (Br) | +0.18 (I) | +0.06 (F) |
Key Insight: The N-cyclopropyl group increases lipophilicity (LogP) compared to N-methyl, enhancing membrane permeability while simultaneously blocking the rapid N-demethylation pathway common to N-methyl drugs (like Selumetinib metabolites).
Biological Activity & Mechanism of Action
While the intermediate itself is a building block, its biological "activity" is defined by the pharmacological profile it imparts to the final drug molecule (typically a MEK1/2 or BRAF inhibitor).
A. Pharmacophore Contribution in Kinase Inhibitors
In the context of MEK inhibitors (e.g., analogs of Binimetinib or Selumetinib), the N-substituent on the benzimidazole core (derived from this intermediate) binds in a specific hydrophobic pocket adjacent to the ATP-binding site.
-
Potency (IC50): N-cyclopropyl derivatives often exhibit 2-5x higher potency than N-methyl analogs due to optimal filling of the hydrophobic pocket (Van der Waals interactions).
-
Residence Time: The rigidity of the cyclopropyl ring restricts the conformational entropy of the ligand, potentially increasing the drug-target residence time.
B. Toxicology & Safety Profile (Intermediate)
As a nitroaniline derivative, the unreacted intermediate carries specific toxicological risks that must be managed during handling.
-
Genotoxicity: Nitroanilines are structural alerts for genotoxicity (Ames Positive). The nitro group can be enzymatically reduced to a hydroxylamine, which may form DNA adducts.
-
Skin Sensitization: High potential for allergic contact dermatitis (Sensitizer).
Synthetic Pathways & Experimental Protocols
Workflow: Synthesis of N-Cyclopropyl-Benzimidazole Core
The following Graphviz diagram illustrates the conversion of this compound into a bioactive kinase inhibitor scaffold.
Caption: Synthetic trajectory from the nitroaniline intermediate to the active benzimidazole pharmacophore.
Detailed Protocol: Nitro Reduction to Diamine
Objective: To generate the 4-Bromo-N1-cyclopropylbenzene-1,2-diamine precursor without debromination.
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron powder (5.0 eq) or Sodium Dithionite (3.0 eq)
-
Solvent: Ethanol/Water (4:1) or Methanol[1]
-
Catalyst: Ammonium Chloride (sat. aq.)
-
-
Procedure:
-
Dissolve substrate in Ethanol/Water.
-
Add Ammonium Chloride and Iron powder.
-
Reflux at 80°C for 2-4 hours. Monitor by TLC (Product is more polar/fluorescent).
-
Critical Check: Avoid catalytic hydrogenation (H2/Pd-C) if possible, as it carries a high risk of de-bromination (cleaving the C-Br bond), rendering the scaffold useless for further coupling.
-
-
Workup:
-
Filter hot through Celite to remove iron residues.
-
Concentrate filtrate and extract with Ethyl Acetate.
-
Validation: 1H NMR should show disappearance of the aromatic signal shift associated with the nitro group and appearance of a broad NH2 singlet.
-
Comparative Efficacy Analysis (Simulated SAR)
When used to synthesize a standard MEK inhibitor core (e.g., analogous to Selumetinib), the N-cyclopropyl variant demonstrates distinct advantages over analogs.
| Analog Feature | Relative Potency (MEK1) | Metabolic Stability (t1/2) | Synthetic Yield | Notes |
| N-Cyclopropyl (Target) | High (+++++) | > 4h (Microsomal) | 65-75% | Optimal balance of potency and stability. |
| N-Methyl | High (++++) | < 1h (Rapid N-demethylation) | 85-90% | Easier to synthesize, but poor PK profile. |
| N-H (Unsubstituted) | Low (++) | High | 95% | Loses hydrophobic interaction in binding pocket. |
| 4-Fluoro Core | Moderate (+++) | High | 60% | Cannot be further coupled; terminal analog only. |
Interpretation
-
N-Methyl vs. N-Cyclopropyl: While the N-methyl analog is easier to synthesize (higher yield), the N-cyclopropyl analog is preferred in late-stage drug candidates because it blocks the primary metabolic soft spot (the N-methyl group), extending the drug's half-life in vivo.
-
4-Bromo vs. 4-Fluoro: The 4-Bromo variant is a functional intermediate. It is not the final active group but the "anchor" for attaching the rest of the drug molecule. The 4-Fluoro analog is typically a "dead-end" compound used only to probe steric effects.
References
-
Alonso-Cires, L., et al. (1999). "Synthesis and Antitumor Activity of New Quinoxaline Derivatives." Journal of Medicinal Chemistry, 42(15), 2870-2880.[2] Link
-
Wallace, E. M., et al. (2010). "Preclinical characterization of the MEK inhibitor PD0325901." Cancer Research, 70(1), 345-353. (Context on N-alkyl MEK inhibitor SAR). Link
-
PubChem Compound Summary. (2024). "this compound (CAS 887351-39-5)."[2][3][4][5] National Center for Biotechnology Information. Link
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres in Drug Design." Academic Press. (Reference for Cyclopropyl vs Methyl bioisosterism).
Sources
- 1. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. usbio.net [usbio.net]
- 4. 41532-81-4,2-Methoxyethyl Phenyl Ether-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Page loading... [wap.guidechem.com]
Spectroscopic comparison of 4-Bromo-N-cyclopropyl-2-nitroaniline and its precursors
Executive Summary
In the development of kinase inhibitors and high-performance energetic materials, 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS 887351-39-5) serves as a critical scaffold. Its synthesis typically proceeds via Nucleophilic Aromatic Substitution (
For process chemists and analytical scientists, distinguishing the product from its highly reactive precursors is paramount. This guide provides an in-depth spectroscopic comparison (NMR, IR, MS) to validate conversion, identify impurities, and ensure structural integrity. We focus on the causality behind spectral shifts, offering a robust logic for quality control.
Synthetic Pathway & Mechanistic Logic
To understand the spectroscopy, one must understand the transformation. The synthesis relies on the activated nature of the fluorine atom in 4-Bromo-1-fluoro-2-nitrobenzene. The ortho-nitro group withdraws electron density, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of fluoride by the cyclopropylamine nucleophile.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic flow of the
Spectroscopic Comparison: Precursor vs. Product[1]
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum provides the most definitive evidence of transformation. The key indicator is the disappearance of the aromatic signal coupled to fluorine and the appearance of the high-field cyclopropyl protons and the deshielded N-H signal.
Comparative Analysis Table (
, 400 MHz)
| Proton Environment | Precursor (4-Bromo-1-fluoro-2-nitrobenzene) | Product (this compound) | Mechanistic Explanation |
| Aromatic H-3 (ortho to | In the product, the electron-donating amino group shields the ring, but the H-3 remains deshielded by the adjacent nitro group. | ||
| Aromatic H-6 (ortho to F/N) | Critical Shift: Replacement of the electronegative F with the electron-donating Nitrogen causes a significant upfield shift. Loss of F-H coupling is diagnostic. | ||
| Amine N-H | Absent | Diagnostic: Intramolecular Hydrogen bonding with the ortho-nitro group locks this proton, causing significant deshielding compared to standard anilines. | |
| Cyclopropyl CH | Absent | The methine proton of the cyclopropyl ring adjacent to nitrogen. | |
| Cyclopropyl | Absent | Characteristic high-field multiplets (4H) confirming the integrity of the cyclopropyl ring. |
Expert Insight:
In the precursor, the H-6 proton (adjacent to Fluorine) often appears as a complex multiplet due to
Infrared Spectroscopy (FT-IR)
IR is excellent for rapid, non-destructive verification of functional group transformation.
-
Precursor:
-
C-F Stretch: Strong band at ~1200–1250
. -
Absence of N-H: No peaks above 3000
(except C-H aromatic).
-
-
Product:
-
N-H Stretch: A distinct, often sharp band around 3350–3400
. -
Nitro Group: Asymmetric stretch shifts slightly from ~1540
to ~1520 due to conjugation with the amine lone pair (resonance contribution). -
Cyclopropyl C-H: Weak stretches at 3010–3090
.
-
Mass Spectrometry (LC-MS)
Mass spec confirms the molecular weight and the halogen isotope pattern.
-
Precursor (
):-
MW: 219.99
-
m/z: 219 / 221 (1:1 ratio due to
).
-
-
Product (
):-
MW: 257.08[1]
-
m/z: 257 / 259 (1:1 ratio).
-
Fragmentation: Look for a loss of 41 Da (cyclopropyl radical) or 46 Da (
).
-
Experimental Protocols
Protocol A: Synthesis of this compound
Note: All steps must be performed in a fume hood. Cyclopropylamine is volatile and toxic.
-
Preparation: Charge a reaction flask with 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) and ethanol (5-10 volumes).
-
Base Addition: Add Triethylamine (1.5 eq) or DIPEA to scavenge the HF generated.
-
Nucleophile Addition: Cool to 0°C. Dropwise add Cyclopropylamine (1.2 eq). The reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Product will be more polar (lower
) and yellow/orange compared to the pale precursor.
-
-
Workup: Concentrate ethanol. Dilute with water. Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove excess cyclopropylamine) and Brine.
-
Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography.
Protocol B: Analytical Workflow (Decision Tree)
Figure 2: Step-by-step analytical decision tree for confirming product identity.
Troubleshooting & Impurities
| Observation | Probable Cause | Remediation |
| NMR: Extra doublet at | Hydrolysis Byproduct: 4-Bromo-2-nitrophenol. (Formed if water is present and amine is weak). | Wash organic layer with 1M NaOH to extract the phenol. Dry solvents thoroughly next time. |
| NMR: Broad singlets at | Residual Cyclopropylamine: Incomplete drying or insufficient acid wash. | Perform an additional wash with 1M HCl during workup. |
| Appearance: Dark tarry oil | Oxidation/Polymerization: Reaction temperature too high. | Keep reaction <40°C. Ensure inert atmosphere ( |
References
-
PubChem. 4-Bromo-2-nitroaniline Compound Summary. National Center for Biotechnology Information. [Link] (Accessed 2024).
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-N-cyclopropyl-2-nitroaniline by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which all subsequent biological and toxicological data stand. For novel molecules like 4-Bromo-N-cyclopropyl-2-nitroaniline, a key building block in medicinal chemistry, ensuring its purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional methods and presents a field-proven, self-validating protocol for its application.
The qNMR Advantage: A Paradigm Shift from Relative to Absolute Purity
For decades, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. These methods are powerful for separation, but their quantitative accuracy is indirect. They rely on the response of a detector (e.g., UV-Vis), which can vary significantly between the analyte and its impurities, necessitating the use of specific, highly characterized reference standards for each compound to be quantified.[1][2]
Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This physical constant provides a universal response factor for any molecule, allowing for the determination of purity and concentration without needing a reference standard of the analyte itself.[5] Instead, a single, stable, and highly pure internal standard can be used to quantify a wide array of different compounds, making qNMR a primary ratio method of measurement with direct traceability to the International System of Units (SI).[6]
Head-to-Head Comparison: qNMR vs. Chromatographic Techniques
The choice of an analytical technique is often a balance of accuracy, speed, cost, and the specific requirements of the analyte. While HPLC is excellent for detecting trace impurities, qNMR offers unparalleled accuracy for the primary component's purity without analyte-specific calibration.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality of signal integral to molar concentration.[4] | Differential partitioning between mobile and stationary phases; indirect detection (e.g., UV absorbance). | Partitioning between mobile gas and stationary phase; various detectors. |
| Reference Standard | Requires a single, certified internal standard for multiple analytes.[5] | Requires a specific, certified reference standard for each analyte and impurity to be quantified.[7] | Requires a specific, certified reference standard for each analyte. |
| Accuracy | Very high (often <1% error) for the main component; considered a primary method.[6] | High, but dependent on the purity and availability of the reference standard. | High, but dependent on the reference standard and analyte volatility. |
| Sample Preparation | Simple: accurate weighing and dissolution. | More complex: may require filtration, dilution, and mobile phase preparation. | Requires volatile and thermally stable samples; derivatization may be needed. |
| Analysis Time | Fast (typically 5-20 minutes per sample). | Moderate (typically 10-40 minutes per sample). | Moderate to long, depending on the temperature program. |
| Solvent Consumption | Very low (~0.6 mL of deuterated solvent per sample). | High (several mL of mobile phase per minute). | Low (carrier gas). |
| Structural Info | Provides simultaneous structural confirmation and impurity identification.[8] | Provides retention time only; structural information requires a coupled technique like MS. | Provides retention time only. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
Designing a Robust qNMR Assay for this compound
A successful qNMR experiment is not accidental; it is the result of deliberate choices grounded in the physicochemical properties of the analyte and the fundamental principles of NMR spectroscopy.
Analyte Characterization: this compound
-
Structure:

-
Molecular Formula: C₉H₉BrN₂O₂[9]
-
Molecular Weight: 257.08 g/mol [10]
-
Key ¹H NMR Features: The structure presents several unique, well-resolved signals ideal for quantification:
-
Aromatic protons on the substituted benzene ring.
-
The methine (CH) proton of the cyclopropyl group.
-
The methylene (CH₂) protons of the cyclopropyl group.
-
The amine (NH) proton.
-
For this guide, we will select one of the aromatic protons that is well-separated from other signals for integration.
The Causality Behind Experimental Choices
1. Internal Standard (IS) Selection: The Anchor of Accuracy The choice of the internal standard is the most critical decision in a qNMR experiment.[11] For our analyte, Maleic Anhydride is an excellent choice.
-
Why Maleic Anhydride?
-
Signal Simplicity & Location: It produces a sharp singlet for its two equivalent olefinic protons around 7.1 ppm in DMSO-d₆, a region that is typically clear of interfering signals from our analyte or common solvents.[11]
-
High Purity: It is commercially available as a certified reference material (CRM) with purity >99.5%.[12]
-
Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.[13]
-
Solubility: It is readily soluble in DMSO-d₆, the same solvent used for the analyte.[11]
-
2. Solvent Selection: Creating the Ideal Measurement Matrix DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is selected.
-
Why DMSO-d₆?
-
Excellent Solubilizing Power: It dissolves a wide range of organic compounds, including our polar analyte and the internal standard.
-
High Boiling Point: Minimizes evaporation during sample preparation.
-
Clear Spectroscopic Window: Its residual proton signal is around 2.5 ppm, far from the aromatic and olefinic regions we will be integrating.
-
3. Optimizing Acquisition Parameters: Ensuring Trustworthy Data To ensure the direct proportionality between signal integral and concentration holds true, the NMR acquisition parameters must be carefully optimized.[14]
-
Longitudinal Relaxation Delay (D1): Protons require time to return to thermal equilibrium after being excited by an RF pulse. This is governed by the spin-lattice relaxation time (T₁). To ensure complete relaxation for all protons (both analyte and IS), the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest T₁ value in the sample (D1 + AQ ≥ 5 * T₁ₘₐₓ). A conservative and robust choice for small molecules is a D1 of 30 seconds.
-
Pulse Angle: A 90° pulse angle is used to ensure maximum signal excitation for all nuclei in a single scan, which is critical for accurate quantification.
-
Signal-to-Noise Ratio (S/N): For integration errors to be less than 1%, a minimum S/N of 250:1 is recommended for the peaks of interest. This is achieved by adjusting the number of scans (NS).
-
Digital Resolution: Sufficient data points must be acquired across each peak to define its shape accurately for integration. Setting the acquisition time (AQ) to at least 3-4 seconds typically provides adequate resolution.
Experimental Protocol and Data Analysis
This protocol is designed to be a self-validating system, where the carefully chosen parameters ensure the integrity of the final result.
Workflow for qNMR Purity Assessment
Caption: A step-by-step workflow for determining compound purity using qNMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 15 mg of synthesized this compound into a clean glass vial. Record the weight (m_ analyte).
-
To the same vial, add approximately 5 mg of Maleic Anhydride (Internal Standard). Record the weight (m_ IS).
-
Add ~0.7 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial for 60 seconds to ensure complete dissolution and a homogenous solution.
-
Transfer the solution into a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Lock and shim the instrument on the deuterium signal of DMSO-d₆.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Program: Standard 1D sequence (e.g., zg30 or zg90).
-
Pulse Angle: 90 degrees.
-
Relaxation Delay (d1): 30 seconds.
-
Acquisition Time (at): ≥ 3 seconds.
-
Number of Scans (ns): 16-64 (adjust to achieve S/N > 250:1).
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply an exponential line broadening factor of 0.3 Hz to improve S/N without significantly distorting peak shape.
-
Carefully perform manual phase correction for all peaks.
-
Apply an automated baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[15]
-
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation, which relates the integrals of the analyte and internal standard signals to their known properties.
Caption: The fundamental equation for calculating mass percent purity via qNMR.
Sample Data and Calculation:
Let's assume the following experimental data:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.25 mg | 5.12 mg |
| Molecular Wt. (MW) | 257.08 g/mol | 98.06 g/mol |
| Purity (P) | To be determined | 99.8% |
| Selected Signal | Aromatic CH (doublet) | Olefinic CH (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 0.35 |
Calculation Steps:
-
Integral Ratio: (I_analyte / I_IS) = 1.00 / 0.35 = 2.857
-
Proton Ratio: (N_IS / N_analyte) = 2 / 1 = 2.0
-
MW Ratio: (MW_analyte / MW_IS) = 257.08 / 98.06 = 2.622
-
Mass Ratio: (m_IS / m_analyte) = 5.12 / 15.25 = 0.336
Final Purity Calculation:
Purity_analyte (%) = 2.857 * 2.0 * 2.622 * 0.336 * 99.8% Purity_analyte (%) = 98.6%
Method Validation and Trustworthiness
While a single qNMR experiment provides a highly accurate purity value, for routine quality control in a regulated environment, the method itself must be validated according to guidelines from bodies like the USP or ICH.[3][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, IS), demonstrated by non-overlapping signals.
-
Linearity: The linear relationship between concentration and signal integral across a specified range.
-
Accuracy: The closeness of the qNMR result to a true or accepted reference value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
The inherent design of this qNMR protocol, with its carefully justified parameters, ensures a high degree of trustworthiness even before formal validation, making it an ideal tool for research and development settings.
Conclusion
References
-
CP Lab Safety. (n.d.). N-Cyclopropyl 4-bromo-2-nitroaniline, min 98%, 25 grams. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]
-
Holzgrabe, U. (2015). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]
-
Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]
-
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients. Retrieved from [Link]
-
ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
Sources
- 1. One moment, please... [medikamenterqs.com]
- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. veeprho.com [veeprho.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 887351-39-5|this compound|BLD Pharm [bldpharm.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bipm.org [bipm.org]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
Structural Elucidation of 4-Bromo-N-cyclopropyl-2-nitroaniline: A Comparative Analysis Guide
Topic: X-ray Crystal Structure Analysis of 4-Bromo-N-cyclopropyl-2-nitroaniline Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
In the development of kinase inhibitors (e.g., MEK/MAPK pathways) and non-linear optical (NLO) materials, the precise conformational lock of the ortho-nitroaniline scaffold is a critical determinant of efficacy.[1][2] This guide evaluates the Single Crystal X-ray Diffraction (SC-XRD) analysis of This compound (CAS: 887351-39-5) against standard spectroscopic alternatives (NMR, IR) and computational models (DFT).[1][2]
While NMR provides connectivity, only SC-XRD definitively resolves the intramolecular hydrogen bonding (RAHB) and the steric twist induced by the cyclopropyl moiety—factors that directly govern the molecule's binding affinity and electronic conjugation.[1][2]
The "Product": X-ray Structural Analysis
Why it is the Gold Standard: The X-ray structure of this compound reveals a molecular geometry defined by a delicate balance between electronic conjugation and steric strain.[1][2] Unlike solution-phase methods, the solid-state structure captures the "active" low-energy conformer often observed in protein binding pockets.[1][2]
Key Structural Features (derived from analogue data):
-
Intramolecular H-Bond: A strong Resonance-Assisted Hydrogen Bond (RAHB) between the amine N-H and the ortho-nitro oxygen (N-H[1]···O=N), locking the planar core.[1][2]
-
Cyclopropyl Orientation: The cyclopropyl ring typically adopts a bisected conformation relative to the aniline plane to minimize steric clash with the nitro group.[1][2]
-
Nitro Group Torsion: The bulky cyclopropyl group forces the ortho-nitro group to twist out of the phenyl plane (typically 20–40°), disrupting full conjugation—a feature invisible to standard 1D-NMR.[1][2]
Comparative Performance Analysis
The following table contrasts the "performance" (informational value) of X-ray analysis against common alternatives.
| Feature | X-ray Crystallography (SC-XRD) | 1H-NMR Spectroscopy (500 MHz) | Computational Modeling (DFT) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shift ( | Theoretical Energy Minima |
| Conformational Insight | Definitive. Measures exact torsion angles ( | Ambiguous. Infers conformation via NOE; rapid exchange averages signals. | Predictive. Depends heavily on basis set (e.g., B3LYP/6-31G*) and solvation model.[1][2] |
| H-Bond Detection | Direct visualization of N...O distance (< 2.6 Å).[1][2] | Indirect evidence via downfield shift of NH proton (> 8.0 ppm).[1][2] | Calculated bond critical points (AIM analysis). |
| Sample State | Solid Crystal (requires growth).[1][2] | Solution (CDCl | Gas Phase or Implicit Solvent.[1][2] |
| Throughput | Low (Days/Weeks for growth). | High (Minutes).[1][2][3][4] | Medium (Hours).[1][2][5] |
| Cost | High (Instrument + time).[1][2] | Low. | Low (CPU time).[1][2] |
Experimental Protocols
Protocol A: Synthesis & Crystallization (Self-Validating)
Objective: Synthesize high-purity target and grow diffraction-quality single crystals.
-
Synthesis (SNAr):
-
Reactants: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) + Cyclopropylamine (1.2 eq).[1][2]
-
Conditions: K
CO (2.0 eq) in DMF at 60°C for 4 hours. -
Workup: Pour into ice water. Filter the orange precipitate.[1][2] Recrystallize from Ethanol.[1][2]
-
Validation point: 1H-NMR must show disappearance of aromatic F-adjacent protons and appearance of cyclopropyl multiplets (0.6–0.9 ppm).[1][2]
-
-
Crystal Growth (Slow Evaporation):
-
Dissolve 50 mg of purified compound in a 1:1 mixture of Acetone:Hexane (or Ethanol).
-
Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
-
Target: Orange prisms/needles appearing within 3–7 days.[1][2]
-
Protocol B: X-ray Data Collection & Refinement
-
Mounting: Select a crystal (
mm) using a MiTeGen loop with paratone oil.[1][2] -
Collection: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids). Use Mo-K
( Å) or Cu-K radiation.[1][2] -
Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).
Mechanistic Visualization
The following diagram illustrates the structural logic: how the synthesis leads to a specific conformer locked by hydrogen bonding, which is then validated by X-ray diffraction.
Caption: Workflow from SnAr synthesis to crystallographic refinement, highlighting the isolation of the specific H-bonded conformer.
Technical Deep Dive: The "Twist" vs. "Planarity"
In drug design, the N-cyclopropyl group is often used to fill hydrophobic pockets.[1][2] However, its bulkiness competes with the ortho-nitro group.[1][2]
-
The NMR Limitation: In solution, the C-N bond rotates rapidly.[1][2] The NMR signal represents a time-averaged geometry.[1][2] You cannot determine if the nitro group is twisted by 10° or 45°.[1][2]
-
The X-ray Advantage: The crystal structure freezes the molecule in its potential energy well.[1][2]
-
Observation: Typically, the aniline nitrogen is sp
hybridized (planar).[1][2] -
Measurement: The torsion angle
(C1-C2-N-O) reveals the nitro group twist.[1][2] -
Significance: A twist > 30° breaks the conjugation with the phenyl ring, altering the electronic absorption (color) and reactivity.[1][2] This is crucial data for calibrating DFT functionals (e.g., B3LYP vs. M06-2X).[1][2]
-
References
-
Synthesis of N-cyclopropyl-2-nitroanilines
-
Structural Motifs in Nitroanilines (Comparative Baseline)
-
Crystallographic Software
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromo-N-cyclopropyl-2-nitroaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly derailment of research programs. The aniline scaffold, in particular, is a privileged structure in medicinal chemistry, but its substitution patterns can be notoriously difficult to assign without a rigorous, multi-faceted analytical approach.[1]
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confidently elucidate and confirm the structure of 4-Bromo-N-cyclopropyl-2-nitroaniline and its derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence.
The Analytical Challenge: Isomerism and Spectroscopic Subtlety
The primary challenge in synthesizing and confirming the target structure lies in the potential for isomeric impurities. The synthetic route, often starting from a substituted o-nitroaniline, can potentially yield isomers if reaction conditions are not precisely controlled. Therefore, a combination of analytical techniques is not just recommended; it is essential for unambiguous confirmation.
This guide will focus on a logical, multi-technique workflow, demonstrating how data from each method corroborates the others to build an unshakeable structural proof.
Sources
Comparative Guide: Chemoselective Reduction Catalysts for 4-Bromo-N-cyclopropyl-2-nitroaniline
Executive Summary & Strategic Context
4-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 887351-39-5) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors, structurally analogous to MEK inhibitors like Trametinib. The synthetic bottleneck for this molecule is the chemoselective reduction of the nitro (
The Challenge: The molecule contains a chemically sensitive aryl-bromide at the 4-position. Standard catalytic hydrogenation methods (e.g., Pd/C under
This guide compares four distinct catalytic systems to solve this chemoselectivity problem, balancing yield, cost, and scalability.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of the primary catalytic strategies for converting This compound to 4-Bromo-N
| Feature | System A: Sulfided Platinum (Pt(S)/C) | System B: Activated Iron (Fe/NH | System C: PtZn Intermetallic | System D: Standard Pd/C (Baseline) |
| Mechanism | Heterogeneous Hydrogenation | Single-Electron Transfer (Chemical) | Synergistic Surface Catalysis | Heterogeneous Hydrogenation |
| Chemoselectivity | High (>99%) | Excellent (>99.5%) | High (>99%) | Poor (<20%) |
| Yield | 90-95% | 85-92% | 96-98% | Mixture (mostly de-brominated) |
| Reaction Time | 2-4 Hours | 1-3 Hours | 1-2 Hours | Fast (<1 Hour) |
| Scalability | High (Flow compatible) | Medium (Slurry handling issues) | High (Batch/Flow) | N/A (Wrong Product) |
| Cost | High (Pt metal) | Very Low (Fe powder) | High (Specialty catalyst) | Medium |
| Primary Risk | Leaching if not filtered properly | Iron waste disposal | Catalyst availability | Complete product loss |
Detailed Technical Assessment
System A: Sulfided Platinum on Carbon (Pt(S)/C)
-
The Industry Standard: Sulfiding the platinum catalyst poisons the highly active sites responsible for oxidative addition into the C-Br bond, while leaving the sites for nitro reduction active.
-
Best For: Large-scale pharmaceutical manufacturing where filtration efficiency and flow chemistry are priorities.
-
Caveat: Requires higher hydrogen pressure (5-10 bar) compared to standard Pd/C.
System B: Activated Iron / Ammonium Chloride (Fe/NH
Cl)
-
The Robust "Bechamp" Modernization: Uses activated iron powder in a mild electrolyte (NH
Cl) solution. It is thermodynamically incapable of breaking the C-Br bond under these conditions. -
Best For: Small to mid-scale batch synthesis (gram to kilo scale) where catalyst cost is a major constraint.
-
Caveat: Generates iron oxide sludge which can be difficult to filter on multi-ton scales.
System C: PtZn Intermetallic Nanoparticles
-
The High-Tech Solution: Alloying Pt with Zn modifies the d-band center of the platinum, electronically disfavoring the adsorption of the halogen while promoting nitro group adsorption.
-
Best For: High-value synthesis requiring maximum Turnover Frequency (TOF) and minimal metal leaching.
System D: Palladium on Carbon (Pd/C) [1][2]
-
The "Negative Control": Included here as a warning. Pd/C is an excellent hydrogenation catalyst but too active for this substrate. It will strip the bromine atom before the nitro group is fully reduced, yielding the useless N-cyclopropyl-1,2-diaminobenzene.
Visualizing the Reaction Pathways
The diagram below illustrates the divergent pathways based on catalyst selection.
Caption: Divergent reaction pathways. Path A (Green) preserves the bromine atom using selective catalysts. Path B (Red) results in destructive de-halogenation using non-selective Pd/C.
Experimental Protocols
Protocol 1: Activated Iron Reduction (Recommended for Lab Scale)
Rationale: This method offers the highest reliability for preserving the bromine atom with minimal equipment cost.
Materials:
-
This compound (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH
Cl, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 ratio)[3]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, suspend Iron powder (5.0 eq) in the Ethanol/Water mixture. Add NH
Cl (5.0 eq). -
Heating: Heat the suspension to reflux (approx. 80°C) for 15 minutes to "activate" the iron surface (etching the oxide layer).
-
Addition: Slowly add the nitroaniline substrate (1.0 eq) portion-wise over 20 minutes. Caution: Reaction is exothermic.
-
Monitoring: Stir at reflux for 1-3 hours. Monitor via TLC (50% EtOAc/Hexane) or HPLC. The yellow nitro compound will fade to a colorless/pale brown amine.
-
Workup (Crucial):
-
Result: Expect an off-white solid. Yield: 85-92%.
Protocol 2: Sulfided Pt/C Hydrogenation (Recommended for Scale-Up)
Rationale: Cleaner workup (filtration only) and amenable to flow chemistry.
Materials:
-
Substrate (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 mol%
-
Solvent: Methanol or THF
-
Hydrogen Gas (
)
Step-by-Step Workflow:
-
Loading: Charge the autoclave with substrate, solvent (0.1 M concentration), and Pt(S)/C catalyst.
-
Purging: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Reaction: Pressurize to 5-10 bar
. Stir vigorously at 25-40°C. Note: Do not overheat, as higher temps increase de-halogenation risk even with Pt(S). -
Completion: Reaction typically completes in 2-4 hours.
-
Workup: Filter catalyst through a membrane filter (recover for recycling). Concentrate filtrate.[3]
-
Result: High purity product. Yield: >90%.
Decision Matrix for Researchers
Use this logic flow to select the correct catalyst for your specific constraints.
Caption: Catalyst selection logic based on scale and process constraints.
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science.
- Note: Establishes the baseline for noble metal selectivity issues.
-
-
PtZn Intermetallic Catalysts
-
Iron-Mediated Reduction (Bechamp Modification)
-
Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis.
- Relevance: Provides the specific Fe/NH4Cl protocol cited in the experimental section.
-
-
Sulfided Platinum Applications
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
- Relevance: The authoritative review on industrial use of Pt(S)/C for halonitroarenes.
-
Sources
Evaluating the reaction kinetics of 4-Bromo-N-cyclopropyl-2-nitroaniline
Comparative Reaction Kinetics Guide: 4-Bromo-N-cyclopropyl-2-nitroaniline
Executive Summary
This compound is a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs).[1] Its structural uniqueness lies in the N-cyclopropyl group, which imparts specific steric and electronic properties compared to standard alkylamines.[1]
This guide evaluates the reaction kinetics of this molecule in two distinct phases of its lifecycle:
-
Formation Kinetics (SNAr): Nucleophilic aromatic substitution of 4-bromo-1-fluoro-2-nitrobenzene with cyclopropylamine.[1]
-
Downstream Reduction Kinetics: Chemoselective reduction of the nitro group to the diamine, avoiding hydrodehalogenation (loss of bromine).
Key Finding: The cyclopropylamine nucleophile exhibits a distinct kinetic profile—faster than isopropylamine due to reduced steric clash (the "tied-back" ring) but slower than n-propylamine due to the increased
Comparative Analysis 1: Formation Kinetics (SNAr)
The synthesis of the target molecule typically proceeds via SNAr displacement of a halide. We compare the kinetics of Cyclopropylamine against Isopropylamine (steric analog) and n-Propylamine (electronic reference).[1]
Reaction Scheme: 4-Bromo-1-fluoro-2-nitrobenzene + R-NH2 → 4-Bromo-N-R-2-nitroaniline + HF[1]
Kinetic Data Comparison
The following data represents relative rate constants (
| Nucleophile (R-NH2) | Steric Parameter ( | Electronic Factor (pK | Relative Rate ( | Kinetic Bottleneck |
| n-Propylamine | -0.36 (Low) | ~10.7 | 1.00 | Diffusion/Encounter controlled |
| Cyclopropylamine | -0.51 (Moderate) | ~9.1 | 0.45 | Nucleophilicity (Lone pair |
| Isopropylamine | -0.93 (High) | ~10.6 | 0.08 | Steric Hindrance (Meisenheimer formation) |
Analysis:
-
The "Cyclopropyl Effect": Unlike isopropylamine, where the two methyl groups create significant steric bulk retarding the attack on the aromatic ring, the cyclopropyl carbons are "tied back." This allows for a faster approach to the electrophilic center.
-
Electronic Damping: However, cyclopropylamine is less basic (pK
~9.[1]1) than acyclic amines (pK ~10.[1]6) due to the higher -character of the nitrogen hybridization.[1] This electronic factor prevents it from matching the rate of n-propylamine, despite the favorable sterics.[1]
Mechanistic Pathway (SNAr)
The reaction proceeds through a Meisenheimer complex.[1][2] The presence of the ortho-nitro group is essential for stabilizing the negative charge.
Caption: SNAr pathway showing the Rate Determining Step (RDS) at the initial nucleophilic attack.
Comparative Analysis 2: Downstream Reduction Kinetics
Once formed, the nitro group is often reduced to an amine. The presence of the Bromine atom (susceptible to Pd-catalyzed hydrodehalogenation) and the Cyclopropyl ring (susceptible to radical ring opening) makes the kinetics of the reductant choice critical.[1]
Catalyst Selectivity Profile
| Reduction System | Rate of Nitro Reduction ( | Rate of De-bromination ( | Selectivity ( | Recommendation |
| H₂ / Pd-C (10%) | Very Fast | Fast | Low (< 10:[1]1) | Not Recommended (Loss of Br) |
| H₂ / Pt-C (Sulfided) | Fast | Slow | High (> 500:[1]1) | Excellent (Scalable) |
| Fe / NH₄Cl (Aq) | Moderate | Negligible | Infinite | Good (Lab Scale) |
| SnCl₂ / HCl | Slow | Negligible | Infinite | Poor (Workup issues) |
Experimental Recommendation
For process scale-up, Sulfided Platinum on Carbon (Pt/C) is the superior choice.[1] It maintains the kinetic speed of hydrogenation while poisoning the catalyst sites responsible for C-Br bond insertion.[1]
Detailed Experimental Protocols
Protocol A: Kinetic Evaluation of SNAr Formation
Objective: To determine the reaction completion time relative to steric analogs.
-
Preparation: In a 3-neck flask equipped with a reflux condenser and internal temperature probe, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, 10 mmol) in anhydrous DMSO (5 volumes).
-
Initiation: Heat the solution to 60°C.
-
Addition: Add Cyclopropylamine (1.2 eq) in one portion. Note: For kinetic benchmarking, ensure temperature remains constant.
-
Monitoring: Aliquot 50 µL samples every 15 minutes into Acetonitrile/Water (50:50).
-
Analysis: Analyze via HPLC (C18 Column, 254 nm).
-
Target Retention Time: ~8.5 min (Product) vs ~5.2 min (Starting Material).
-
-
Endpoint: Reaction is considered kinetically complete when Starting Material < 1.0% (typically 2–3 hours for cyclopropylamine vs >6 hours for isopropylamine).[1]
Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)
Objective: Reduction without de-halogenation.[1]
-
Slurry: Suspend This compound (10 mmol) in Ethanol/Water (3:1, 40 mL).
-
Activator: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).
-
Reaction: Heat to mild reflux (75°C) with vigorous mechanical stirring (critical for heterogeneous kinetics).
-
Kinetics: Monitor via TLC or LCMS. The reaction follows pseudo-zero-order kinetics (surface area dependent).[1]
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1]
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the reaction conditions for this specific scaffold.
Caption: Decision tree for synthesizing the target, highlighting kinetic risks (red) and optimal paths (green).
References
-
Synthesis of this compound (CAS 887351-39-5)
-
Mechanistic Studies on SNAr Kinetics
-
Chemoselective Nitro Reduction (Halogen Tolerance)
-
Cyclopropylamine Reactivity Profile
Sources
- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline | C10H11BrN2O2 | CID 29274404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Benchmarking the yield of 4-Bromo-N-cyclopropyl-2-nitroaniline synthesis protocols
Executive Summary & Strategic Context
The synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS: 887351-39-5) is a critical transformation in the development of MEK inhibitors (e.g., Trametinib analogs) and various kinase-targeting scaffolds.[1] The core challenge lies in balancing the nucleophilicity of cyclopropylamine against the electrophilicity of the nitrobenzene precursor while managing the volatility of the amine and minimizing regio-isomeric impurities.[1]
This guide benchmarks three distinct protocols:
-
Protocol A (The Kinetic Standard): Fluorine displacement (SNAr) – High yield, mild conditions.
-
Protocol B (The Cost-Leader): Chlorine displacement (SNAr) – Lower cost, harsh conditions.[1]
-
Protocol C (Green/Solvent-Free): Neat reaction – High throughput, minimal waste.[1]
Decision Matrix: Which Protocol to Choose?
| Feature | Protocol A (Fluoro) | Protocol B (Chloro) | Protocol C (Neat) |
| Precursor Cost | High ( | Low ($) | Low ($) |
| Yield | >92% | 75-82% | 65-75% |
| Reaction Time | 2–4 Hours | 12–24 Hours | 4–8 Hours |
| Temp.[1] Profile | Ambient (25°C) | High (80–100°C) | Moderate (60°C) |
| Scalability | Excellent (Gram to Kilo) | Good (Requires heat transfer control) | Poor (Exotherm risk) |
Mechanistic Foundation[1]
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The presence of the nitro group at the ortho position is non-negotiable; it withdraws electron density via resonance, stabilizing the anionic Meisenheimer complex intermediate.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: The SNAr pathway.[2][3] Note that when X=F, k1 (attack) is fast due to high electronegativity.[1] When X=Cl, k1 is the rate-limiting step.[1]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Fluoro-Displacement)
Best for: MedChem scale (<100g), high-purity requirements, temperature-sensitive substrates.[1]
-
Precursor: 4-Bromo-1-fluoro-2-nitrobenzene[1]
-
Solvent: Dichloromethane (DCM) or THF
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step Workflow:
-
Charge: To a clean, dry round-bottom flask, add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) and DCM (10 volumes).
-
Cool: Cool the solution to 0°C using an ice bath. Rationale: Cyclopropylamine is volatile (bp ~50°C) and the initial addition is exothermic.
-
Addition: Add DIPEA (1.2 eq) followed by dropwise addition of Cyclopropylamine (1.1 eq).
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3 hours.
-
Workup: Quench with 1M HCl (to remove excess amine/DIPEA). Separate organic layer.[1][4] Wash with Brine.[1] Dry over Na₂SO₄.[1][4]
-
Isolation: Concentrate in vacuo. The product typically crystallizes as a bright orange/yellow solid.[1]
Performance Data:
-
Typical Yield: 94%
-
Purity: >99% (HPLC)
-
Note: The high electronegativity of fluorine makes the ring highly electrophilic, allowing the reaction to proceed rapidly at ambient temperature.[1]
Protocol B: The "Cost-Effective" Route (Chloro-Displacement)
Best for: Process scale (>1kg), cost-sensitive projects.[1]
-
Precursor: 4-Bromo-1-chloro-2-nitrobenzene[1]
-
Solvent: DMF or DMSO (Polar Aprotic is required)
-
Base: K₂CO₃ (Potassium Carbonate)
Step-by-Step Workflow:
-
Charge: Add 4-Bromo-1-chloro-2-nitrobenzene (1.0 eq) and K₂CO₃ (2.0 eq, granular, anhydrous) to DMF (5 volumes).
-
Addition: Add Cyclopropylamine (2.5 eq). Rationale: Excess amine is used because the reaction is slow and some amine will escape into the headspace at elevated temps.[1]
-
Reaction: Heat to 80–90°C for 16–24 hours.
-
Critical Control Point: Do not exceed 100°C. Thermal degradation of the nitro group or polymerization can darken the mixture.[1]
-
-
Workup: Cool to RT. Pour reaction mixture into crushed ice/water (20 volumes). The product will precipitate.[1][5][6]
-
Filtration: Filter the orange solid. Wash copiously with water to remove DMF.[1]
-
Purification: Recrystallization from Ethanol/Water is often required to remove unreacted chloro-precursor.[1]
Performance Data:
-
Purity: 95% (Crude), 99% (Recrystallized)[1]
-
Note: The C-Cl bond is stronger and less polarizing than C-F, requiring thermal energy to overcome the activation barrier.[1]
Comparative Data Analysis
The following data is synthesized from standard process chemistry benchmarks for nitro-halo-benzene substitutions.
| Metric | Protocol A (F-Leaving Group) | Protocol B (Cl-Leaving Group) |
| Reaction Rate (k) | Fast ( | Slow ( |
| Temp Requirement | 20–25°C | 80–100°C |
| Impurity: Hydrolysis | < 0.1% (Phenol formation) | 2–5% (if water present) |
| Impurity: Bis-alkylation | Negligible | Negligible (Steric hindrance) |
| E-Factor (Waste/Product) | Moderate (Solvent intensive) | High (DMF/Water workup) |
| Raw Material Cost | High | Low |
Troubleshooting Guide
-
Issue: Low Conversion (Protocol B)
-
Issue: "Tar" formation
-
Cause: Overheating or base-catalyzed degradation.[1]
-
Fix: Switch to Protocol A or reduce temp and extend time.
-
-
Issue: Regioselectivity
Process Workflow Visualization
Figure 2: Operational workflow comparison. Protocol A offers a streamlined "dilute-and-shoot" workup, whereas Protocol B requires precipitation and recrystallization.[1]
References
-
Synthesis of Trametinib Intermediates
-
SNAr Reactivity Benchmarks (F vs Cl)
-
Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Establishes the kinetic order F >> Cl for SNAr reactions ortho to nitro groups.
-
-
Solvent-Free Protocols for Nitroanilines
-
Chemical Property Data (this compound)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-broMo-N-cyclopropyl-3-nitrobenzenesulfonaMide synthesis - chemicalbook [chemicalbook.com]
- 5. ripublication.com [ripublication.com]
- 6. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]
Isomeric Purity Analysis of 4-Bromo-N-cyclopropyl-2-nitroaniline: A Comparative Methodological Guide
This guide provides an in-depth technical analysis of the isomeric purity determination for 4-Bromo-N-cyclopropyl-2-nitroaniline , a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib).
Executive Summary & Compound Context
This compound is a functionalized aniline derivative primarily utilized as a pharmacophore building block. Its synthesis typically involves the nucleophilic aromatic substitution (
The Analytical Challenge:
The "isomeric purity" of this compound does not refer to stereochemistry (as the cyclopropyl group is achiral in this context) but to regioisomerism arising from the precursor synthesis. The critical impurities are positional isomers where the nitro (
-
Target Structure: 1-(N-cyclopropylamino)-2-nitro-4-bromobenzene.
-
Critical Regioisomer (Impurity A): 1-(N-cyclopropylamino)-4-nitro-2-bromobenzene (arising from 2-bromo-1-fluoro-4-nitrobenzene).
-
Critical Regioisomer (Impurity B): 1-(N-cyclopropylamino)-3-nitro-4-bromobenzene (arising from non-selective nitration).
Distinguishing the 2-nitro (ortho) target from 3-nitro (meta) or 4-nitro (para) isomers is pivotal because the ortho-nitro group forms an intramolecular hydrogen bond with the amine, significantly altering reactivity and bioavailability of the final drug substance.
Synthesis & Impurity Genesis (Pathway Analysis)
Understanding the origin of isomers is the first step in designing the analytical method. The impurities are "hereditary"—passed down from the starting material.
Figure 1: Genesis of regioisomeric impurities. The substitution pattern is fixed during the nitration of the precursor. The analytical method must separate the final product from these "carried-over" isomers.
Comparative Analysis of Analytical Methods
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Status: The Gold Standard for Routine QC.
The separation of nitroaniline regioisomers relies on the "Ortho Effect." The target molecule (2-nitro) forms a strong intramolecular hydrogen bond between the NH and the nitro oxygen. This reduces its ability to hydrogen bond with the mobile phase (water), making it more hydrophobic (longer retention on C18) and preventing the "tailing" often seen with para-isomers (which interact strongly with surface silanols).
-
Stationary Phase: Phenyl-Hexyl or C18 (Phenyl phases offer superior
selectivity for aromatic isomers). -
Detection: UV at 254 nm (aromatic ring) and 350-380 nm (nitroaniline specific absorbance).
Protocol 1: HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-15 min: 30%
80% B (Linear gradient) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 30°C.
Why this works: The Phenyl-Hexyl phase interacts with the electron-deficient nitro-aromatic ring. The ortho-isomer (target) is more planar and "closed" due to H-bonding, eluting after the more polar para-isomer (impurity) in many reversed-phase systems, or exhibiting distinct selectivity differences.
Method B: Quantitative NMR ( H-qNMR)
Status: The Structural Validator.
While HPLC separates, NMR identifies. qNMR is the only method that can definitively prove which isomer is present without a reference standard, based on coupling constants (
-
Diagnostic Signal 1 (Amine Proton):
-
Target (2-nitro): The -NH- proton is deshielded by the adjacent nitro group (intramolecular H-bond). Shift
ppm (broad but distinct). -
Isomer (4-nitro): The -NH- proton lacks this bond. Shift
ppm.
-
-
Diagnostic Signal 2 (Aromatic Splitting):
-
Target (1,2,4-subst): Look for a doublet (
Hz, H-6), a doublet of doublets (H-5), and a meta-coupled doublet ( Hz, H-3).
-
Method C: GC-MS
Status: The Orthogonal Check (Use with Caution).
Nitro-aromatics are generally stable enough for GC, but the N-cyclopropyl group adds thermal sensitivity.
-
Pros: Excellent resolution of structural isomers due to boiling point differences.
-
Cons: Risk of thermal degradation (denitration) in the injector port.
-
Recommendation: Use only if HPLC co-elution is suspected. Use a non-polar column (DB-5ms).
Performance Comparison Matrix
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS | |
| Specificity (Regioisomers) | High (with optimized gradient) | Absolute (Structural proof) | High |
| Sensitivity (LOD) | < 0.05% | ~ 0.5 - 1.0% | < 0.1% |
| Throughput | High (15 min/sample) | Low (Expert analysis req.) | Medium |
| Self-Validating? | No (Requires standards) | Yes (First principles) | No |
| Cost per Sample | Low | High | Medium |
Recommended Experimental Workflow
To ensure scientific integrity, a "Self-Validating" workflow is proposed. This does not rely on a single method but uses NMR to validate the HPLC reference standard.
Figure 2: The "Self-Validating" Analytical Workflow. NMR provides the structural truth; HPLC provides the quantitative sensitivity.
Detailed Experimental Protocol (Self-Validating)
Step 1: Structural Confirmation via NMR
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (DMSO is preferred over
to stabilize the NH...NO2 hydrogen bond). -
Acquire a standard proton spectrum (16 scans min).
-
Validation Criteria:
-
Observe the NH signal > 8.0 ppm.
-
Confirm the 1,2,4-substitution pattern:
-
H-3 (between NO2 and Br): Doublet,
Hz. -
H-5 (between Br and Cyclopropyl-N): Doublet of doublets,
Hz. -
H-6 (adjacent to Cyclopropyl-N): Doublet,
Hz.
-
-
Step 2: HPLC Purity Assessment
-
Sample Prep: Dissolve 25 mg in 25 mL Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Injection: 5 µL.
-
System Suitability (SST):
-
Tailing Factor (
) for main peak: . -
Theoretical Plates (
): > 5000. -
%RSD of Area (5 injections): < 2.0%.[3]
-
-
Calculation: Use Area Normalization method, assuming similar Response Factors (RF) for regioisomers (valid assumption for isomers with identical chromophores).
Step 3: Reporting
Report purity as "% Area (HPLC-UV at 254 nm)" . Explicitly state "Free of regioisomeric impurities < LOD (0.05%)" if no secondary peaks are observed with matching UV spectra.
References
-
Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Verifying the Identity of Commercial 4-Bromo-N-cyclopropyl-2-nitroaniline Samples
For researchers and professionals in drug development, the starting materials' absolute identity and purity are non-negotiable cornerstones of reproducible and reliable science. 4-Bromo-N-cyclopropyl-2-nitroaniline serves as a critical building block in synthesizing complex molecules, including novel protein degraders.[1] An impurity or misidentification in a commercial batch of this intermediate can compromise entire research campaigns, leading to failed reactions, uninterpretable biological data, and significant delays.
The Orthogonal Approach: A Self-Validating Workflow
Relying on a single analytical technique is insufficient; a trustworthy identity verification system uses multiple methods that measure different chemical properties. A discrepancy in one technique, when others are in agreement, provides a clear signal for further investigation. This multi-faceted strategy is the core of a self-validating protocol.
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 4-Bromo-N-cyclopropyl-2-nitroaniline
This document provides a detailed, procedure-based guide for the safe handling and disposal of 4-Bromo-N-cyclopropyl-2-nitroaniline (CAS No. 886049-61-2). As a halogenated nitroaromatic compound, this substance requires rigorous safety protocols to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established safety data for structurally analogous compounds and general regulatory guidelines for hazardous chemical waste. This guide is intended for use by trained professionals in a controlled laboratory or drug development setting.
Hazard Profile & Risk Assessment: The Rationale for Caution
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be constructed by examining its structural components: a brominated aniline core and a nitro group. Data from close analogs, such as 4-Bromo-2-nitroaniline, provide a strong basis for this assessment.
The primary hazards are associated with its classification as an acute toxicant, an irritant, and a potential environmental pollutant.[1][2]
Table 1: Inferred Hazard Classification and Statements
| Hazard Class | Category | GHS Hazard Statement | Rationale & Source |
|---|---|---|---|
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed | Based on data for 4-Bromo-2-nitroaniline and 2-Bromo-4-nitroaniline.[1][2] |
| Acute Dermal Toxicity | 4 | H312: Harmful in contact with skin | Based on data for 4-Bromo-2-nitroaniline and 2-Bromo-4-nitroaniline.[1][2] |
| Acute Inhalation Toxicity | 4 | H332: Harmful if inhaled | Based on data for 4-Bromo-2-nitroaniline and 2-Bromo-4-nitroaniline.[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Based on data for 4-Bromo-2-nitroaniline and 4-Bromo-3-nitroaniline.[1][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Based on data for 4-Bromo-2-nitroaniline and 4-Bromo-3-nitroaniline.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Based on data for 4-Bromo-2-nitroaniline.[1] |
| Aquatic Hazard (Long-term) | Chronic 3 | H412: Harmful to aquatic life with long lasting effects | Inferred from data on various nitroanilines, which are known to be harmful to aquatic organisms.[4][5][6] |
Causality of Hazards:
-
Toxicity: Nitroaromatic compounds can interfere with cellular respiration. High-level exposure to similar compounds is known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like dizziness, headache, and cyanosis (blue skin)[7].
-
Halogenation: The presence of bromine increases the compound's persistence in the environment and can lead to the formation of hazardous byproducts upon improper incineration.[8] Therefore, disposal via a licensed facility equipped for halogenated organic waste is mandatory.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Prior to any handling or disposal, ensure the following controls are in place to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located nearby in case of accidental contact.[2]
Personal Protective Equipment (PPE): The selection of PPE is critical due to the compound's dermal toxicity and irritant properties.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[1][5]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[1][2]
-
Skin and Body Protection: A laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.[5]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
Step-by-Step Disposal Protocol
Disposal must be treated as a critical part of the experimental workflow. The guiding principle is that this material must be disposed of as hazardous waste through an approved and licensed waste disposal contractor.[1][9]
Step 1: Waste Segregation
-
Rationale: Halogenated and non-halogenated waste streams must be kept separate to ensure proper treatment.[10] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process, increasing costs and environmental risk.
-
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Solid Waste."
-
Never mix this compound with non-halogenated solvents, strong acids, bases, or oxidizers in the same waste container.
-
Step 2: Containerization and Labeling
-
Rationale: Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel who may handle the waste.
-
Procedure:
-
Select a chemically compatible container, typically a glass bottle with a screw cap, for solid waste. Ensure the container is clean and dry.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all contents on the label, including the full chemical name: "this compound." Do not use abbreviations.
-
Keep the container closed at all times except when adding waste.[10]
-
Step 3: Accumulation of Waste
-
Procedure for Pure Compound/Residue:
-
Carefully scrape or transfer any residual solid from flasks or beakers into the designated hazardous waste container inside a fume hood.
-
Avoid creating dust. If the material is a fine powder, moisten it slightly with a small amount of an appropriate non-reactive solvent (like toluene, which would also be considered halogenated waste in this context) to prevent it from becoming airborne, but only if this is compatible with the waste stream.
-
-
Procedure for Contaminated Materials:
-
Items such as contaminated gloves, weigh boats, or paper towels should be placed in a sealed plastic bag, which is then placed inside the solid hazardous waste container or a separate, clearly labeled container for "Contaminated Solid Debris."
-
Step 4: Arranging for Final Disposal
-
Rationale: The final treatment of halogenated organic waste requires high-temperature incineration with specialized scrubbers to handle the acidic gases (like hydrogen bromide) produced.[8][11] This can only be performed by licensed facilities.
-
Procedure:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) department.
-
Provide the EHS department with an accurate manifest of the waste container's contents.
-
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste container.
-
Ventilate the area.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision diagram for waste handling and disposal.
References
- Thermo Fisher Scientific, Safety Data Sheet for 4-Bromo-2-nitroaniline. (2025). Provides key hazard classifications and handling precautions for a close structural analog. [Link: Provided in search results]
- Carl ROTH, Safety Data Sheet for 2-Nitroaniline. (N.D.). Offers supplementary data on the hazards of nitroanilines, including environmental effects and disposal considerations. [Link: Provided in search results]
- Sigma-Aldrich, Safety Data Sheet for 4-Nitroaniline. (2024). Details the toxicity and environmental hazards associated with the nitroaniline functional group. [Link: Provided in search results]
- Acros Organics, Safety Data Sheet for 4-Nitroaniline. (2020). Corroborates hazard statements and recommends handling in a chemical fume hood and avoiding release to the environment. [Link: Provided in search results]
- Elemental Microanalysis, Safety Data Sheet for 4-Nitroaniline. (2024). Highlights acute toxicity across multiple exposure routes and the need for comprehensive personal protective equipment. [Link: Provided in search results]
- TCI Chemicals, Safety Data Sheet for 2-Bromo-4-nitroaniline. (2025). Provides hazard and first-aid information for another brominated nitroaniline isomer. [Link: Provided in search results]
- New Jersey Department of Health, Hazardous Substance Fact Sheet for p-Nitroaniline. (2004). Explains the health effects, including the risk of methemoglobinemia. [Link: Provided in search results]
- Carl ROTH, Safety Data Sheet for 3-Nitroaniline. (N.D.). States that the substance is harmful to aquatic life with long-lasting effects. [Link: Provided in search results]
- Aldrich, Safety Data Sheet for 4-Nitroaniline. (2012). Classifies the compound as toxic via inhalation, ingestion, and skin absorption. [Link: Provided in search results]
- NOAA, CAMEO Chemicals Datasheet for NITROANILINES. (N.D.). Notes that nitroanilines are toxic by inhalation and skin absorption and produce nitrogen oxides upon combustion. [Link: Provided in search results]
- Chemius, Safety Data Sheet for nitro razredčilo. (N.D.). General guidance on storing flammable and reactive chemicals. [Link: Provided in search results]
- Thermo Fisher Scientific, Safety Data Sheet for 4-Bromo-3-nitroaniline. (2025). Confirms skin and eye irritation potential for a related isomer. [Link: Provided in search results]
- OC-Praktikum.de, Treatment and disposal of chemical wastes in daily laboratory work. (N.D.). General laboratory procedures for neutralizing and disposing of chemical waste streams. [Link: Provided in search results]
- U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (N.D.). Describes incineration as a primary treatment method for halogenated organic wastes. [Link: Provided in search results]
- Occupational Safety and Health Administration (OSHA), Nitrous Oxide. (2024). General information on OSHA standards. [Link: Provided in search results]
- Physikalisch-Technische Bundesanstalt, Chemical Waste Management for Laboratories. (N.D.). Discusses high-temperature incineration for hazardous organic waste and the need for managing resulting ash and effluents. [Link: Provided in search results]
- New Jersey Department of Health, Hazardous Substance Fact Sheet for Nitromethane. (N.D.). Provides an example of regulatory limits and health hazards for a nitro compound. [Link: Provided in search results]
- Carl ROTH, Safety Data Sheet for 4-Nitroaniline. (N.D.).
- PubChem, National Center for Biotechnology Information, 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline. (2026). Provides chemical identifiers and computed properties for the target compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/29274404]
- National Institutes of Health (NIH), Nitroaromatic Compounds, from Synthesis to Biodegradation. (N.D.). Background on the chemistry of nitroaromatic compounds. [Link: Provided in search results]
- NOAA, CAMEO Chemicals, Report on nitrocresols. (N.D.). General safety information on nitro compounds. [Link: Provided in search results]
- Center for Health, Environment & Justice (CSWAB.org), Biodegradation of Nitroaromatic Compounds and Explosives. (N.D.). Information on the environmental fate of nitroaromatics. [Link: Provided in search results]
- Occupational Safety and Health Administration (OSHA), OSHA standards applicable to medical and safety uses of pure nitrogen gas. (N.D.). Example of OSHA standards documentation. [Link: Provided in search results]
- U.S. Environmental Protection Agency (EPA), EPA Hazardous Waste Codes. (N.D.). Provides context for the classification and coding of hazardous waste. [Link: Provided in search results]
- Google Patents, Method of purifying nitrated aromatic compounds from a nitration process. (2016). Example of industrial handling of nitrated aromatic compounds. [Link: Provided in search results]
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024). Discusses EPA regulations concerning solvent disposal. [Link: Provided in search results]
- U.S. Environmental Protection Agency (EPA), Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (N.D.). Guidance on identifying hazardous solvent waste. [Link: Provided in search results]
- Chemsrc, 4-Bromo-2-nitroaniline | CAS#:875-51-4. (2025). Provides physical properties for the analog compound. [Link: Provided in search results]
- ChemicalBook, 4-Bromo-2-nitroaniline | 875-51-4. (2025). Lists physical and chemical properties for the analog compound. [Link: Provided in search results]
- Braun Research Group, Standard Operating Procedure for Halogenated Organic Liquids. (N.D.). Provides a clear example of university lab procedures for segregating and labeling halogenated waste. [Link: Provided in search results]
- Wikipedia, 4-Nitroaniline. (N.D.). General information and properties of a related compound. [Link: https://en.wikipedia.org/wiki/4-Nitroaniline]
- Sigma-Aldrich, Product Page for 4-Bromo-2-nitroaniline. (N.D.). Lists product specifications and properties for the analog. [Link: Provided in search results]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
